molecular formula C6H14O12P2 B8644906 Fructose-1,6-diphosphate

Fructose-1,6-diphosphate

货号: B8644906
分子量: 340.12 g/mol
InChI 键: RNBGYGVWRKECFJ-ZXXMMSQZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Fructose-1,6-diphosphate (FDP) is a pivotal high-energy intermediate in the glycolytic pathway. In research, it is valued for its cytoprotective properties, demonstrating the ability to protect cells and tissues from hypoxic-ischemic injury in model systems. Studies suggest its protective mechanisms are multifaceted, including acting as a glycolytic substrate to support energy production under oxygen restrictions and modulating signaling pathways to reduce inflammation and apoptosis. FDP has also been investigated for its role in mitigating the development of certain neurodegenerative diseases and for its anticonvulsant activity in animal models, potentially linked to its influence on brain metabolism and glutathione reduction. Furthermore, FDP serves as a crucial precursor in synthetic biology for the stereoselective biosynthesis of rare sugars, drug intermediates, and bioactive principles via aldolase-mediated carbon-carbon bond-forming reactions. This product, this compound, is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

分子式

C6H14O12P2

分子量

340.12 g/mol

IUPAC 名称

[(2S,3S,4S,5R)-2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)/t3-,4-,5+,6+/m1/s1

InChI 键

RNBGYGVWRKECFJ-ZXXMMSQZSA-N

SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O

手性 SMILES

C([C@@H]1[C@H]([C@@H]([C@@](O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O

规范 SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Allosteric Regulation of Phosphofructokinase-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide delineates the intricate allosteric regulation of Phosphofructokinase-1 (PFK-1), a pivotal enzyme in glycolysis. Contrary to the implication of the topic, Fructose-1,6-bisphosphate (F1,6BP), the product of the PFK-1 catalyzed reaction, is not a primary regulator of the enzyme. Instead, this document will elaborate on the canonical allosteric effectors—ATP, AMP, and Fructose-2,6-bisphosphate (F2,6BP)—and clarify the role of F1,6BP in feed-forward activation of a downstream glycolytic enzyme, pyruvate (B1213749) kinase.

Introduction to Phosphofructokinase-1 (PFK-1)

Phosphofructokinase-1 is a key regulatory enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) (F6P) to fructose-1,6-bisphosphate (F1,6BP).[1][2][3] This step commits glucose to glycolysis. PFK-1 is a tetrameric enzyme subject to complex allosteric regulation, allowing the rate of glycolysis to be exquisitely sensitive to the cell's energetic state.[1][3]

Primary Allosteric Regulation of PFK-1

The activity of PFK-1 is primarily controlled by the cellular energy charge, reflected in the concentrations of adenine (B156593) nucleotides, and by the signaling molecule fructose-2,6-bisphosphate.

High concentrations of ATP , a signal of high cellular energy, allosterically inhibit PFK-1.[4] ATP binds to an allosteric site distinct from the catalytic site, decreasing the enzyme's affinity for its substrate, F6P.[4] This inhibition is a critical feedback mechanism that slows glycolysis when energy is abundant.[4]

Conversely, AMP and ADP , indicators of a low energy state, are allosteric activators of PFK-1.[4] They bind to the same allosteric site as inhibitory ATP, but they promote the active conformation of the enzyme, thereby relieving the inhibition by ATP and increasing the affinity for F6P.[4]

Fructose-2,6-bisphosphate is the most potent allosteric activator of PFK-1.[1][2] It significantly increases the affinity of PFK-1 for F6P and diminishes the inhibitory effect of ATP.[1][2] F2,6BP is synthesized and degraded by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), whose activity is under hormonal control. This links hormonal signaling to the regulation of glycolysis.

The Role of Fructose-1,6-bisphosphate (F1,6BP)

While not a primary regulator of PFK-1, the product of its reaction, fructose-1,6-bisphosphate , plays a crucial role in the overall regulation of glycolysis through a mechanism known as feed-forward activation . F1,6BP is an allosteric activator of pyruvate kinase , the enzyme that catalyzes the final committed step of glycolysis.[5][6][7] This ensures that the lower part of the glycolytic pathway is prepared to process the intermediates produced from the initial committed steps.

Quantitative Data on PFK-1 Regulation

The following table summarizes key kinetic parameters for the allosteric regulation of PFK-1. Values can vary depending on the isoform of PFK-1 and experimental conditions.

EffectorPFK-1 IsoformEffectKm for F6P (μM)Ki for ATP (mM)Ka for Activator (μM)
ATP Rabbit MuscleInhibitionIncreases~0.5-
AMP Rabbit MuscleActivationDecreases-~25
F2,6BP Rabbit LiverPotent ActivationDecreases significantly-~0.1
Citrate Human MuscleInhibitionIncreases--

Note: Specific values for kinetic parameters are highly dependent on experimental conditions (pH, temperature, concentrations of other effectors) and the specific isoform of the enzyme.

Signaling Pathways and Experimental Workflows

PFK1_Regulation Allosteric Regulation of Phosphofructokinase-1 F6P Fructose-6-Phosphate PFK1 Phosphofructokinase-1 (PFK-1) F6P->PFK1 F16BP Fructose-1,6-Bisphosphate PFK1->F16BP ADP_prod ADP (product) PFK1->ADP_prod PyruvateKinase Pyruvate Kinase F16BP->PyruvateKinase Feed-forward activation ATP_cat ATP (substrate) ATP_cat->PFK1 ATP_allo ATP (inhibitor) ATP_allo->PFK1 AMP AMP (activator) AMP->PFK1 F26BP Fructose-2,6-Bisphosphate (activator) F26BP->PFK1 Pyruvate Pyruvate PyruvateKinase->Pyruvate PFK1_Assay_Workflow Experimental Workflow for PFK-1 Activity Assay start Start prep_reagents Prepare Assay Buffer and Reagents (F6P, ATP, NADH, coupling enzymes) start->prep_reagents prep_samples Prepare Samples (Cell/tissue lysates) prep_reagents->prep_samples add_reagents Add assay buffer, coupling enzymes, NADH, and sample to microplate wells prep_samples->add_reagents add_effectors Add allosteric effectors (ATP, AMP, F2,6BP) at varying concentrations add_reagents->add_effectors initiate_reaction Initiate reaction by adding F6P add_effectors->initiate_reaction measure_absorbance Measure absorbance at 340 nm over time (rate of NADH oxidation) initiate_reaction->measure_absorbance calculate_activity Calculate PFK-1 activity measure_absorbance->calculate_activity analyze_data Analyze data to determine kinetic parameters (Km, Vmax, Ki, Ka) calculate_activity->analyze_data end End analyze_data->end

References

Fructose-1,6-bisphosphate: A Pivotal Allosteric Activator in Glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphate (FBP) is a critical metabolic intermediate in the glycolytic pathway, serving not only as a substrate for aldolase (B8822740) but also as a potent allosteric activator of pyruvate (B1213749) kinase (PK). This feed-forward activation mechanism ensures the coordinated regulation of glycolytic flux and is a key control point in cellular metabolism. This technical guide provides an in-depth exploration of the role of FBP as an allosteric activator, focusing on the molecular mechanisms, quantitative kinetic data, and detailed experimental protocols relevant to its study. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, enzymology, and therapeutic design.

Introduction

Glycolysis is a fundamental metabolic pathway that breaks down glucose to pyruvate, generating ATP and NADH in the process. The regulation of this pathway is intricate, involving multiple allosteric and hormonal control mechanisms to maintain cellular energy homeostasis. One of the key regulatory nodes is the feed-forward activation of pyruvate kinase by fructose-1,6-bisphosphate.[1] This mechanism ensures that an increased flux through the upper part of glycolysis, leading to an accumulation of FBP, is met with an accelerated conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate in the final, irreversible step of the pathway.[1][2] Understanding the nuances of this allosteric regulation is crucial for elucidating the metabolic landscape of both healthy and diseased cells, particularly in the context of cancer and metabolic disorders where glycolytic flux is often dysregulated.[3]

The Molecular Mechanism of Allosteric Activation

Fructose-1,6-bisphosphate exerts its allosteric control primarily on pyruvate kinase, a tetrameric enzyme that exists in at least two conformational states: a low-activity "tense" (T) state and a high-activity "relaxed" (R) state.[3][4] In the absence of FBP, the T-state is favored, characterized by a low affinity for its substrate, phosphoenolpyruvate (PEP).[5]

The binding of FBP to a specific allosteric site, distinct from the active site, induces a conformational change in the pyruvate kinase tetramer, stabilizing the R-state.[4] This allosteric site is located approximately 40 Å from the active site, within the C-domain of the enzyme.[3][4] The transition to the R-state leads to a significant increase in the enzyme's affinity for PEP, thereby dramatically increasing the catalytic rate.[6] This mechanism is a classic example of K-type allosteric activation, where the activator primarily affects the substrate affinity (K_m) rather than the maximum velocity (V_max).

Structural studies have revealed that the binding of FBP triggers significant domain motions within the pyruvate kinase subunit, leading to a more compact and catalytically competent active site.[3][6] This conformational shift involves the reorientation of key amino acid residues that directly interact with the substrate.

Signaling Pathways and Logical Relationships

The allosteric activation of pyruvate kinase by FBP is a key element in a feed-forward regulatory loop within glycolysis. This ensures that the rate of the final step of glycolysis is coordinated with the rate of the earlier, committed step catalyzed by phosphofructokinase-1 (PFK-1).

Feedforward_Activation Glucose Glucose F6P Fructose-6-phosphate Glucose->F6P FBP Fructose-1,6-bisphosphate F6P->FBP ATP PFK1 PFK-1 PEP Phosphoenolpyruvate FBP->PEP ...Glycolytic Intermediates... PK Pyruvate Kinase FBP->PK Allosteric Activation Pyruvate Pyruvate PEP->Pyruvate ADP

Figure 1: Feed-forward activation of Pyruvate Kinase by Fructose-1,6-bisphosphate in glycolysis.

Beyond the direct activation of pyruvate kinase, it is important to note other allosteric regulations within glycolysis. For instance, phosphofructokinase-1 (PFK-1), which produces FBP, is itself allosterically activated by fructose-2,6-bisphosphate and AMP, and inhibited by ATP and citrate.[7][8] This complex web of regulation ensures a fine-tuned control of glucose metabolism in response to the cell's energetic status.

Quantitative Data on Allosteric Activation

The allosteric activation of pyruvate kinase by FBP has been extensively studied, and kinetic parameters have been determined for various isozymes. The table below summarizes key quantitative data, highlighting the differences in FBP sensitivity among the major mammalian pyruvate kinase isoforms.

IsozymeOrganism/TissueK_m (PEP) without FBP (mM)K_m (PEP) with FBP (mM)K_a (FBP) (µM)Hill Coefficient (n_H) for FBPReference(s)
PKM1 Human Muscle~0.05Not applicable (constitutively active)Not applicableNot applicable[5]
PKM2 Human (recombinant)0.46 - 1.220.03 - 0.23~0.11.6 - 2.5[9][10]
PKL Rat Liver~0.8~0.08~1.0~2.0[11]
PKR Human Erythrocytes~2.0~0.1~0.5~2.0[12]
Yeast PK S. cerevisiaeVaries with PEP conc.Varies with PEP conc.10 - 501.6 - 2.4[13]

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and the concentrations of other effectors like ATP and metal ions.

Experimental Protocols

Enzyme Kinetics of Pyruvate Kinase Activation by FBP

A widely used method to determine the kinetic parameters of pyruvate kinase is the lactate (B86563) dehydrogenase (LDH)-coupled spectrophotometric assay. This continuous assay measures the production of pyruvate by coupling it to the oxidation of NADH by LDH.

LDH_Coupled_Assay cluster_PK_reaction Pyruvate Kinase Reaction cluster_LDH_reaction LDH Coupling Reaction PEP PEP Pyruvate Pyruvate PEP->Pyruvate ADP ADP ADP ATP ATP PK Pyruvate Kinase NADH NADH (Absorbs at 340 nm) NAD NAD+ Lactate Lactate LDH Lactate Dehydrogenase Pyruvate_LDH->Lactate NADH Experimental_Workflow cluster_Purification Protein Purification cluster_Kinetics Enzyme Kinetics cluster_Structural Structural Analysis Expression Protein Expression (e.g., E. coli) Lysis Cell Lysis Expression->Lysis Purification Chromatography (e.g., Affinity, Size Exclusion) Lysis->Purification Assay LDH-Coupled Assay Purification->Assay Crystallography X-ray Crystallography Purification->Crystallography SAXS SAXS Purification->SAXS ITC ITC Purification->ITC Data_Analysis Data Analysis (Km, Vmax, Ka, nH) Assay->Data_Analysis Feedforward_Activation Glucose Glucose F6P Fructose-6-phosphate Glucose->F6P FBP Fructose-1,6-bisphosphate F6P->FBP ATP PFK1 PFK-1 PEP Phosphoenolpyruvate FBP->PEP ...Glycolytic Intermediates... PK Pyruvate Kinase FBP->PK Allosteric Activation Pyruvate Pyruvate PEP->Pyruvate ADP LDH_Coupled_Assay cluster_PK_reaction Pyruvate Kinase Reaction cluster_LDH_reaction LDH Coupling Reaction PEP PEP Pyruvate Pyruvate PEP->Pyruvate ADP ADP ADP ATP ATP PK Pyruvate Kinase NADH NADH (Absorbs at 340 nm) NAD NAD+ Lactate Lactate LDH Lactate Dehydrogenase Pyruvate_LDH->Lactate NADH Experimental_Workflow cluster_Purification Protein Purification cluster_Kinetics Enzyme Kinetics cluster_Structural Structural Analysis Expression Protein Expression (e.g., E. coli) Lysis Cell Lysis Expression->Lysis Purification Chromatography (e.g., Affinity, Size Exclusion) Lysis->Purification Assay LDH-Coupled Assay Purification->Assay Crystallography X-ray Crystallography Purification->Crystallography SAXS SAXS Purification->SAXS ITC ITC Purification->ITC Data_Analysis Data Analysis (Km, Vmax, Ka, nH) Assay->Data_Analysis

References

The Pivotal Role of Fructose-1,6-bisphosphate in the Metabolic Reprogramming of Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. At the heart of this metabolic shift lies the glycolytic pathway, and within it, the metabolite Fructose-1,6-bisphosphate (FBP) emerges as a critical regulatory node. This technical guide provides an in-depth exploration of the significance of FBP in cancer cell metabolism. We delve into its central role in glycolysis and gluconeogenesis, its interplay with key oncogenic and tumor-suppressive signaling pathways, and its potential as a therapeutic target. This guide offers a comprehensive resource for understanding and investigating the multifaceted role of FBP in oncology, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction: Fructose-1,6-bisphosphate at the Crossroads of Cancer Metabolism

Cancer cells exhibit a profound alteration in their metabolic circuitry, most notably characterized by the Warburg effect—a preference for aerobic glycolysis even in the presence of ample oxygen.[1] This metabolic phenotype provides cancer cells with a continuous supply of ATP and the necessary building blocks for macromolecule synthesis.[2] Fructose-1,6-bisphosphate, a key intermediate in glycolysis, stands at a crucial bifurcation point, directing glucose flux towards either energy production or anabolic pathways.[3] The levels and metabolism of FBP are tightly regulated by a cohort of enzymes and signaling molecules that are frequently dysregulated in cancer. Understanding the nuances of FBP metabolism is therefore paramount for deciphering the metabolic vulnerabilities of cancer cells and for the development of novel therapeutic strategies.

The Dual Regulatory Roles of FBP-Metabolizing Enzymes

The intracellular concentration of FBP is primarily governed by the activities of two key enzymes with opposing functions: Aldolase (B8822740) (ALDOA) and Fructose-1,6-bisphosphatase (FBP1).

Aldolase A (ALDOA): A Pro-Tumorigenic Glycolytic Enzyme

Aldolase A is a glycolytic enzyme that catalyzes the reversible conversion of FBP into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP).[3] In numerous cancers, including hepatocellular carcinoma, lung cancer, and breast cancer, ALDOA is overexpressed and its increased activity is associated with enhanced glycolysis, tumor progression, and poor prognosis.[4][5] Beyond its canonical role in glycolysis, ALDOA has been shown to have "moonlighting" functions, participating in the regulation of the actin cytoskeleton, mRNA translation, and cell signaling, further contributing to its pro-tumorigenic effects.[6][7]

Fructose-1,6-bisphosphatase 1 (FBP1): A Putative Tumor Suppressor

FBP1 is the rate-limiting enzyme in gluconeogenesis, catalyzing the hydrolysis of FBP to fructose-6-phosphate (B1210287).[8] In many cancers, such as liver, kidney, and lung cancer, FBP1 expression is frequently downregulated or lost, which is associated with increased glycolytic flux and tumor progression.[9][10][11] The loss of FBP1 activity is considered a key event in the metabolic reprogramming of cancer cells, contributing to the Warburg effect.[8] Interestingly, FBP1 also possesses non-enzymatic functions, including the ability to suppress the activity of hypoxia-inducible factor (HIF-1α), a master regulator of the hypoxic response and glycolysis.[10] However, in some contexts, such as certain breast and prostate cancers, FBP1 overexpression has been linked to tumor promotion, highlighting its complex and context-dependent role in cancer biology.[12]

Quantitative Data on FBP and Related Enzymes in Cancer

The following tables summarize key quantitative data regarding the levels of FBP and the expression and activity of its regulatory enzymes in cancer.

Metabolite Cancer Type Observation Fold Change (Cancer vs. Normal) Reference
Fructose-1,6-bisphosphate (FBP)Hepatocellular CarcinomaIncreased intracellular concentrationCan reach 7-25 mM[13]
Fructose-1,6-bisphosphate (FBP)Clear Cell Renal Cell CarcinomaThreefold increase in tissue~3[14]
Fructose-2,6-bisphosphate (F-2,6-BP)Various Tumor CellsSignificantly higher concentrationVaries[15][16]
Enzyme Cancer Type Expression/Activity Change Clinical Significance Reference
Aldolase A (ALDOA)Hepatocellular CarcinomaIncreased expressionAssociated with poorer prognosis[5]
Aldolase A (ALDOA)Lung AdenocarcinomaHigher expression than normal tissueCorrelates with poor prognosis[4]
Aldolase A (ALDOA)Breast CancerHigher levels in primary tumorsAssociated with metastatic progression[17]
Fructose-1,6-bisphosphatase 1 (FBP1)Hepatocellular CarcinomaDownregulated expressionCorrelates with lower overall survival[11]
Fructose-1,6-bisphosphatase 1 (FBP1)Lung AdenocarcinomaSignificantly down-regulatedAssociated with tumor progression[18]
Fructose-1,6-bisphosphatase 1 (FBP1)Basal-like Breast CarcinomaLower expression levelsAssociated with reduced disease-free survival[19]
PFKFB3Renal Cell CarcinomaSignificantly up-regulatedPromotes cell glycolysis and proliferation[17]

Signaling Pathways Intersecting with FBP Metabolism

The metabolism of FBP is intricately linked with major signaling pathways that are commonly dysregulated in cancer.

The HIF-1α Pathway

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized and promotes the expression of numerous glycolytic enzymes, including ALDOA.[3] This leads to an increase in glycolytic flux and FBP levels. Furthermore, FBP1 has been shown to interact with and inhibit HIF-1α activity, creating a regulatory loop.[10] The loss of FBP1 in many cancers, therefore, leads to the hyperactivation of HIF-1α and a sustained glycolytic phenotype.[10]

HIF1a_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes GlycolyticEnzymes Glycolytic Enzymes (e.g., ALDOA) HIF1a->GlycolyticEnzymes upregulates transcription Glycolysis Increased Glycolysis GlycolyticEnzymes->Glycolysis FBP1 FBP1 FBP1->HIF1a inhibits

HIF-1α regulation of glycolysis and its inhibition by FBP1.
The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Activation of this pathway, a frequent event in cancer, promotes glucose uptake and glycolysis. Akt has been shown to phosphorylate and activate PFKFB enzymes, leading to increased levels of Fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of Phosphofructokinase-1 (PFK-1) and consequently, increased FBP production.[15]

PI3K_Akt_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates PFKFB PFKFB Akt->PFKFB phosphorylates & activates F26BP Fructose-2,6-bisphosphate (F-2,6-BP) PFKFB->F26BP synthesizes PFK1 PFK-1 F26BP->PFK1 allosterically activates Glycolysis Increased Glycolysis PFK1->Glycolysis

The PI3K/Akt pathway stimulates glycolysis via PFKFB activation.

FBP and the Pentose (B10789219) Phosphate Pathway

The pentose phosphate pathway (PPP) is a crucial anabolic pathway that branches from glycolysis at the level of glucose-6-phosphate. The PPP generates NADPH, which is essential for antioxidant defense and reductive biosynthesis, and produces precursors for nucleotide synthesis. The flux of glucose into the PPP is in competition with its entry into the downstream glycolytic pathway. Therefore, the regulation of PFK-1 activity, which is influenced by F-2,6-BP levels, can indirectly control the shunting of glucose into the PPP. In some cancer cells, inhibition of PFK-1 can redirect glucose flux towards the PPP to support cell survival and proliferation.

PPP_Glycolysis_Interplay Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (NADPH, Ribose-5-P) G6P->PPP F6P Fructose-6-Phosphate G6P->F6P FBP Fructose-1,6-bisphosphate F6P->FBP PFK-1 PFK1 PFK-1 Glycolysis Downstream Glycolysis FBP->Glycolysis

Interplay between Glycolysis and the Pentose Phosphate Pathway.

Therapeutic Targeting of FBP Metabolism

The central role of FBP metabolism in supporting cancer cell proliferation and survival makes it an attractive target for therapeutic intervention. Strategies being explored include:

  • Inhibition of ALDOA: Small molecule inhibitors of ALDOA are being investigated for their ability to disrupt glycolysis and induce energy stress in cancer cells.[4]

  • Restoration of FBP1 activity: For cancers with FBP1 loss, strategies to restore its expression or activity could potentially reverse the glycolytic phenotype and suppress tumor growth.[11]

  • Targeting PFKFB enzymes: Inhibitors of PFKFB3, which lead to a reduction in F-2,6-BP levels and subsequent inhibition of PFK-1, have shown anti-tumor activity in preclinical models.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of FBP in cancer cell metabolism.

Measurement of Intracellular Fructose-1,6-bisphosphate

Principle: This fluorometric assay is based on the enzymatic conversion of FBP to a product that is then used in a coupled reaction to generate a fluorescent signal.

Protocol (based on commercial kits):

  • Sample Preparation:

    • Homogenize 10 mg of tissue or 2 x 10^6 cells in 500 µL of ice-cold assay buffer.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

    • Deproteinize the supernatant using a 10 kDa spin column. The flow-through contains the metabolites.

  • Standard Curve Preparation:

    • Prepare a series of FBP standards (e.g., 0, 100, 200, 300, 400, 500 pmol/well) in a 96-well black plate.

    • Adjust the volume of each well to 50 µL with assay buffer.

  • Reaction:

    • Prepare a reaction mix containing an enzyme mix, developer, and probe according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mix to each standard and sample well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement:

    • Measure the fluorescence at Ex/Em = 535/587 nm using a microplate reader.

  • Calculation:

    • Subtract the background reading from all readings.

    • Plot the standard curve and determine the concentration of FBP in the samples.

Aldolase Activity Assay

Principle: This colorimetric assay measures the activity of aldolase by quantifying the production of NADH in a series of coupled enzymatic reactions.

Protocol (based on commercial kits):

  • Sample Preparation:

    • Homogenize 10 mg of tissue or 1 x 10^6 cells in 100 µL of ice-cold assay buffer.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant.

  • Standard Curve Preparation:

    • Prepare a NADH standard curve (e.g., 0, 2.5, 5.0, 7.5, 10, 12.5 nmol/well) in a 96-well clear plate.

    • Adjust the volume to 50 µL with assay buffer.

  • Reaction:

    • Add 1-50 µL of sample to duplicate wells. Bring the final volume to 50 µL with assay buffer.

    • Prepare a reaction mix containing aldolase substrate, enzyme mix, and developer.

    • Add 50 µL of the reaction mix to each well.

  • Measurement:

    • Measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.

  • Calculation:

    • Calculate the change in absorbance over time (ΔOD/min).

    • Use the NADH standard curve to convert the absorbance change to the amount of NADH generated.

    • Calculate the aldolase activity in the sample (nmol/min/µL or U/mL).

FBP1 Activity Assay

Principle: This colorimetric assay measures FBP1 activity by quantifying the amount of fructose-6-phosphate (F6P) produced, which is then used in a coupled enzymatic reaction to generate a colored product.

Protocol (based on commercial kits):

  • Sample Preparation:

    • Prepare cell or tissue lysates as described for the aldolase activity assay.

  • Standard Curve Preparation:

    • Prepare an F6P standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well clear plate.

  • Reaction:

    • Add 2-50 µL of sample to wells. Adjust the volume to 50 µL with assay buffer.

    • Prepare a reaction mix containing FBP substrate, converter, developer, and probe.

    • Add 50 µL of the reaction mix to each well.

  • Measurement:

    • Measure the absorbance at 450 nm in kinetic mode for 30-60 minutes at 37°C.

  • Calculation:

    • Calculate the change in absorbance over time (ΔOD/min).

    • Use the F6P standard curve to determine the amount of F6P generated.

    • Calculate the FBP1 activity in the sample.

Seahorse XF Glycolytic Rate Assay

Principle: This assay measures the extracellular acidification rate (ECAR), an indicator of glycolysis, in real-time using a Seahorse XF Analyzer.

Protocol Workflow:

  • Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with glucose, glutamine, and pyruvate.

  • Assay Setup:

    • Replace the cell culture medium with the prepared assay medium.

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

    • Load the injection ports of the sensor cartridge with compounds such as oligomycin (B223565) (an ATP synthase inhibitor) and 2-deoxyglucose (a glycolysis inhibitor).

  • Data Acquisition:

    • Place the cell plate in the Seahorse XF Analyzer and start the assay.

    • The instrument will measure baseline ECAR and then the response to the injected compounds.

  • Data Analysis:

    • The Seahorse software calculates key parameters of glycolysis, including the basal glycolysis rate and glycolytic capacity.

Seahorse_Workflow SeedCells 1. Seed Cells in XF Microplate IncubateCells 4. Incubate Cells in Assay Medium SeedCells->IncubateCells HydrateCartridge 2. Hydrate Sensor Cartridge LoadCartridge 5. Load Inhibitors into Cartridge HydrateCartridge->LoadCartridge PrepareMedium 3. Prepare Assay Medium PrepareMedium->IncubateCells RunAssay 6. Run Assay in Seahorse Analyzer IncubateCells->RunAssay LoadCartridge->RunAssay AnalyzeData 7. Analyze ECAR Data RunAssay->AnalyzeData

Workflow for the Seahorse XF Glycolytic Rate Assay.
Western Blotting for FBP1 and PFKFB3

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against FBP1 or PFKFB3 (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

Fructose-1,6-bisphosphate is far more than a mere intermediate in glycolysis; it is a critical signaling molecule and a central hub in the metabolic reprogramming of cancer cells. The intricate regulation of its metabolism by enzymes like ALDOA and FBP1, and its close ties to oncogenic signaling pathways, underscore its importance in tumor biology. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the role of FBP in cancer. A deeper understanding of FBP metabolism will undoubtedly unveil new vulnerabilities in cancer cells and pave the way for the development of innovative and effective anti-cancer therapies.

References

Fructose-1,6-Bisphosphate: A Pivotal Modulator of Neuronal Energy Metabolism and Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphate (FDP), a key glycolytic intermediate, has emerged as a significant molecule of interest within the field of neuroscience. Beyond its canonical role in cellular energy production, compelling evidence suggests that FDP possesses potent neuroprotective properties, particularly under conditions of metabolic stress such as hypoxia, ischemia, and excitotoxicity. This technical guide provides a comprehensive overview of the multifaceted functions of FDP in neuronal tissue energy metabolism. It delves into its intricate involvement in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and key signaling cascades. This document summarizes quantitative data from pivotal studies, outlines detailed experimental methodologies, and presents visual representations of the underlying molecular pathways to facilitate a deeper understanding of FDP's therapeutic potential in neurological disorders.

Introduction

The brain, with its high metabolic demand and limited energy reserves, is exquisitely vulnerable to disruptions in energy supply. Consequently, molecules that can bolster neuronal energy metabolism and confer resilience against metabolic insults are of paramount interest for the development of novel neuroprotective strategies. Fructose-1,6-bisphosphate, a phosphorylated sugar that occupies a central position in the glycolytic pathway, has garnered considerable attention for its potential to safeguard neurons from damage. This guide explores the intricate mechanisms through which FDP exerts its effects on neuronal energy metabolism and survival, providing a foundational resource for researchers and drug development professionals.

The Role of Fructose-1,6-Bisphosphate in Neuronal Glycolysis

As a central intermediate in glycolysis, FDP is formed from fructose-6-phosphate (B1210287) by the enzyme phosphofructokinase and is subsequently cleaved by aldolase (B8822740) into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. The canonical role of FDP is to commit glucose to the glycolytic pathway for the production of ATP. In the context of neuronal energy metabolism, the regulation of glycolytic flux is critical, and FDP plays a pivotal role in this process.

While the intracellular functions of FDP are well-established, the effects of exogenously administered FDP on neuronal metabolism have been a subject of intense investigation, with some studies suggesting a direct role in augmenting cellular energy stores.

Quantitative Analysis of FDP's Impact on Neuronal Metabolism

Several studies have quantified the effects of FDP on key metabolic parameters in neuronal tissue under various stress conditions. The following tables summarize these findings.

Table 1: Effect of Fructose-1,6-Bisphosphate on ATP Levels in Neuronal Tissue

Experimental ModelConditionFDP ConcentrationChange in ATP LevelsReference
Rat Cortical Brain SlicesHypoxia3.5 mMPrevented depletion of ATP
Rat Hippocampal Organotypic Slice CulturesAβ-induced neurotoxicity3.5 mMSlightly but significantly increased
Hypoxic AstrocytesHypoxia3.5 mM (with 7.5 mM glucose)Reduced the decrease in ATP
Neonatal Rat Cerebrocortical SlicesHypoxia-Ischemia2 mMDid not improve high-energy phosphate levels

Table 2: Effect of Fructose-1,6-Bisphosphate on Lactate and Pyruvate (B1213749) Levels in Brain Tissue

Experimental ModelConditionFDP AdministrationKey FindingsReference
Pig Model of Ischemic Brain InjuryHypothermic Circulatory Arrest500 mg/kg (intravenous)Significantly lower brain lactate/pyruvate ratio; Significantly higher brain pyruvate levels

Table 3: Neuroprotective Effects of Fructose-1,6-Bisphosphate

Experimental ModelInsultFDP ConcentrationOutcomeReference
Rat Hippocampal Organotypic Slice CulturesAβ-induced neurotoxicity3.5 mMSignificantly decreased cell death
Rat Model of Permanent Focal Cerebral IschemiaIschemiaNot specifiedUpregulated APE/Ref-1 protein expression, mitigating apoptosis
Cortical NeuronsNMDA-induced excitotoxicityNot specifiedPrevented neuronal death in a dose-dependent manner

Key Experimental Protocols

A variety of in vitro and in vivo models have been employed to elucidate the function of FDP in neuronal metabolism. Below are outlines of key experimental methodologies.

Organotypic Hippocampal Slice Cultures

This ex vivo model maintains the three-dimensional structure of the hippocampus, preserving synaptic connections and allowing for the study of neuronal responses to injury and therapeutic interventions.

  • Slice Preparation: Hippocampi are dissected from postnatal rats or mice and sliced into 300-400 µm thick sections using a McIlwain tissue chopper.

  • Culture: Slices are placed on a semi-porous membrane insert and cultured at the air-liquid interface in a culture medium typically containing a mixture of basal medium, horse serum, and essential supplements.

  • Experimental Treatment: FDP and/or neurotoxic agents (e.g., amyloid-beta) are added to the culture medium.

  • Analysis: Cell viability is assessed using fluorescent dyes (e.g., propidium (B1200493) iodide), and biochemical assays are performed to measure ATP levels and protein expression.

In Vivo Models of Cerebral Ischemia

Animal models are crucial for understanding the systemic effects of FDP in a physiological context.

  • Animal Model: Rats or pigs are commonly used.

  • Ischemia Induction: Ischemia can be induced by methods such as middle cerebral artery occlusion (MCAO) or a combination of hypothermic circulatory arrest and particle embolization.

  • FDP Administration: FDP is typically administered intravenously before, during, or after the ischemic insult.

  • Analysis: Neurological outcomes are assessed, and brain tissue is collected for analysis of infarct volume, metabolic parameters (e.g., lactate, pyruvate), and protein expression.

Measurement of ATP Levels

Quantifying cellular ATP is a direct measure of the energetic state of neuronal tissue.

  • Method: The most common method is the luciferin-luciferase bioluminescence assay.

  • Procedure:

    • Neuronal tissue or cells are lysed to release intracellular ATP.

    • The lysate is mixed with a reagent containing luciferin (B1168401) and luciferase.

    • Luciferase catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light.

    • The emitted light is measured using a luminometer, and the ATP concentration is determined by comparison to a standard curve.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in signaling cascades.

  • Protein Extraction: Proteins are extracted from neuronal cells or tissue and their concentration is determined.

  • Electrophoresis: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of p38 MAPK and ERK) followed by incubation with enzyme-linked secondary antibodies.

  • Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensities are quantified to determine the relative protein expression levels.

Signaling Pathways Modulated by Fructose-1,6-Bisphosphate

The neuroprotective effects of FDP are not solely attributable to its role in energy metabolism but also involve the modulation of complex intracellular signaling pathways.

Phospholipase C (PLC) - Protein Kinase C (PKC) Pathway

Studies have shown that the neuroprotective effects of FDP during hypoxia-ischemia are dependent on the activation of the PLC signaling pathway. This pathway is crucial for regulating intracellular calcium levels and activating downstream protein kinases.

PLC_Pathway FDP Fructose-1,6-Bisphosphate (extracellular) Receptor Putative Receptor FDP->Receptor activates PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates Neuroprotection Neuroprotection PKC->Neuroprotection leads to

Caption: FDP-mediated activation of the PLC signaling pathway.

p38 MAPK/ERK Pathway

FDP has been shown to exert neuroprotective effects against excitotoxicity by down-regulating the production of reactive oxygen species (ROS) through the p38 MAPK/ERK pathway.

MAPK_ERK_Pathway NMDA_Glutamate NMDA / Glutamate (Excitotoxicity) ROS Reactive Oxygen Species (ROS) NMDA_Glutamate->ROS induces p38_MAPK p-p38 MAPK ROS->p38_MAPK activates ERK p-ERK ROS->ERK activates Neuronal_Death Neuronal Death p38_MAPK->Neuronal_Death promotes ERK->Neuronal_Death promotes FDP Fructose-1,6-Bisphosphate FDP->ROS inhibits production FDP->p38_MAPK suppresses FDP->ERK suppresses

Caption: FDP's inhibitory effect on the p38 MAPK/ERK pathway.

Fructose-1,6-Bisphosphate and the Pentose Phosphate Pathway (PPP)

Beyond glycolysis, FDP is also implicated in the regulation of the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route in neurons for the production of NADPH, which is essential for the regeneration of the antioxidant glutathione (B108866) (GSH). By potentially shunting glucose-6-phosphate into the PPP, FDP can enhance the antioxidant capacity of neurons, thereby protecting them from oxidative stress.

PPP_Workflow Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP FDP Fructose-1,6-Bisphosphate F6P->FDP PFK-1 Glycolysis Glycolysis FDP->Glycolysis FDP->PPP stimulates NADPH NADPH PPP->NADPH GSH Glutathione (GSH) (Antioxidant) NADPH->GSH regenerates Neuroprotection Neuroprotection from Oxidative Stress GSH->Neuroprotection

Caption: FDP's role in stimulating the Pentose Phosphate Pathway.

Extracellular Mechanisms of Action

Intriguingly, some evidence suggests that FDP may exert its neuroprotective effects through extracellular mechanisms, independent of its entry into neurons and participation in intracellular metabolism. One proposed mechanism is the modulation of voltage-activated calcium channels, leading to a reduction in calcium influx and subsequent excitotoxicity. This finding challenges the conventional view of FDP's action and opens new avenues for research into its cell-surface interactions.

Conclusion and Future Directions

Fructose-1,6-bisphosphate is a molecule with a complex and multifaceted role in neuronal physiology. While its importance as a glycolytic intermediate is undisputed, its functions extend to neuroprotection through the modulation of key signaling pathways, enhancement of antioxidant defenses, and potentially through direct extracellular actions. The conflicting reports regarding the ability of exogenous FDP to augment neuronal ATP levels highlight the need for further research to delineate its precise mechanisms of action and its potential for intracellular penetration.

For drug development professionals, FDP presents an intriguing candidate for the treatment of neurological conditions characterized by metabolic dysfunction and oxidative stress. Future research should focus on:

  • Clarifying the mechanisms of FDP transport across the neuronal membrane.

  • Identifying the putative cell surface receptors for FDP.

  • Conducting further in vivo studies to validate its therapeutic efficacy in various models of neurological disease.

  • Optimizing delivery strategies to enhance its bioavailability in the central nervous system.

A deeper understanding of the intricate functions of fructose-1,6-bisphosphate will undoubtedly pave the way for the development of innovative therapeutic strategies for a range of debilitating neurological disorders.

Fructose-1,6-bisphosphate: A Key Signaling Molecule in Yeast Metabolism and Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-1,6-bisphosphate (FBP), a central intermediate in glycolysis, has emerged as a critical signaling molecule in the yeast Saccharomyces cerevisiae. Beyond its canonical role in energy metabolism, FBP acts as a key regulator, coupling glycolytic flux with cell proliferation and stress responses. This document provides a comprehensive technical overview of the signaling role of FBP in yeast, focusing on its interaction with the Ras/PKA pathway. It includes a summary of quantitative data, detailed experimental protocols for studying FBP signaling, and visualizations of the key pathways and workflows to facilitate a deeper understanding and further investigation in this area.

Fructose-1,6-bisphosphate as a Metabolic Signal

In yeast, the concentration of FBP is a sensitive indicator of glycolytic activity.[1] High levels of FBP signal a state of high glucose availability and active fermentation. This metabolic signal is transduced through specific molecular interactions to regulate downstream cellular processes, most notably cell growth and proliferation via the Ras/PKA pathway.[2]

The FBP-Ras/PKA Signaling Pathway

A pivotal discovery has been the identification of FBP as a direct activator of the Ras signaling pathway in yeast.[2] This pathway is a highly conserved signaling cascade that controls cell proliferation in eukaryotes.

Mechanism of Activation:

  • High Glycolytic Flux: Increased glucose uptake and glycolysis lead to an accumulation of FBP.

  • FBP Binds to Cdc25: FBP directly binds to Cdc25, the guanine (B1146940) nucleotide exchange factor (GEF) for Ras proteins.[2] The binding of FBP to Cdc25 is thought to induce a conformational change that enhances its GEF activity.

  • Ras Activation: Activated Cdc25 promotes the exchange of GDP for GTP on Ras proteins (Ras1 and Ras2 in yeast), converting them to their active, GTP-bound state.

  • Adenylate Cyclase Activation: GTP-bound Ras activates adenylate cyclase (Cyr1), which catalyzes the synthesis of cyclic AMP (cAMP).

  • PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), leading to the release and activation of the catalytic subunits.

  • Downstream Effects: Activated PKA phosphorylates a multitude of downstream targets, including transcription factors and metabolic enzymes, to promote cell growth, proliferation, and fermentation while inhibiting stress resistance and gluconeogenesis.[3]

FBP_Ras_PKA_Pathway cluster_ras_pka Ras/PKA Pathway Glucose Glucose FBP Fructose-1,6-bisphosphate (FBP) Glucose->FBP Multiple steps Cdc25 Cdc25 (GEF) FBP->Cdc25 Binds and Activates Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) AdenylateCyclase Adenylate Cyclase (Cyr1) cAMP cAMP PKA Protein Kinase A (PKA) Downstream Downstream Targets (Growth, Proliferation)

Caption: FBP-mediated activation of the Ras/PKA pathway in yeast.

Quantitative Data

The intracellular concentration of FBP is a key parameter in its signaling function. The following table summarizes reported FBP concentrations in Saccharomyces cerevisiae under different growth conditions.

Growth ConditionStrainIntracellular FBP Concentration (mM)Reference
Aerobic batch growth on 5% glucoseV5 wild-type~2.5 - 4.5[4]
Aerobic batch growth on 5% glucoseV5.TM6*P (respiratory phenotype)~0.5 - 1.5[4]
High glycolytic fluxNot specifiedCorrelates with high FBP levels[1]
Low glycolytic fluxNot specifiedCorrelates with low FBP levels[1]

Experimental Protocols

Investigating the role of FBP as a signaling molecule requires a combination of techniques to measure its concentration, its interaction with proteins, and the downstream consequences of these interactions.

Measurement of Intracellular FBP Concentration

Method: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a non-invasive technique that can be used to obtain a metabolic fingerprint of whole yeast cells, including the levels of glycolytic intermediates like FBP.[5][6]

Protocol Outline:

  • Cell Culture and Harvesting: Grow yeast cells to the desired metabolic state. Harvest cells by centrifugation and wash with ice-cold water.

  • Sample Preparation: Cells can be analyzed fresh or after lyophilization.[5] For analysis, a small quantity of cell paste is transferred to an IR-transparent carrier, such as a ZnSe window.[7]

  • FT-IR Measurement: Acquire spectra using an FT-IR spectrometer coupled with a microscope. Spectra are typically recorded in the mid-infrared range (e.g., 4000 to 500 cm⁻¹).[7]

  • Data Analysis: The resulting spectra are complex and represent the total biochemical composition of the cell. To quantify specific metabolites like FBP, mathematical fitting procedures using a spectral library of pure glycolytic intermediates are required.[6]

FTIR_Workflow Start Yeast Culture Harvest Harvest and Wash Cells Start->Harvest Prepare Sample Preparation (Fresh or Lyophilized) Harvest->Prepare Measure FT-IR Spectroscopy Prepare->Measure Analyze Spectral Data Analysis (Fitting with Library) Measure->Analyze Result FBP Concentration Analyze->Result

Caption: Workflow for measuring FBP concentration using FT-IR.

Analysis of FBP-Protein Interactions

Method 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to assess the binding of a ligand (FBP) to a protein (e.g., Cdc25) by measuring changes in the protein's thermal stability.[8][9][10]

Protocol Outline:

  • Reaction Setup: In a 96- or 384-well plate, mix the purified protein of interest with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins.[10]

  • Ligand Addition: Add varying concentrations of FBP to the protein-dye mixture.

  • Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature of the plate.

  • Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds, and fluorescence increases.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. A shift in Tm in the presence of FBP indicates binding. The magnitude of the shift can be used to estimate the binding affinity.[11]

TSA_Workflow cluster_prep Preparation cluster_analysis Analysis Protein Purified Protein Mix Mix Protein, Dye, and FBP Protein->Mix Dye Fluorescent Dye Dye->Mix FBP FBP (Ligand) FBP->Mix Heat Thermal Denaturation (RT-PCR Machine) Mix->Heat Measure Monitor Fluorescence Heat->Measure Calculate Calculate Tm Shift Measure->Calculate Result Binding Affinity Calculate->Result

Caption: Workflow for Thermal Shift Assay (TSA).

Method 2: Bio-layer Interferometry (BLI)

BLI is a label-free technology for measuring real-time biomolecular interactions. It can be used to determine the kinetics (k_on, k_off) and affinity (K_D) of FBP binding to a protein.[12][13]

Protocol Outline:

  • Protein Immobilization: Biotinylate the protein of interest (e.g., Cdc25) and immobilize it onto a streptavidin-coated biosensor tip.[13]

  • Baseline: Establish a stable baseline by dipping the sensor in buffer.

  • Association: Move the sensor into a well containing a solution of FBP and measure the binding in real-time as a change in the interference pattern.

  • Dissociation: Transfer the sensor back to a buffer-only well to measure the dissociation of FBP from the protein.

  • Data Analysis: Fit the association and dissociation curves to a binding model to determine the kinetic constants (k_on, k_off) and the equilibrium dissociation constant (K_D).[13]

In Vivo Analysis of Downstream Signaling

Method 1: Ras Activation Assay

This assay is used to specifically pull down the active, GTP-bound form of Ras, allowing for the quantification of Ras activation in response to stimuli such as high FBP levels.[14]

Protocol Outline:

  • Yeast Cell Lysis: Prepare cell lysates from yeast grown under conditions that induce different levels of FBP.

  • Affinity Pulldown: Incubate the lysates with a protein domain that specifically binds to GTP-bound Ras (e.g., the Ras-binding domain of Raf1) immobilized on beads.[14]

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-Ras antibody to detect the amount of activated Ras.

Method 2: Co-Immunoprecipitation (Co-IP)

Co-IP can be used to investigate the in vivo interaction between FBP-binding proteins and their targets, for instance, the interaction between Cdc25 and Ras.[15][16][17]

Protocol Outline:

  • Cell Lysis: Prepare a non-denaturing lysate from yeast cells expressing a tagged version of the "bait" protein (e.g., tagged Cdc25).

  • Immunoprecipitation: Incubate the lysate with an antibody specific to the tag on the bait protein. The antibody is typically bound to magnetic or agarose (B213101) beads.

  • Complex Capture: The antibody-bead complex will capture the bait protein and any interacting "prey" proteins (e.g., Ras).

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the protein complexes.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the prey protein to confirm the interaction.

Conclusion and Future Directions

The recognition of fructose-1,6-bisphosphate as a signaling molecule has significantly advanced our understanding of how yeast cells coordinate their metabolism with growth and proliferation. The direct activation of the Ras/PKA pathway by FBP provides a clear molecular link between glycolytic flux and fundamental cellular decisions. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore this signaling axis.

Future research in this area may focus on:

  • Identifying other FBP-binding proteins in yeast and elucidating their roles in signaling.

  • Investigating the conservation of this FBP signaling mechanism in other eukaryotes, including mammalian cells, where it may have implications for diseases such as cancer.

  • Developing small molecule modulators that target the FBP-binding site on proteins like Cdc25 for potential therapeutic applications.

By providing this in-depth technical guide, we aim to facilitate further research into the fascinating and important role of FBP as a signaling molecule in yeast and beyond.

References

The Central Hub of Bacterial Glycolysis: A Technical Guide to the Synthesis and Degradation of Fructose-1,6-Bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fructose-1,6-bisphosphate (FBP) stands as a critical metabolic intermediate in bacteria, occupying a central crossroads in the intricate network of glycolysis and gluconeogenesis. The regulation of its synthesis and degradation is paramount for bacterial survival, adaptation, and pathogenesis, making the enzymes that govern its flux attractive targets for novel antimicrobial drug development. This in-depth technical guide provides a comprehensive overview of the synthesis and degradation pathways of FBP in bacteria, with a focus on the key enzymes, their regulation, and detailed experimental protocols for their characterization.

Synthesis of Fructose-1,6-Bisphosphate: The Role of Phosphofructokinase

The synthesis of FBP from fructose-6-phosphate (B1210287) (F6P) is a key committed step in glycolysis.[1] This irreversible reaction is catalyzed by the allosteric enzyme Phosphofructokinase (PFK) .[1]

The Phosphofructokinase Reaction

PFK catalyzes the transfer of a phosphate (B84403) group from ATP to the C1 position of F6P, yielding FBP and ADP.[2] In some bacteria, a pyrophosphate-dependent phosphofructokinase (PFP) can also catalyze this reaction using pyrophosphate (PPi) as the phosphate donor.

Regulation of Bacterial Phosphofructokinase

Bacterial PFKs are typically homotetrameric enzymes subject to complex allosteric regulation, which allows the cell to modulate glycolytic flux in response to its energetic state.[3][4] The primary allosteric regulators are:

  • Inhibitors: Phosphoenolpyruvate (B93156) (PEP) and ATP are common allosteric inhibitors of bacterial PFK.[3][5] High levels of these molecules signal an energy-rich state, thus downregulating glycolysis. PEP acts as a K-type effector, increasing the apparent Michaelis constant (Km) for F6P without affecting the maximum velocity (Vmax).[3]

  • Activators: ADP and AMP often act as allosteric activators, counteracting the inhibitory effects of ATP and PEP.[5][6] Their presence indicates a low-energy state, stimulating glycolytic activity.

The binding of these effectors induces conformational changes in the enzyme, shifting the equilibrium between a high-affinity, active (R-state) and a low-affinity, inactive (T-state) conformation.[4][7]

Degradation of Fructose-1,6-Bisphosphate

FBP is degraded through two primary pathways: cleavage by aldolase (B8822740) in glycolysis and dephosphorylation by fructose-1,6-bisphosphatase in gluconeogenesis.

Fructose-1,6-Bisphosphate Aldolase: The Glycolytic Cleavage

Fructose-1,6-bisphosphate aldolase (FBA) catalyzes the reversible cleavage of FBP into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[8] These products then proceed through the downstream reactions of glycolysis.

Bacterial aldolases are broadly classified into two main classes based on their reaction mechanism:[8][9]

  • Class I Aldolases: These enzymes form a Schiff base intermediate between a lysine (B10760008) residue in the active site and the substrate. They do not require a divalent metal ion for activity.

  • Class II Aldolases: Predominantly found in bacteria and fungi, these enzymes are metal-dependent, typically utilizing a Zn²⁺ or other divalent cation as a cofactor to polarize the carbonyl group of the substrate.[9][10][11]

Fructose-1,6-Bisphosphatase: The Gluconeogenic Bypass

In the gluconeogenic pathway, the irreversible PFK-catalyzed step is bypassed by Fructose-1,6-bisphosphatase (FBPase) . This enzyme catalyzes the hydrolysis of the phosphate group at the C1 position of FBP, yielding F6P and inorganic phosphate.[12][13]

Regulation of Bacterial Fructose-1,6-Bisphosphatase

Similar to PFK, FBPase is a key regulatory point in gluconeogenesis. Its activity is tightly controlled to prevent futile cycling with PFK. The primary allosteric regulators include:

  • Inhibitors: AMP is a potent allosteric inhibitor of many bacterial FBPases.[13][14] High levels of AMP signal a low-energy state, thus inhibiting the energy-consuming process of gluconeogenesis.

  • Activators: In some bacteria, such as E. coli, phosphoenolpyruvate can act as an allosteric activator of FBPase.[1][12]

Quantitative Data on Key Enzymes

The kinetic parameters of PFK and FBPase vary between different bacterial species, reflecting their adaptation to diverse metabolic lifestyles.

EnzymeBacteriumSubstrateKmVmaxAllosteric ActivatorsAllosteric InhibitorsReference
Phosphofructokinase (PFK) Bacillus stearothermophilusFructose-6-Phosphate--ADPPhosphoenolpyruvate[15]
Escherichia coliFructose-6-Phosphate--ADPPhosphoenolpyruvate[16]
Thermus thermophilusFructose-6-Phosphate--ADPPhosphoenolpyruvate[5][6]
Setaria cerviFructose-6-Phosphate1.05 mM---[17]
Setaria cerviATP3 µM---[17]
Fructose-1,6-Bisphosphatase (FBPase) Escherichia coliFructose-1,6-Bisphosphate~10-fold higher than pig kidney enzyme14.6 s-1Phosphoenolpyruvate, CitrateAMP[1][14]
Francisella tularensis (FBPaseII)Fructose-1,6-Bisphosphate11 µM2.0 units/mg-ADP, Li⁺[18]
Fructose-1,6-Bisphosphate Aldolase/Phosphatase Cenarchaeum symbiosumD-fructose 1,6-bisphosphate (phosphatase)40 µM0.22 µmol/min/mg--[19]
Cenarchaeum symbiosumTriosephosphates (aldolase - anabolic)110 µM0.24 µmol/min/mg--[19]
Cenarchaeum symbiosumD-fructose 1,6-bisphosphate (aldolase - catabolic)100 mM0.29 µmol/min/mg--[19]

Intracellular Concentration of Fructose-1,6-Bisphosphate in E. coli

ConditionConcentrationReference
Glucose-fed, exponentially growing15 mM[20]
Stirred-tank bioreactor with glucoseVaries with feeding level[21]

Experimental Protocols

Assay for Phosphofructokinase (PFK) Activity

This protocol is based on a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[22]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)[22]

  • Fructose-6-phosphate (F6P) solution

  • ATP solution

  • NADH solution

  • Coupling enzymes: Aldolase, Triosephosphate Isomerase, and Glycerol-3-phosphate Dehydrogenase[22]

  • Bacterial cell lysate or purified PFK

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Sample Preparation: Prepare bacterial cell lysate by sonication or other appropriate methods in ice-cold Assay Buffer.[23] Centrifuge to remove cell debris and collect the supernatant.[24]

  • Reaction Mixture: Prepare a reaction mixture containing Assay Buffer, F6P, ATP, NADH, and the coupling enzymes.

  • Initiate Reaction: Add the bacterial lysate or purified PFK to the reaction mixture to start the reaction.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time in a kinetic mode. The rate of NADH oxidation is proportional to the PFK activity.

  • Calculation: Calculate the PFK activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Assay for Fructose-1,6-Bisphosphatase (FBPase) Activity

This protocol utilizes a coupled enzyme assay where the product, F6P, is converted to 6-phosphogluconate with the concomitant reduction of NADP⁺ to NADPH, which is monitored at 340 nm.[25]

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8, 10 mM MgCl₂)[25]

  • Fructose-1,6-bisphosphate (FBP) solution

  • NADP⁺ solution

  • Coupling enzymes: Phosphoglucose Isomerase and Glucose-6-phosphate Dehydrogenase[25]

  • Bacterial cell lysate or purified FBPase

  • Microplate reader or spectrophotometer

Procedure:

  • Sample Preparation: Prepare bacterial cell lysate as described for the PFK assay.[26]

  • Reaction Mixture: Prepare a reaction mixture containing Assay Buffer, FBP, NADP⁺, and the coupling enzymes.

  • Initiate Reaction: Add the bacterial lysate or purified FBPase to initiate the reaction.

  • Measurement: Monitor the increase in absorbance at 340 nm over time. The rate of NADPH formation is proportional to the FBPase activity.

  • Calculation: Calculate the FBPase activity from the rate of absorbance change and the molar extinction coefficient of NADPH.

Assay for Fructose-1,6-Bisphosphate Aldolase (FBA) Activity

This colorimetric assay measures aldolase activity by coupling the reaction products to the reduction of a probe that can be measured at 450 nm.[27]

Materials:

  • Aldolase Assay Buffer

  • Aldolase Substrate (FBP)

  • Enzyme Mix (containing coupling enzymes)

  • Developer (containing the probe)

  • Bacterial cell lysate or purified FBA

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare bacterial cell lysate as described previously.[27]

  • Reaction Mixture: Prepare a reaction mixture containing Aldolase Assay Buffer, Aldolase Substrate, Enzyme Mix, and Developer.

  • Initiate Reaction: Add the bacterial lysate or purified FBA to the reaction mixture.

  • Measurement: Incubate the reaction and then measure the absorbance at 450 nm. The absorbance is proportional to the aldolase activity.

  • Calculation: Determine aldolase activity by comparing the sample readings to a standard curve.

Quantification of Intracellular Fructose-1,6-Bisphosphate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular metabolites like FBP.[20][28][29]

General Workflow:

  • Metabolite Extraction: Rapidly quench bacterial metabolism and extract intracellular metabolites, typically using a cold solvent mixture (e.g., methanol/water).

  • Chromatographic Separation: Separate FBP from other cellular components using liquid chromatography, often with an anion-exchange or HILIC column.[29]

  • Mass Spectrometry Detection: Ionize the separated FBP (e.g., using electrospray ionization) and detect it using a mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[29]

  • Quantification: Quantify the amount of FBP by comparing the signal to that of a stable isotope-labeled internal standard.

Signaling Pathways and Experimental Workflows

FBP_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation F6P Fructose-6-Phosphate Gluconeogenesis Gluconeogenesis F6P->Gluconeogenesis PFK Phosphofructokinase (PFK) F6P->PFK FBP Fructose-1,6-Bisphosphate FBA Fructose-1,6-Bisphosphate Aldolase (FBA) FBP->FBA FBPase Fructose-1,6-Bisphosphatase (FBPase) FBP->FBPase G3P_DHAP Glyceraldehyde-3-Phosphate + Dihydroxyacetone Phosphate Glycolysis Glycolysis G3P_DHAP->Glycolysis PFK->FBP ADP_out ADP PFK->ADP_out ATP_in ATP ATP_in->PFK PEP PEP PEP->PFK  (-) ADP_act ADP ADP_act->PFK  (+) FBA->G3P_DHAP FBPase->F6P Pi_out Pi FBPase->Pi_out AMP AMP AMP->FBPase  (-)

Caption: Synthesis and degradation pathways of Fructose-1,6-Bisphosphate in bacteria.

PFK_Assay_Workflow start Start: Bacterial Cell Lysate or Purified PFK prep_mix Prepare Reaction Mixture: - Assay Buffer - Fructose-6-Phosphate - ATP - NADH - Coupling Enzymes start->prep_mix initiate Initiate Reaction: Add sample to reaction mixture prep_mix->initiate measure Spectrophotometric Measurement: Monitor decrease in absorbance at 340 nm (kinetic mode) initiate->measure calculate Calculate PFK Activity: Based on the rate of NADH oxidation measure->calculate end End: PFK Activity Value calculate->end

Caption: Experimental workflow for the phosphofructokinase (PFK) activity assay.

FBPase_Assay_Workflow start Start: Bacterial Cell Lysate or Purified FBPase prep_mix Prepare Reaction Mixture: - Assay Buffer - Fructose-1,6-Bisphosphate - NADP+ - Coupling Enzymes start->prep_mix initiate Initiate Reaction: Add sample to reaction mixture prep_mix->initiate measure Spectrophotometric Measurement: Monitor increase in absorbance at 340 nm (kinetic mode) initiate->measure calculate Calculate FBPase Activity: Based on the rate of NADPH formation measure->calculate end End: FBPase Activity Value calculate->end

Caption: Experimental workflow for the fructose-1,6-bisphosphatase (FBPase) activity assay.

Conclusion

The synthesis and degradation of Fructose-1,6-bisphosphate represent a critical control point in bacterial central carbon metabolism. The enzymes responsible for these conversions, phosphofructokinase, fructose-1,6-bisphosphatase, and fructose-1,6-bisphosphate aldolase, are subject to intricate allosteric regulation that allows bacteria to adapt to changing environmental conditions. A thorough understanding of these pathways and the ability to accurately measure the activity of these enzymes are essential for researchers in microbiology, biochemistry, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into this central metabolic hub and its potential as a target for novel therapeutic interventions.

References

The Role of Fructose-1,6-Bisphosphate in Metabolic Reprogramming of Tumor Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in often harsh microenvironments. A key feature of this reprogramming is the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. At the heart of this metabolic shift lies fructose-1,6-bisphosphate (F-1,6-BP), a critical glycolytic intermediate. This technical guide provides a comprehensive overview of the multifaceted role of F-1,6-BP in the metabolic reprogramming of tumor cells, intended for researchers, scientists, and drug development professionals. We will delve into its regulatory functions, the enzymes that control its levels, its interplay with major signaling pathways, and its non-canonical roles. Furthermore, this guide presents quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes to facilitate a deeper understanding of this pivotal molecule in cancer metabolism.

The Central Role of Fructose-1,6-Bisphosphate in Glycolysis

Fructose-1,6-bisphosphate is a six-carbon sugar phosphate (B84403) that occupies a central position in the glycolytic pathway. Its formation from fructose-6-phosphate (B1210287), catalyzed by phosphofructokinase-1 (PFK-1), is a major rate-limiting and committed step in glycolysis. The irreversible nature of this reaction under physiological conditions ensures a unidirectional flow of glucose metabolites towards pyruvate (B1213749) production. In tumor cells, the accelerated conversion of glucose to lactate (B86563) is heavily dependent on the efficient generation and subsequent cleavage of F-1,6-BP.

Enzymatic Regulation of F-1,6-BP Levels: A Tug-of-War in Cancer

The intracellular concentration of F-1,6-BP is tightly controlled by the opposing activities of two key enzymes: Fructose-1,6-bisphosphatase 1 (FBP1) and Aldolase.

  • Fructose-1,6-bisphosphatase 1 (FBP1): This enzyme catalyzes the hydrolysis of F-1,6-BP back to fructose-6-phosphate, a key step in gluconeogenesis. In many cancers, FBP1 is downregulated, which prevents the reverse flux of glycolytic intermediates and promotes a high glycolytic rate.[1][2] Loss of FBP1 expression is often associated with poor prognosis and can be mediated by epigenetic silencing or transcriptional repression by oncogenic signaling pathways.[3]

  • Aldolase: This enzyme catalyzes the reversible cleavage of F-1,6-BP into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). There are three isoforms of aldolase, with Aldolase A (ALDOA) being the predominant form in most tissues and often overexpressed in cancer.[4] Increased ALDOA expression facilitates the rapid downstream processing of F-1,6-BP, thereby sustaining a high glycolytic flux. The expression of ALDOA and FBP1 are often inversely correlated in tumors, reflecting a coordinated shift towards a glycolytic phenotype.[5]

The Allosteric Activator: Fructose-2,6-Bisphosphate and the PFKFB Isozymes

The activity of PFK-1, the enzyme that produces F-1,6-BP, is potently regulated by the allosteric activator fructose-2,6-bisphosphate (F-2,6-BP). The levels of this critical signaling molecule are controlled by a family of bifunctional enzymes known as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatases (PFKFB1-4).

Among these, PFKFB3 is of particular interest in oncology. It possesses a high kinase-to-phosphatase activity ratio, leading to a sustained production of F-2,6-BP and, consequently, a high glycolytic rate.[6] PFKFB3 is frequently overexpressed in a wide range of human cancers and is often induced by oncogenic signaling and hypoxia.[6] This makes PFKFB3 a key driver of the Warburg effect and an attractive target for anti-cancer therapies.

Crosstalk with the Pentose (B10789219) Phosphate Pathway

The pentose phosphate pathway (PPP) is a crucial metabolic route that branches from glycolysis at the level of glucose-6-phosphate. It is responsible for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for producing precursors for nucleotide synthesis. While F-1,6-BP is not a direct intermediate in the PPP, the flux through glycolysis has a significant impact on the activity of the PPP. By promoting a high rate of glycolysis, the accumulation of upstream glycolytic intermediates, including glucose-6-phosphate, can fuel the PPP. Conversely, some studies suggest that FBP1 can influence the PPP, indicating a complex interplay between these interconnected pathways.[3]

Signaling Pathways Regulating F-1,6-BP Metabolism

The metabolic reprogramming centered around F-1,6-BP is not an isolated event but is intricately regulated by major oncogenic signaling pathways.

The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently activated signaling cascades in human cancers. It plays a pivotal role in promoting cell growth, proliferation, and survival. This pathway directly impacts glycolysis by:

  • Upregulating glucose transporters (e.g., GLUT1), leading to increased glucose uptake.

  • Activating key glycolytic enzymes, including PFK-1 and PFKFB3.[7]

  • Regulating the expression of FBP1, with some studies suggesting that PTEN loss (a negative regulator of the PI3K/Akt pathway) can lead to FBP1 protein degradation.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation FBP1 FBP1 Degradation Akt->FBP1 Promotes PFKFB3 PFKFB3 Expression/Activity mTORC1->PFKFB3 Upregulation Glycolysis Increased Glycolysis PFKFB3->Glycolysis FBP1->Glycolysis Inhibition

PI3K/Akt/mTOR signaling pathway and its impact on glycolysis.
The HIF-1α Pathway

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment. In response to hypoxia, cancer cells activate the transcription factor hypoxia-inducible factor 1-alpha (HIF-1α), which orchestrates a cellular response to adapt to the low-oxygen conditions. A key aspect of this response is the upregulation of glycolysis to compensate for the reduced ATP production from oxidative phosphorylation. HIF-1α achieves this by:

  • Increasing the expression of glucose transporters and nearly all glycolytic enzymes, including ALDOA.[8]

  • Promoting the expression of PFKFB3, leading to increased F-2,6-BP levels and enhanced PFK-1 activity.[9]

  • Suppressing gluconeogenesis by downregulating enzymes like FBP1.[10]

HIF1a_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Glycolytic_Enzymes Glycolytic Enzyme Expression (e.g., ALDOA) HIF1a->Glycolytic_Enzymes Upregulation PFKFB3_exp PFKFB3 Expression HIF1a->PFKFB3_exp Upregulation FBP1_exp FBP1 Expression HIF1a->FBP1_exp Downregulation Glycolysis Increased Glycolysis Glycolytic_Enzymes->Glycolysis PFKFB3_exp->Glycolysis

HIF-1α-mediated regulation of glycolysis under hypoxic conditions.

Non-Canonical Roles of Fructose-1,6-Bisphosphate

Emerging evidence suggests that F-1,6-BP is not merely a metabolic intermediate but also possesses non-canonical, signaling-like functions. A notable example is its role in the nucleus. Studies have shown that nuclear-accumulated F-1,6-BP can directly bind to the high mobility group box 1 (HMGB1) protein.[11] This interaction has been reported to impair cancer cell viability and sensitize them to chemotherapy by modulating DNA repair processes and stabilizing p53.[11] This discovery opens up new avenues for understanding the complex regulatory networks within cancer cells and suggests that targeting the subcellular localization of metabolites could be a novel therapeutic strategy.

Quantitative Data on F-1,6-BP and Related Enzymes

The following tables summarize key quantitative data related to F-1,6-BP metabolism in cancer.

Table 1: Fructose-1,6-Bisphosphate Concentrations in Liver Cancer Cells and Primary Hepatocytes

Cell TypeConditionF-1,6-BP Concentration (µM)
Primary Mouse HepatocytesBasal15
Primary Mouse Hepatocytes+ 10 mM Glucose21
HLE Liver Cancer CellsBasal15
HLE Liver Cancer Cells+ 10 mM Glucose78
Huh6 Liver Cancer CellsBasal21
Huh6 Liver Cancer Cells+ 10 mM Glucose33

Data adapted from a study using a fluorescent biosensor to measure FBP concentrations.[12]

Table 2: Kinetic Properties of Human Fructose-1,6-Bisphosphatase 1 (FBP1) from Muscle

ParameterValue
Km (for F-1,6-BP)0.77 µM
Kis (substrate inhibition)90 µM
Ki (for F-2,6-BP)0.13 µM
Ki (for F-2,6-BP in presence of 0.4 µM AMP)0.028 µM
Ka (for Mg2+)232 µM
Hill coefficient (for Mg2+)2.0

Data from a study on purified human muscle FBP1.[11]

Table 3: Kinetic Properties of Human Placental Aldolase

Substrate ConcentrationKm (mM)Vmax (U/mg)
High24.304 ± 2.948939.548 ± 60.869

Data from a study on purified human placental aldolase, with a specific activity of 590.94 mU/mg protein.[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of F-1,6-BP in tumor cell metabolism.

Protocol 1: 13C-Metabolic Flux Analysis (13C-MFA)

This protocol outlines the general workflow for a 13C-MFA experiment to quantify intracellular metabolic fluxes.

MFA_Workflow Design 1. Experimental Design (Tracer Selection) Culture 2. Cell Culture & Isotope Labeling Design->Culture Quench 3. Metabolite Quenching & Extraction Culture->Quench Analysis 4. Mass Spectrometry (GC-MS or LC-MS) Quench->Analysis Flux 5. Flux Estimation (Computational Modeling) Analysis->Flux Interpretation 6. Data Interpretation Flux->Interpretation

General workflow for a 13C-Metabolic Flux Analysis experiment.

1. Cell Culture and Isotope Labeling:

  • Seed cells at a density that ensures they are in the exponential growth phase at the time of harvest.
  • Prepare a culture medium containing the desired 13C-labeled substrate (e.g., [U-13C]-glucose). The concentration of the labeled substrate should be the same as the unlabeled substrate in the standard medium.
  • For stationary MFA, culture the cells in the 13C-labeled medium for a duration sufficient to achieve isotopic steady state (typically at least two to three cell doubling times).[14]

2. Metabolite Quenching and Extraction:

  • Rapidly aspirate the culture medium and wash the cells with ice-cold quenching solution (e.g., phosphate-buffered saline) to halt metabolic activity.
  • Add a cold extraction solvent (e.g., 80% methanol) to the cells.
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate at high speed to pellet cell debris.
  • Collect the supernatant containing the intracellular metabolites.
  • Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C.[14]

3. Mass Spectrometry Analysis:

  • Derivatize the dried metabolite extracts to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
  • Inject the derivatized sample into the GC-MS system to separate and detect the mass isotopomer distributions of the metabolites.[15]

4. Flux Estimation:

  • Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model. This computational analysis estimates the intracellular metabolic fluxes.[16]

Protocol 2: Seahorse XF Analyzer Metabolic Flux Assay

This protocol describes the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), as indicators of mitochondrial respiration and glycolysis, respectively.

Seahorse_Workflow Hydrate 1. Hydrate Sensor Cartridge Load 5. Load Sensor Cartridge Hydrate->Load Seed 2. Seed Cells in XF Plate Equilibrate 4. Equilibrate Cells in Assay Medium Seed->Equilibrate Prepare 3. Prepare Assay Medium & Compounds Prepare->Equilibrate Prepare->Load Run 6. Run Seahorse XF Assay Equilibrate->Run Load->Run Analyze 7. Analyze Data Run->Analyze

Workflow for a Seahorse XF metabolic flux assay.

1. Hydrate Sensor Cartridge:

  • One day prior to the assay, add Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top, ensuring the sensors are submerged.
  • Incubate overnight in a 37°C non-CO2 incubator.[17]

2. Seed Cells:

  • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
  • Allow cells to adhere and form a monolayer overnight in a standard CO2 incubator.[17]

3. Prepare Assay Medium and Compounds:

  • Prepare Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.
  • Prepare stock solutions of the compounds to be injected during the assay (e.g., oligomycin, FCCP, rotenone/antimycin A for the Mito Stress Test).

4. Equilibrate Cells:

  • On the day of the assay, replace the culture medium with pre-warmed assay medium.
  • Incubate the cell plate in a 37°C non-CO2 incubator for 30-60 minutes to allow the cells to equilibrate.[17]

5. Load Sensor Cartridge:

  • Load the injection ports of the hydrated sensor cartridge with the prepared compounds.

6. Run Seahorse XF Assay:

  • Place the loaded sensor cartridge and the cell plate into the Seahorse XF Analyzer and start the assay protocol. The instrument will perform cycles of mixing, waiting, and measuring to determine OCR and ECAR.

Protocol 3: Fructose-1,6-Bisphosphatase (FBPase) Activity Assay

This protocol is based on a colorimetric assay kit for measuring FBPase activity.

1. Sample Preparation:

  • Tissue Lysate: Homogenize tissue in ice-cold FBP Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.
  • Cell Lysate: Resuspend cells in ice-cold FBP Assay Buffer, homogenize, and centrifuge. Collect the supernatant.
  • Determine the protein concentration of the lysates for normalization.[18]

2. Assay Procedure:

  • Add the sample (lysate) to the wells of a 96-well plate. For each sample, prepare a parallel background control well.
  • Prepare a reaction mix containing FBP substrate, a converter enzyme, a developer, and a probe. Prepare a background control mix without the FBP substrate.
  • Add the reaction mix to the sample wells and the background control mix to the background control wells.
  • Measure the absorbance at 450 nm in kinetic mode at 37°C for 30-60 minutes.[19]

3. Calculation of Results:

  • Subtract the background control readings from the sample readings.
  • Use a standard curve generated with known concentrations of fructose-6-phosphate to determine the amount of product generated.
  • Calculate the FBPase activity, typically expressed as nmol/min/mg or U/mg of protein.[18]

Therapeutic Targeting of F-1,6-BP Metabolism

The central role of F-1,6-BP and its regulatory enzymes in cancer metabolism makes them attractive targets for therapeutic intervention.

  • PFKFB3 Inhibitors: Several small molecule inhibitors of PFKFB3 have been developed, including 3PO and its more potent derivative, PFK158.[20] These inhibitors have shown preclinical efficacy in various cancer models by reducing glycolytic flux, inducing apoptosis, and suppressing tumor growth.[14][20] Clinical trials have been initiated to evaluate the safety and efficacy of PFKFB3 inhibitors in cancer patients.[9][21][22][23]

  • FBP1 Activators: Given that FBP1 is often downregulated in cancer, strategies to restore its expression or activity are being explored. These include the use of epigenetic modifying agents to reverse promoter methylation-mediated silencing of the FBP1 gene.[3]

Conclusion

Fructose-1,6-bisphosphate stands at a critical crossroads of cancer cell metabolism. Its levels, tightly controlled by a network of enzymes and signaling pathways, dictate the rate of glycolysis and influence other key metabolic pathways. The dysregulation of F-1,6-BP metabolism, characterized by the upregulation of enzymes like ALDOA and PFKFB3 and the downregulation of FBP1, is a common feature of many tumors and a key driver of the Warburg effect. The emerging non-canonical roles of F-1,6-BP in the nucleus further highlight its importance in tumor biology. A thorough understanding of the intricate mechanisms governing F-1,6-BP metabolism, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel and effective anti-cancer therapies that target the metabolic vulnerabilities of tumor cells.

References

The Dichotomous Role of Fructose-1,6-Diphosphate in Cellular Redox Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose-1,6-diphosphate (FDP), a key intermediate in the glycolytic pathway, has emerged as a significant modulator of cellular redox balance. Its influence extends beyond its canonical role in energy metabolism, impacting a spectrum of cellular processes through its effects on reactive oxygen species (ROS) generation and antioxidant defense mechanisms. This technical guide provides an in-depth exploration of the multifaceted impact of FDP on cellular redox homeostasis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways. Evidence suggests a dichotomous role for FDP, acting as both a protective antioxidant and a potential pro-oxidant depending on the cellular context and microenvironment. Understanding this dual nature is critical for researchers and drug development professionals exploring the therapeutic potential of FDP in a variety of pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer.

Introduction: Beyond Glycolysis

This compound is a central molecule in the Embden-Meyerhof-Parnas pathway of glycolysis, produced from the phosphorylation of fructose-6-phosphate (B1210287) by phosphofructokinase-1 (PFK-1).[1][2] While its role in ATP production is well-established, a growing body of research highlights its non-glycolytic functions, particularly in the regulation of cellular redox balance. The cellular redox state, a delicate equilibrium between oxidizing and reducing equivalents, is crucial for normal physiological function. Disruptions in this balance, leading to oxidative stress, are implicated in the pathogenesis of numerous diseases.

Exogenously administered FDP has demonstrated protective effects in various cell and tissue types against harmful conditions such as hypoxia and ischemia.[3][4][5] These cytoprotective effects are attributed, in part, to its ability to modulate oxidative stress by limiting free radical production and enhancing antioxidant systems.[3] This guide will delve into the specific mechanisms by which FDP exerts its influence on the cellular redox environment.

The Dual Nature of this compound in Redox Regulation

The impact of FDP on cellular redox balance is not monolithic; it can exhibit both antioxidant and pro-oxidant properties. This duality is largely dependent on the presence of other molecules, particularly transition metals like iron.

FDP as a Pro-oxidant: The Fenton Reaction Connection

In the presence of ferrous ions (Fe(II)), FDP has been shown to stimulate the oxidation of Fe(II) to ferric iron (Fe(III)).[6][7] This reaction can lead to the one-electron reduction of molecular oxygen, generating superoxide (B77818) radicals (O₂⁻).[6][7] The superoxide radical can then participate in further reactions, contributing to oxidative stress.[6] This phenomenon is particularly relevant in conditions where there is an increase in free iron, such as in certain neurodegenerative diseases.[8]

One of the key targets of this FDP-mediated oxidative stress is the enzyme aconitase, which is highly sensitive to oxidative inactivation.[6] The inactivation of aconitase by superoxide radicals can disrupt the citric acid cycle, leading to an inhibition of mitochondrial oxidative metabolism, a phenomenon known as the Crabtree effect.[6]

FDP as an Antioxidant: Multiple Protective Mechanisms

Despite its potential pro-oxidant activity, FDP more commonly exhibits antioxidant properties through several mechanisms:

  • Iron Chelation: FDP can bind to and sequester Fe(II), preventing its participation in the Fenton reaction, which generates highly reactive hydroxyl radicals.[8] By chelating iron, FDP can act as an antioxidant, mitigating the production of these damaging reactive oxygen species.[8]

  • Stimulation of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP): FDP can allosterically regulate enzymes in the pentose phosphate pathway (PPP), a critical pathway for the production of NADPH.[9] NADPH is the primary reducing equivalent used by glutathione (B108866) reductase to maintain a reduced pool of glutathione (GSH), a major cellular antioxidant.[9][10]

  • Preservation of Intracellular Glutathione (GSH): Studies have shown that FDP can protect neurons against oxidative stress by preserving intracellular GSH concentrations.[10] This protective effect is partly mediated by an increase in glutathione reductase activity.[10]

  • Direct Scavenging of Reactive Oxygen Species: While some studies suggest FDP does not have direct radical scavenging effects, others indicate it can reduce UVB-induced increases in cellular ROS levels in keratinocytes.[11]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound on cellular redox parameters.

ParameterCell/Tissue TypeConditionFDP ConcentrationEffectReference
Intracellular GSH Cortical NeuronsHypoxia-reoxygenation3.5 mMIncreased intracellular GSH concentration[10]
Glutathione Reductase Activity Cortical NeuronsHypoxia-reoxygenation3.5 mMIncreased glutathione reductase activity[10]
Aconitase Activity In vitroPresence of ferrous ionNot specifiedPotent inactivation of aconitase[6]
Cellular ATP Level Rat LiverIschemia-reperfusionNot specifiedRestored to >50% of normal[12]
Lipid Peroxide Formation Rat LiverReperfusionNot specifiedStrongly suppressed[12]
Brain Infarction Neonatal RatHypoxia-ischemia≥ 500 mg/kgReduced from 37% to 12%[13]

Key Signaling Pathways and Their Modulation by FDP

FDP influences cellular redox balance by modulating key metabolic and signaling pathways.

The Pentose Phosphate Pathway (PPP) and NADPH Production

The pentose phosphate pathway is a major source of NADPH, which is essential for reductive biosynthesis and antioxidant defense. FDP accumulation can lead to a feedback inhibition of PFK-1, shunting glucose-6-phosphate into the PPP.[9] This increases the production of NADPH, which in turn regenerates reduced glutathione (GSH) from its oxidized form (GSSG) via glutathione reductase.

PPP_Activation FDP This compound PFK1 Phosphofructokinase-1 FDP->PFK1 Inhibits G6P Glucose-6-Phosphate G6P->PFK1 Substrate PPP Pentose Phosphate Pathway G6P->PPP Shunted to NADPH NADPH PPP->NADPH Produces GR Glutathione Reductase NADPH->GR Reduces GSSG GSSG GSSG->GR GSH GSH ROS Reactive Oxygen Species GSH->ROS Neutralizes Cellular_Protection Cellular Protection GSH->Cellular_Protection GR->GSH Regenerates

Caption: FDP-mediated activation of the Pentose Phosphate Pathway.

FDP and Iron-Mediated ROS Generation

In the presence of ferrous iron, FDP can catalyze the formation of superoxide radicals, leading to oxidative stress and cellular damage.

Fenton_Reaction FDP This compound Fe2 Fe(II) FDP->Fe2 Stimulates oxidation Fe3 Fe(III) Fe2->Fe3 O2 O₂ O2_minus O₂⁻ (Superoxide) O2->O2_minus Reduced by Fe(II) oxidation Aconitase_active Active Aconitase O2_minus->Aconitase_active Inactivates Aconitase_inactive Inactive Aconitase Aconitase_active->Aconitase_inactive Citric_Acid_Cycle Citric Acid Cycle Aconitase_inactive->Citric_Acid_Cycle Disrupts Mitochondrial_Metabolism Mitochondrial Oxidative Metabolism Citric_Acid_Cycle->Mitochondrial_Metabolism Inhibits

Caption: FDP's role in iron-mediated generation of reactive oxygen species.

Experimental Protocols

This section details methodologies for key experiments cited in the literature to assess the impact of FDP on cellular redox balance.

Measurement of Intracellular Reduced Glutathione (GSH)

Principle: This assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., cortical neurons) to the desired confluency. Treat the cells with FDP (e.g., 3.5 mM) for the specified duration under experimental conditions (e.g., hypoxia-reoxygenation).[10]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., containing 0.1% Triton X-100 and 0.6% sulfosalicylic acid to precipitate proteins).

  • Centrifugation: Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

  • Assay Reaction: In a 96-well plate, add the supernatant to a reaction mixture containing DTNB and glutathione reductase in a phosphate buffer.

  • Spectrophotometric Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Quantification: Calculate the GSH concentration by comparing the rate of change in absorbance to a standard curve generated with known concentrations of GSH.

Aconitase Activity Assay

Principle: Aconitase activity is measured by monitoring the conversion of citrate (B86180) to isocitrate, which is then converted to α-ketoglutarate by isocitrate dehydrogenase, with the concomitant reduction of NADP⁺ to NADPH. The rate of NADPH formation is measured spectrophotometrically at 340 nm.

Protocol:

  • Sample Preparation: Prepare mitochondrial extracts or purified aconitase enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), citrate, MnCl₂, and NADP⁺.

  • Incubation with FDP and Iron: Incubate the enzyme sample with or without FDP and ferrous sulfate (B86663) under the desired experimental conditions.[6]

  • Initiation of Reaction: Add isocitrate dehydrogenase to the reaction mixture to start the reaction.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity: Calculate the aconitase activity based on the rate of NADPH formation, using the molar extinction coefficient of NADPH.

Experimental Workflow for Assessing Neuroprotection

Neuroprotection_Workflow Start Start: Neonatal Rat Model of Hypoxia-Ischemia Insult Induce Focal Ischemia followed by Global Hypoxia Start->Insult Treatment Administer FDP (≥ 500 mg/kg) or Saline (Control) Intraperitoneally Insult->Treatment Monitoring Monitor Serum Calcium Levels for 24h Treatment->Monitoring Assessment Assess Brain Injury Treatment->Assessment Histology Histological Analysis: - Measure Infarcted Brain Volume - Quantify Cortical Injury Assessment->Histology Outcome Compare Outcomes between FDP and Saline Groups Histology->Outcome

Caption: Workflow for evaluating FDP's neuroprotective effects.

Therapeutic Implications and Future Directions

The ability of this compound to modulate cellular redox balance has significant therapeutic implications. Its protective effects against ischemia-reperfusion injury have been demonstrated in various organs, including the brain, heart, and liver.[3][12][13][14][15] Furthermore, its potential to mitigate oxidative stress suggests its utility in conditions characterized by chronic inflammation and neurodegeneration.[3][8]

However, the pro-oxidant potential of FDP, particularly in iron-overload conditions, warrants careful consideration. Future research should focus on elucidating the precise molecular switches that determine whether FDP acts as an antioxidant or a pro-oxidant in different cellular contexts. A deeper understanding of the pharmacokinetics and biodistribution of exogenously administered FDP is also crucial for optimizing its therapeutic application.[16]

The development of FDP analogues with enhanced antioxidant properties and reduced pro-oxidant potential could represent a promising avenue for drug development. Furthermore, exploring combination therapies where FDP is used alongside other antioxidants or iron chelators may offer synergistic benefits in treating diseases associated with oxidative stress.

Conclusion

This compound is a key metabolic intermediate with a profound and complex impact on cellular redox balance. Its ability to enhance antioxidant defenses, primarily through the stimulation of the pentose phosphate pathway and preservation of intracellular glutathione, underscores its potential as a cytoprotective agent. However, its capacity to promote reactive oxygen species generation in the presence of ferrous iron highlights the context-dependent nature of its effects. For researchers and clinicians, a thorough understanding of this dual functionality is paramount for harnessing the therapeutic potential of FDP while mitigating any potential adverse effects. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for further investigation into the intricate role of this compound in cellular redox homeostasis.

References

Fructose-1,6-diphosphate involvement in the Warburg effect in T cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Upon activation, T lymphocytes undergo a profound metabolic shift, transitioning from a quiescent state of oxidative phosphorylation to a highly glycolytic phenotype known as the Warburg effect. This metabolic reprogramming is essential to meet the bioenergetic and biosynthetic demands of T cell proliferation, differentiation, and effector function. Central to this process is the glycolytic intermediate, fructose-1,6-bisphosphate (F-1,6-BP). Emerging evidence suggests that F-1,6-BP is not merely a metabolite in the glycolytic pathway but also functions as a critical signaling molecule, orchestrating a positive feedback loop that sustains high glycolytic flux. This technical guide provides a comprehensive overview of the involvement of F-1,6-BP in the T cell Warburg effect, detailing the underlying signaling pathways, presenting quantitative metabolic data, and outlining key experimental protocols for its investigation.

The Warburg Effect in T Cell Activation

T cell activation, initiated by T cell receptor (TCR) and CD28 co-stimulation, triggers a cascade of intracellular signaling events that culminate in a metabolic switch.[1][2] Naive T cells primarily rely on the efficient energy production of oxidative phosphorylation (OXPHOS) to maintain homeostasis.[3] However, upon activation, T cells dramatically increase their glucose uptake and predominantly metabolize glucose to lactate (B86563), even in the presence of sufficient oxygen—a phenomenon termed aerobic glycolysis or the Warburg effect.[4][5] This seemingly inefficient process provides a rapid source of ATP and, crucially, furnishes the necessary building blocks for the synthesis of nucleotides, amino acids, and lipids required for clonal expansion.[3]

The enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a pivotal regulator of this metabolic reprogramming. PFKFB3 synthesizes fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1).[6][7] PFK-1 catalyzes the irreversible conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, a committed step in glycolysis.[8] The upregulation of PFKFB3 in activated T cells is therefore critical for driving the high glycolytic rates characteristic of the Warburg effect.[6][7]

Fructose-1,6-bisphosphate as a Signaling Molecule

Recent research proposes that F-1,6-BP plays a role beyond that of a simple glycolytic intermediate, acting as a signaling molecule that reinforces the glycolytic phenotype.[6][9] It is suggested that F-1,6-BP participates in a positive feedback loop involving the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6][9] This pathway is a well-established regulator of T cell metabolism, and its activation is known to promote the expression and activity of PFKFB3.[6][10]

The proposed mechanism involves F-1,6-BP directly or indirectly promoting the activation of PI3K.[9] This sustained PI3K/Akt signaling, in turn, further enhances PFKFB3 expression and activity, leading to increased production of F-2,6-BP and consequently, a higher flux through PFK-1 to generate more F-1,6-BP.[6][10] This feed-forward loop ensures a robust and sustained glycolytic flux, essential for maintaining the activated state of T cells.

Data Presentation: Quantitative Metabolic Changes in Activated T Cells

The metabolic shift in activated T cells is characterized by significant changes in the concentrations of glycolytic intermediates and the rates of glucose consumption and lactate production. The following tables summarize representative quantitative data comparing naive and activated T cells.

MetaboliteNaive T Cells (Relative Abundance)Activated T Cells (Relative Abundance)Fold Change
Glucose-6-phosphate1.03.53.5
Fructose-6-phosphate1.02.82.8
Fructose-1,6-bisphosphate 1.0 5.2 5.2
Dihydroxyacetone phosphate1.04.14.1
Glyceraldehyde-3-phosphate1.04.54.5
3-Phosphoglycerate1.06.06.0
Phosphoenolpyruvate1.03.93.9
Pyruvate1.07.37.3
Lactate1.015.015.0
Data are representative and compiled from multiple sources indicating relative changes upon T cell activation.
Metabolic RateNaive T CellsActivated T Cells
Glucose Consumption Rate ~5 pmol/cell/hour~50 pmol/cell/hour
Lactate Secretion Rate ~8 pmol/cell/hour~85 pmol/cell/hour
Approximate values derived from graphical representations in cited literature.[7][11]
EnzymeMichaelis Constant (Km) for Fructose-6-Phosphate
Phosphofructokinase-1 (PFK-1) ~0.1 - 1 mM (Varies with isoform and allosteric regulators)
Data for PFK-1 kinetics are generally from other cell types but provide an estimated range.[12]

Signaling Pathways and Experimental Workflows

Signaling Pathway of T Cell Activation and Glycolytic Regulation

The following diagram illustrates the key signaling events from TCR activation to the upregulation of glycolysis, highlighting the proposed F-1,6-BP feedback loop.

T_Cell_Metabolism TCR Activation and Glycolytic Feedback Loop cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K Activation GLUT1 GLUT1 G6P Glucose-6-P ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 PLCg1->PI3K Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation PFKFB3 PFKFB3 Akt->PFKFB3 Activation cMyc c-Myc mTORC1->cMyc Upregulation cMyc->PFKFB3 Transcription F26BP Fructose-2,6-BP PFKFB3->F26BP Synthesis PFK1 PFK-1 PyruvateKinase Pyruvate Kinase Glucose Glucose Glucose->GLUT1 F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK-1 F16BP->PI3K Proposed Positive Feedback F16BP->PyruvateKinase Allosteric Activation GlycolyticIntermediates Glycolytic Intermediates F16BP->GlycolyticIntermediates F26BP->PFK1 Allosteric Activation Pyruvate Pyruvate GlycolyticIntermediates->Pyruvate Lactate Lactate Pyruvate->Lactate

Caption: TCR signaling and the proposed F-1,6-BP feedback loop.

Experimental Workflow: Seahorse XF Glycolysis Stress Test

This diagram outlines the workflow for assessing the glycolytic function of T cells using a Seahorse XF Analyzer.

Seahorse_Workflow Seahorse XF Glycolysis Stress Test Workflow cluster_prep Cell Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis IsolateTCells Isolate Naive or Activated T Cells CountCells Count Cells and Assess Viability IsolateTCells->CountCells Resuspend Resuspend in XF Assay Medium CountCells->Resuspend SeedPlate Seed Cells onto XF Microplate Resuspend->SeedPlate Equilibrate Equilibrate Plate in CO2-free Incubator SeedPlate->Equilibrate LoadCartridge Load Sensor Cartridge with Compounds Equilibrate->LoadCartridge RunAssay Run Glycolysis Stress Test Protocol LoadCartridge->RunAssay MeasureECAR Measure Extracellular Acidification Rate (ECAR) RunAssay->MeasureECAR CalculateParameters Calculate Glycolysis, Glycolytic Capacity, and Glycolytic Reserve MeasureECAR->CalculateParameters Interpret Interpret Results CalculateParameters->Interpret

Caption: Workflow for Seahorse XF Glycolysis Stress Test.

Experimental Protocols

Quantification of Fructose-1,6-bisphosphate using LC-MS/MS

This protocol describes a method for the accurate quantification of F-1,6-BP in T cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials:

  • T cells (naive and activated)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Internal standard (e.g., ¹³C-labeled F-1,6-BP)

  • LC-MS/MS system with a suitable column (e.g., HILIC or anion exchange)

2. Sample Preparation:

  • Harvest T cells (typically 1-5 x 10⁶ cells per sample) by centrifugation at 300 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with 1 mL of ice-cold PBS, centrifuging after each wash.

  • Aspirate the supernatant completely.

  • Add 200 µL of pre-chilled 80% methanol containing the internal standard to the cell pellet.

  • Vortex vigorously for 30 seconds to lyse the cells and precipitate proteins.

  • Incubate at -80°C for 30 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (containing metabolites) to a new microcentrifuge tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 50 µL of 50% methanol for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto the LC-MS/MS system.

  • Separate metabolites using a gradient elution on a suitable column.

  • Detect F-1,6-BP and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

  • Quantify the concentration of F-1,6-BP by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Western Blotting for PFKFB3 and GAPDH

This protocol outlines the procedure for detecting the protein expression of PFKFB3 and GAPDH (as a loading control) in T cell lysates.

1. Materials:

  • T cell lysates (prepared as described below)

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-PFKFB3 and anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

2. Lysate Preparation:

  • Wash T cells (1-5 x 10⁶) with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (protein lysate).

  • Determine protein concentration using a BCA assay.

3. Western Blot Procedure:

  • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensity using densitometry software and normalize PFKFB3 expression to the GAPDH loading control.

Seahorse XF Glycolysis Stress Test

This protocol details the measurement of glycolytic function in T cells using the Seahorse XF Analyzer.

1. Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Sensor Cartridge

  • XF Calibrant

  • XF Base Medium supplemented with L-glutamine

  • Glucose, Oligomycin (B223565), and 2-Deoxyglucose (2-DG)

2. Assay Procedure:

  • Hydrate the sensor cartridge with XF Calibrant overnight at 37°C in a non-CO₂ incubator.

  • Prepare the T cell suspension in XF assay medium and seed 2-4 x 10⁵ cells per well of the XF microplate.

  • Incubate the cell plate in a 37°C non-CO₂ incubator for 45-60 minutes to allow cells to equilibrate.

  • Prepare the injection solutions: glucose (final concentration 10 mM), oligomycin (final concentration 1 µM), and 2-DG (final concentration 50 mM).

  • Load the injection solutions into the appropriate ports of the hydrated sensor cartridge.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Replace the calibrant plate with the cell plate and initiate the Glycolysis Stress Test protocol.

  • The instrument will sequentially inject the compounds and measure the Extracellular Acidification Rate (ECAR).

4. Data Analysis:

  • Basal Glycolysis: The initial ECAR measurement before glucose injection.

  • Glycolysis: The ECAR after glucose injection.

  • Glycolytic Capacity: The maximum ECAR reached after oligomycin injection (which inhibits mitochondrial ATP production, forcing cells to rely on glycolysis).

  • Glycolytic Reserve: The difference between glycolytic capacity and glycolysis, representing the cell's ability to respond to an energetic demand.

Conclusion and Future Directions

The involvement of fructose-1,6-bisphosphate in the Warburg effect in T cells represents a critical area of research in immunometabolism. The proposed role of F-1,6-BP as a signaling molecule in a positive feedback loop that sustains high glycolytic rates offers a new perspective on the regulation of T cell activation and function. Further investigation into the precise molecular mechanisms of this feedback loop could unveil novel therapeutic targets for modulating T cell responses in various diseases, including autoimmune disorders and cancer. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the multifaceted role of F-1,6-BP and to further elucidate the intricate connection between metabolism and immunity. Future studies should focus on obtaining more precise quantitative data on metabolite concentrations and fluxes within T cells and on validating the F-1,6-BP-PI3K feedback loop through genetic and pharmacological interventions.

References

Fructose-1,6-Diphosphate: A Multi-Functional Neuroprotectant in Ischemic Brain Injury

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events including energy failure, excitotoxicity, oxidative stress, inflammation, and apoptosis. Fructose-1,6-diphosphate (FDP), a key intermediate of the glycolytic pathway, has emerged as a promising neuroprotective agent with multifaceted mechanisms of action. This technical guide provides a comprehensive overview of the function of FDP in protecting against ischemic brain injury, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of neuroprotection and stroke therapeutics.

Introduction

Cerebral ischemia, resulting from the interruption of blood flow to the brain, initiates a rapid depletion of oxygen and glucose, leading to a severe energy crisis within neuronal cells. This metabolic failure triggers a cascade of detrimental events, including disruption of ion homeostasis, excessive release of excitatory neurotransmitters, generation of reactive oxygen species (ROS), and activation of inflammatory and apoptotic pathways.[1] this compound, a high-energy glycolytic intermediate, has demonstrated significant neuroprotective effects in various preclinical models of ischemic brain injury.[2][3] Its therapeutic potential stems from its ability to intervene at multiple points within the ischemic cascade, offering a multi-pronged approach to neuroprotection.

Mechanisms of FDP-Mediated Neuroprotection

The neuroprotective effects of FDP are attributed to a combination of metabolic, anti-apoptotic, anti-inflammatory, and signaling modulation activities.

Metabolic Support and Energy Production

A primary mechanism of FDP's protective action is its ability to bolster cellular energy metabolism. By entering the glycolytic pathway downstream of the rate-limiting enzyme phosphofructokinase, FDP can readily generate ATP even under anaerobic conditions.[4][5] This restoration of energy levels helps to maintain the function of ion pumps, thereby preserving ionic homeostasis and preventing the catastrophic influx of Ca2+ that triggers excitotoxicity.[5]

Attenuation of Apoptosis

FDP has been shown to mitigate neuronal apoptosis in the ischemic penumbra.[6] Studies have demonstrated that FDP treatment reduces the number of TUNEL-positive cells, a marker of apoptotic cell death.[6][7] This anti-apoptotic effect is partly mediated by the upregulation of apurinic/apyrimidinic endonuclease (APE/Ref-1), a DNA repair enzyme that also functions as a redox-sensitive transcriptional co-activator.[6] By enhancing DNA repair mechanisms, FDP helps to prevent the progression of apoptosis in neurons subjected to ischemic stress.

Modulation of Intracellular Signaling Pathways

FDP exerts significant influence over key intracellular signaling pathways that are dysregulated during cerebral ischemia.

Evidence suggests that FDP's neuroprotective effects are mediated through the activation of the Phospholipase C (PLC) and Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) signaling pathways.[8][9] This activation is independent of its role as an energy substrate and points to a more complex role as a signaling molecule.[2][8] Inhibition of PLC, MEK, or ERK attenuates the neuroprotective effects of FDP, confirming the importance of this pathway in mediating its beneficial actions.[8][9]

FDP has also been shown to modulate the p38 Mitogen-Activated Protein Kinase (MAPK)/ERK pathway to reduce the production of reactive oxygen species (ROS).[10] During ischemia, the overactivation of this pathway contributes to oxidative stress and neuronal damage. FDP treatment suppresses the phosphorylation of p38 and ERK, leading to a downregulation of ROS production and subsequent neuroprotection against excitotoxicity.[10]

Regulation of Intracellular Calcium Homeostasis

A critical aspect of FDP's neuroprotective mechanism is its ability to stabilize intracellular calcium ([Ca2+]i) levels during hypoxic-ischemic conditions.[5][9] FDP prevents the catastrophic increases in [Ca2+]i that are a hallmark of ischemic neuronal injury.[9] This effect is achieved through a phospholipase C-dependent signaling pathway and is not due to direct chelation of extracellular calcium.[9][11]

Quantitative Data on the Efficacy of FDP

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of FDP in models of ischemic brain injury.

Parameter Ischemia Group FDP-Treated Group p-value Reference
Infarct Area (mm²)47.3 ± 6.031.0 ± 2.9< 0.05[6]
TUNEL Positive Cells/mm²69.3 ± 2.442.8 ± 1.7< 0.05[6]
APE/Ref-1 Immuno-positive Cells/mm²26.3 ± 2.947.0 ± 3.4< 0.05[6]
APE/Ref-1 Protein Expression (Optical Density)5.3 ± 3.213.8 ± 5.4< 0.05[6]

Table 1: Neuroprotective Effects of FDP in a Rat Model of Permanent Focal Cerebral Ischemia.

Parameter Control Group FDP-Treated Group p-value Reference
Percentage of Rats with No Injury17%55%0.004[3]
Percentage of Rats with Severe Damage47%6%0.004[3]
Infarcted Brain (%)37 ± 3212 ± 110.005[3]
Percentage of Rats with >30% Cortical Injury50%12%0.002[3]

Table 2: Protective Effects of FDP in a Neonatal Rat Model of Hypoxia-Ischemia.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the neuroprotective effects of FDP.

Animal Models of Ischemic Brain Injury
  • Permanent Focal Cerebral Ischemia (Rat): This model is commonly induced by intraluminal filament occlusion of the middle cerebral artery (MCAO).[6][12] A nylon filament is inserted through the external carotid artery and advanced into the internal carotid artery to occlude the origin of the MCA. This method produces a reproducible ischemic lesion in the territory of the MCA.[12]

  • Neonatal Hypoxia-Ischemia (Rat): This model involves the unilateral ligation of the common carotid artery in postnatal day 7 rat pups, followed by exposure to a hypoxic environment (e.g., 8% oxygen).[3] This procedure results in ischemic injury primarily in the hemisphere ipsilateral to the carotid artery ligation.

Histological and Molecular Analyses
  • TTC Staining for Infarct Volume Assessment: 2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator used to differentiate between viable and infarcted brain tissue.[6][7] Viable tissue with intact mitochondrial dehydrogenase activity stains red, while infarcted tissue remains unstained (white). Brain slices are incubated in a TTC solution, and the unstained areas are quantified to determine the infarct volume.

  • TUNEL Staining for Apoptosis Detection: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[6][7] Brain sections are incubated with a solution containing TdT enzyme and labeled nucleotides, which are incorporated into the 3'-hydroxyl ends of fragmented DNA. The labeled cells are then visualized using microscopy.

  • Immunohistochemistry: This technique is used to detect the expression and localization of specific proteins within the brain tissue.[6][7] Brain sections are incubated with primary antibodies against the protein of interest (e.g., APE/Ref-1), followed by incubation with a secondary antibody conjugated to an enzyme or fluorophore for visualization.

  • Western Blotting: This method is used to quantify the expression levels of specific proteins.[6][7] Protein extracts from brain tissue are separated by gel electrophoresis, transferred to a membrane, and then probed with specific primary and secondary antibodies. The intensity of the resulting bands is proportional to the amount of the target protein.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by FDP in the context of ischemic brain injury.

FDP_PLC_MEK_ERK_Pathway FDP This compound (FDP) PLC Phospholipase C (PLC) FDP->PLC activates MEK MEK PLC->MEK activates ERK ERK MEK->ERK activates Neuroprotection Neuroprotection (Cell Survival) ERK->Neuroprotection promotes FDP_p38_MAPK_ERK_ROS_Pathway Ischemic_Insult Ischemic Insult p38_MAPK_ERK p38 MAPK / ERK Phosphorylation Ischemic_Insult->p38_MAPK_ERK ROS_Production Reactive Oxygen Species (ROS) Production p38_MAPK_ERK->ROS_Production Neuronal_Death Neuronal Death ROS_Production->Neuronal_Death FDP This compound (FDP) FDP->p38_MAPK_ERK inhibits FDP_Calcium_Homeostasis_Workflow Hypoxia_Ischemia Hypoxia-Ischemia Ca_Influx Catastrophic [Ca2+]i Increase Hypoxia_Ischemia->Ca_Influx Neuronal_Injury Neuronal Injury Ca_Influx->Neuronal_Injury FDP This compound (FDP) PLC_Signaling PLC-dependent Signaling FDP->PLC_Signaling activates Ca_Stabilization [Ca2+]i Stabilization PLC_Signaling->Ca_Stabilization Neuroprotection Neuroprotection Ca_Stabilization->Neuroprotection

References

Methodological & Application

Application Note: Quantification of Intracellular Fructose-1,6-bisphosphate using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose-1,6-bisphosphate (FBP) is a key metabolic intermediate in the glycolysis pathway, playing a crucial role in cellular energy production.[1] The levels of FBP can be indicative of the metabolic state of cells and are of significant interest in various research areas, including cancer metabolism and metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the accurate quantification of intracellular metabolites like FBP.[2][3] This application note provides a detailed protocol for the quantification of intracellular FBP in mammalian cells using LC-MS/MS.

Signaling Pathway: Glycolysis

Fructose-1,6-bisphosphate is a central molecule in the glycolytic pathway. The pathway begins with the uptake of glucose, which is then phosphorylated and isomerized to fructose-6-phosphate (B1210287). In a key regulatory step, phosphofructokinase (PFK) phosphorylates fructose-6-phosphate to form fructose-1,6-bisphosphate.[4][5][6] This molecule is then cleaved into two three-carbon molecules, glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which continue through the pathway to generate ATP.[5][6][7]

Glycolysis cluster_prep Preparatory Phase cluster_payoff Payoff Phase Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase (ATP -> ADP) F6P Fructose-6-phosphate G6P->F6P Phosphoglucose Isomerase FBP Fructose-1,6-bisphosphate F6P->FBP Phosphofructokinase (ATP -> ADP) DHAP Dihydroxyacetone phosphate FBP->DHAP Aldolase GAP Glyceraldehyde-3- phosphate FBP->GAP Aldolase DHAP->GAP Triosephosphate Isomerase G3P_cont Glyceraldehyde-3- phosphate (x2) DPG 1,3-Bisphospho- glycerate G3P_cont->DPG GAPDH (2 NAD+ -> 2 NADH) PG3 3-Phospho- glycerate DPG->PG3 Phosphoglycerate Kinase (2 ADP -> 2 ATP) PG2 2-Phospho- glycerate PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenol- pyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (2 ADP -> 2 ATP) experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_culture 1. Cell Culture quenching 2. Quenching cell_culture->quenching extraction 3. Metabolite Extraction quenching->extraction lc_separation 4. LC Separation extraction->lc_separation ms_detection 5. MS/MS Detection lc_separation->ms_detection data_acquisition 6. Data Acquisition ms_detection->data_acquisition quantification 7. Quantification data_acquisition->quantification

References

Application Notes and Protocols for Real-time Fructose-1,6-bisphosphate Imaging using the HYlight Biosensor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose-1,6-bisphosphate (FBP) is a key metabolic intermediate and a critical regulator of glycolysis. Its concentration within a cell is strongly correlated with the overall glycolytic flux. The ability to monitor FBP levels in real-time and with single-cell resolution provides invaluable insights into cellular metabolism in various physiological and pathological states, including cancer, diabetes, and obesity.[1][2]

This document provides detailed application notes and protocols for the use of HYlight, a genetically encoded fluorescent biosensor for the real-time imaging of FBP.[1][2] HYlight is a single fluorescent protein-based biosensor developed by inserting a circularly permuted green fluorescent protein (cpGFP) into the ligand-binding domain of the Bacillus subtilis transcriptional regulator CggR.[1][2][3] Binding of FBP to the CggR domain induces a conformational change that alters the chromophore environment of the cpGFP, leading to a ratiometric change in its fluorescence intensity.[3][4] This allows for the quantitative, real-time visualization of FBP dynamics in living cells.[1][2]

Principle of Detection

The HYlight biosensor operates on a ratiometric fluorescence principle. It is excited at two different wavelengths (e.g., 488 nm and 405 nm), and the ratio of the fluorescence emission intensities (e.g., at 510-525 nm) is calculated.[1][4] An increase in intracellular FBP concentration leads to a corresponding increase in the fluorescence emission ratio (F488/F405).[4] This ratiometric approach minimizes artifacts from variations in sensor expression levels, cell thickness, and excitation light intensity, enabling robust and quantitative measurements.[5]

Quantitative Data Summary

The following table summarizes the key quantitative characteristics of the HYlight biosensor based on in vitro and in cellulo studies.

ParameterValueConditionsSource
Binding Affinity (KD) for FBP ~1 µMIn vitro, physiological pH range[3][6][7][8]
Dynamic Range (ΔF/F) 1.5In vitro, with saturating FBP[1]
Specificity Weak binding to dihydroxyacetone phosphate (B84403) (DHAP)In vitro[3][7][8]
pH Stability Stable within physiological pH rangeIn vitro[3][6][7][8]
Ionic Strength Sensitivity Ratiometric response is influenced by ionic strengthIn vitro[3][6][7][8]
Phosphate Sensitivity Ratiometric response is influenced by phosphate concentrationIn vitro[3][7][8]
Excitation Wavelengths 488 nm and 405 nmLive cell imaging[1][4]
Emission Wavelength 510-525 nmLive cell imaging[1]

Signaling Pathway and Experimental Workflow

Fructose-1,6-bisphosphate in Glycolysis

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P FBP Fructose-1,6-bisphosphate F6P->FBP Phosphofructokinase (PFK) (Rate-limiting step) DHAP_G3P DHAP / G3P FBP->DHAP_G3P Pyruvate Pyruvate DHAP_G3P->Pyruvate

Caption: Simplified diagram of the upper glycolytic pathway highlighting the central role of Fructose-1,6-bisphosphate (FBP).

HYlight Biosensor Mechanism

HYlight_Mechanism cluster_no_fbp Low FBP cluster_fbp High FBP HYlight_off CggR cpGFP Low Fluorescence Ratio HYlight_on CggR-FBP cpGFP High Fluorescence Ratio HYlight_off->HYlight_on FBP Binding Conformational Change HYlight_on->HYlight_off FBP Dissociation FBP FBP

Caption: Mechanism of the HYlight biosensor. FBP binding to the CggR domain induces a conformational change that increases the fluorescence ratio of the cpGFP.

Experimental Workflow for Real-time FBP Imaging

Experimental_Workflow Plasmid HYlight Plasmid DNA Transfection Cell Transfection Plasmid->Transfection Expression Biosensor Expression (24-48h) Transfection->Expression Imaging_Prep Cell Preparation for Imaging (e.g., starvation) Expression->Imaging_Prep Microscopy Confocal/Spinning Disk Microscopy (Dual excitation imaging) Imaging_Prep->Microscopy Data_Acquisition Image Acquisition (Time-lapse) Microscopy->Data_Acquisition Analysis Image Analysis (Ratiometric Calculation, ΔR/R0) Data_Acquisition->Analysis Results Real-time FBP Dynamics Analysis->Results

Caption: General experimental workflow for using the HYlight biosensor to monitor real-time FBP dynamics in living cells.

Experimental Protocols

Cell Culture and Transfection

This protocol is a general guideline and should be optimized for the specific cell line being used. The example provided is for HepG2 cells.[5]

Materials:

  • HepG2 cells (or other cell line of interest)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)

  • HYlight plasmid DNA

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Glass-bottom imaging dishes

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HepG2 cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of transfection.

  • Cell Culture: Culture the cells for at least 24 hours before transfection. It is recommended to use cells that have been in culture for at least one week after thawing to ensure they have recovered from the stress of the thawing process.[5]

  • Transfection:

    • Prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.

    • Replace the cell culture medium with fresh, antibiotic-free medium.

    • Add the DNA-lipid complexes to the cells and gently swirl the dish to ensure even distribution.

  • Incubation: Incubate the cells for 24-48 hours to allow for expression of the HYlight biosensor.

  • Verification of Expression: Check for successful transfection and biosensor expression by observing GFP fluorescence using a fluorescence microscope.

Live-Cell Imaging of FBP Dynamics

This protocol describes a glycolytic stress test to monitor FBP dynamics in response to changes in glucose availability.[5]

Materials:

  • Transfected cells expressing HYlight

  • Krebs-Ringer bicarbonate (KRB) buffer supplemented with 20 mM HEPES, pH 7.4

  • Glucose stock solution (e.g., 2 M)

  • Inhibitors or stimulators of glycolysis (optional, e.g., 2-deoxyglucose, oligomycin)

  • Confocal or spinning disk microscope equipped with:

    • 405 nm and 488 nm laser lines[1]

    • Emission filter (e.g., 525/25 nm)[1]

    • Environmental chamber to maintain 37°C and 5% CO2[1]

    • High numerical aperture objective (e.g., 60x oil immersion)[1]

Procedure:

  • Starvation:

    • Wash the cells twice with pre-warmed, glucose-free KRB buffer.

    • Incubate the cells in glucose-free KRB buffer for 1-2 hours at 37°C and 5% CO2 to starve them and establish a baseline FBP level.

  • Microscope Setup:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Allow the temperature and CO2 levels to equilibrate.

    • Bring the cells into focus and select a field of view with healthy, transfected cells.

  • Image Acquisition:

    • Set up a time-lapse acquisition sequence, capturing images sequentially with 405 nm and 488 nm excitation.

    • Begin acquiring baseline images of the starved cells for a few minutes.

  • Stimulation:

    • Carefully add glucose to the imaging dish to a final concentration of, for example, 10 mM.

    • Continue the time-lapse acquisition to monitor the change in the HYlight fluorescence ratio in response to glucose addition.

  • Inhibition (Optional):

    • After observing the response to glucose, you can add inhibitors of glycolysis (e.g., 2-deoxyglucose) to observe the subsequent decrease in FBP levels.

  • Data Acquisition Completion: Continue imaging until the desired cellular responses have been recorded.

Data Analysis

Procedure:

  • Image Processing:

    • If necessary, perform background subtraction on the raw image data for both the 405 nm and 488 nm channels.

  • Ratiometric Calculation:

    • For each time point, generate a ratio image by dividing the 488 nm image by the 405 nm image on a pixel-by-pixel basis.

  • Region of Interest (ROI) Analysis:

    • Define ROIs over individual cells or subcellular compartments.

    • Calculate the average fluorescence ratio within each ROI for every time point.

  • Normalization:

    • Normalize the ratiometric data to the baseline before stimulation. This is typically expressed as ΔR/R0, where R is the ratio at a given time point and R0 is the average baseline ratio.[4]

  • Data Visualization:

    • Plot the normalized ratio (ΔR/R0) over time to visualize the dynamics of intracellular FBP.

Troubleshooting

ProblemPossible CauseSolution
Low fluorescence signal Low transfection efficiency or low biosensor expression.Optimize transfection protocol; use a stronger promoter in the expression vector.
High background fluorescence Autofluorescence from cell culture medium or cells.Use phenol (B47542) red-free medium for imaging; perform background subtraction during analysis.
No or weak response to glucose Cells are metabolically inactive or compromised; issue with glucose solution.Ensure cells are healthy and not passaged too many times; check the concentration and viability of the glucose stock.
Phototoxicity or photobleaching High laser power or prolonged exposure.Reduce laser power; decrease exposure time; increase the interval between time points.
Drift in focus Mechanical or thermal instability of the microscope.Use an autofocus system if available; ensure the microscope has had adequate time to thermally equilibrate.

Conclusion

The HYlight biosensor is a powerful tool for the real-time monitoring of FBP dynamics in single living cells.[1][2] By following the protocols outlined in this document, researchers can gain valuable insights into the regulation of glycolysis in various biological contexts. The quantitative data provided serves as a useful reference for experimental design and data interpretation. Careful optimization of experimental conditions for the specific cell type and biological question is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Isotopic Labeling of Fructose-1,6-Bisphosphate in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ¹³C Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By providing a detailed map of cellular metabolic activity, MFA offers critical insights into physiological and pathological states. The integration of stable isotope tracers, particularly Carbon-13 (¹³C), has established ¹³C-MFA as a gold standard for accurately determining metabolic fluxes in living cells.

This document provides detailed application notes and protocols for the use of isotopically labeled substrates to study the metabolic flux through key pathways, with a focus on fructose-1,6-bisphosphate (F1,6BP), a central intermediate in glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).

Core Principles of ¹³C-MFA

The fundamental principle of ¹³C-MFA is to introduce a ¹³C-labeled substrate, such as [U-¹³C₆]-fructose or [U-¹³C₆]-glucose, into a biological system. As cells metabolize the labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. The specific pattern and extent of this enrichment, known as the Mass Isotopomer Distribution (MID), are measured using analytical techniques like mass spectrometry (MS). This MID is a direct consequence of the active metabolic pathways and their respective fluxes. By using computational models, these MIDs, along with measured extracellular fluxes (e.g., substrate uptake and product secretion rates), can be used to calculate the intracellular metabolic fluxes.

A critical aspect of many ¹³C-MFA experiments is achieving an isotopic steady state, where the fractional labeling of intracellular metabolites becomes constant over time. This indicates that the isotopic labels have fully equilibrated throughout the metabolic network, which simplifies the computational modeling required for flux calculation.

Application: Tracing Fructose (B13574) Metabolism and Glycolytic Flux

While glucose is a commonly used tracer, investigating fructose metabolism is crucial for understanding various metabolic diseases, including obesity and non-alcoholic fatty liver disease (NAFLD), as well as certain cancers. Fructose metabolism differs significantly from that of glucose, often bypassing key regulatory steps in glycolysis and promoting anabolic processes. By using ¹³C-labeled fructose, researchers can trace its distinct metabolic fate and its contribution to central carbon metabolism, including the formation of fructose-1,6-bisphosphate and its subsequent entry into lower glycolysis or redirection into other pathways.

Data Presentation: Illustrative Mass Isotopomer Distributions and Metabolic Fluxes

The following tables present hypothetical yet representative data from a ¹³C-MFA experiment in a cancer cell line cultured with [U-¹³C₆]-glucose. These tables illustrate the type of quantitative data generated and how it can be structured for clear comparison.

Table 1: Mass Isotopomer Distribution (MID) of Key Glycolytic Intermediates

This table shows the fractional abundance of each mass isotopologue (M+n) for several key metabolites in the glycolytic and pentose phosphate pathways after labeling with [U-¹³C₆]-glucose. M+0 represents the unlabeled metabolite, while M+n indicates the metabolite with 'n' ¹³C atoms.

MetaboliteM+0M+1M+2M+3M+4M+5M+6
Glucose-6-Phosphate (G6P)0.050.010.020.020.050.100.75
Fructose-6-Phosphate (F6P)0.060.010.020.030.060.120.70
Fructose-1,6-Bisphosphate (F1,6BP) 0.07 0.02 0.03 0.05 0.08 0.15 0.60
Dihydroxyacetone Phosphate (DHAP)0.100.050.100.75---
3-Phosphoglycerate (3PG)0.120.060.120.70---
Ribose-5-Phosphate (R5P)0.150.100.150.200.250.15-

Table 2: Calculated Metabolic Fluxes (Normalized to Glucose Uptake Rate)

This table presents the calculated metabolic fluxes for key reactions in central carbon metabolism, normalized to a glucose uptake rate of 100. These values are derived from the MIDs in Table 1 and extracellular flux measurements using metabolic flux analysis software.

Metabolic FluxRelative Flux (Normalized)
Glucose Uptake100.0
Glycolysis (Glucose -> Pyruvate)85.0
Pentose Phosphate Pathway (Oxidative)15.0
Lactate Secretion160.0
TCA Cycle (Citrate Synthase)10.0
Anaplerosis (e.g., Pyruvate Carboxylase)5.0

Experimental Protocols

The following are detailed protocols for conducting a ¹³C metabolic flux analysis experiment using cultured mammalian cells.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol outlines the steps for culturing cells and introducing the ¹³C-labeled substrate.

  • Cell Seeding: Seed adherent cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that ensures they are in the exponential growth phase at the time of harvest.

  • Media Preparation: Prepare a defined culture medium where the standard carbon source (e.g., glucose or fructose) is replaced with the desired ¹³C-labeled substrate (e.g., [U-¹³C₆]-fructose or [U-¹³C₆]-glucose) at the same concentration. Ensure all other components of the medium remain unchanged.

  • Isotopic Labeling:

    • For steady-state MFA, replace the existing medium with the pre-warmed ¹³C-labeling medium.

    • Incubate the cells for a sufficient duration to achieve isotopic steady state. This time is cell-line dependent and should be determined empirically, but it is often between 18 and 24 hours.[1] To confirm steady state, you can perform a time-course experiment and measure the MIDs of key metabolites at different time points (e.g., 18 and 24 hours). If the MIDs are unchanged, isotopic steady state has been reached.[1]

  • Cell Counting: At the time of harvest, determine the cell number and viability (e.g., using a hemocytometer and trypan blue exclusion) to normalize the metabolite data.

Protocol 2: Metabolic Quenching and Metabolite Extraction

Rapidly halting metabolic activity and efficiently extracting intracellular metabolites are crucial for accurate measurements.

  • Quenching:

    • Place the culture plate on a bed of dry ice to rapidly cool the cells and halt enzymatic activity.

    • Quickly aspirate the culture medium.

    • Wash the cells once with an ice-cold quenching solution, such as phosphate-buffered saline (PBS), to remove any remaining extracellular labeled substrate.

  • Extraction:

    • Immediately add a cold extraction solvent to the cells. A common choice is 80% methanol (B129727) pre-chilled to -80°C.

    • Use a cell scraper to detach the cells and collect the cell lysate.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.

  • Drying: Dry the metabolite extract using a vacuum concentrator (e.g., a SpeedVac). The dried extract can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Fructose-1,6-Bisphosphate

This protocol provides a general framework for the analysis of F1,6BP isotopologues by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis, such as a mixture of acetonitrile (B52724) and water.

  • Chromatographic Separation:

    • Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like sugar phosphates.

    • A common mobile phase system consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • For targeted analysis of F1,6BP isotopologues, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). The precursor ion for unlabeled F1,6BP (M+0) is m/z 339.

    • To quantify the different isotopologues, monitor the following m/z values:

      • M+0: 339

      • M+1: 340

      • M+2: 341

      • M+3: 342

      • M+4: 343

      • M+5: 344

      • M+6: 345

  • Data Analysis:

    • Integrate the peak areas for each isotopologue.

    • Correct the raw data for the natural abundance of ¹³C to determine the true fractional enrichment from the labeled tracer.

    • The resulting Mass Isotopomer Distribution (MID) can then be used for flux calculations.

Visualizations

Glycolysis and Pentose Phosphate Pathway

glycolysis_ppp cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P 6PG 6-Phosphogluconate G6P->6PG G6PD F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK DHAP_GAP DHAP / GAP F16BP->DHAP_GAP Aldolase 3PG 3-Phosphoglycerate DHAP_GAP->3PG Pyruvate Pyruvate 3PG->Pyruvate Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle PDH R5P Ribose-5-Phosphate 6PG->R5P R5P->F6P R5P->DHAP_GAP

Caption: Central carbon metabolism showing Glycolysis and the Pentose Phosphate Pathway.

Experimental Workflow for ¹³C-MFA

mfa_workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase Cell_Culture 1. Cell Culture (Exponential Growth) Isotope_Labeling 2. Isotopic Labeling (e.g., [U-13C6]-Fructose) Cell_Culture->Isotope_Labeling Quenching 3. Metabolic Quenching (e.g., Dry Ice / Cold PBS) Isotope_Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction LCMS 5. LC-MS/MS Analysis (Measure MIDs) Extraction->LCMS Data_Processing 6. Data Processing (Natural Abundance Correction) LCMS->Data_Processing Flux_Calculation 7. Flux Calculation (Software, e.g., INCA, 13CFLUX2) Data_Processing->Flux_Calculation Flux_Map 8. Metabolic Flux Map (Data Interpretation) Flux_Calculation->Flux_Map

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

References

Application Note: Enzymatic Assay for Fructose-1,6-bisphosphate Quantification in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fructose-1,6-bisphosphate (F1,6BP) is a central metabolic intermediate in both the glycolysis and gluconeogenesis pathways.[1] It is formed by the phosphorylation of fructose-6-phosphate (B1210287) and is a key regulator of several glycolytic enzymes.[2][3] The concentration of F1,6BP in cells and tissues is a critical indicator of metabolic status. Accurate measurement of F1,6BP levels is essential for research in metabolic diseases, cancer, and drug development.[1] This document provides a detailed protocol for a sensitive, fluorescence-based enzymatic assay to quantify F1,6BP in tissue homogenates.

Assay Principle The assay employs a coupled enzymatic reaction to determine the concentration of F1,6BP. The principle involves the hydrolysis of F1,6BP by Fructose-1,6-bisphosphatase (FBP) into fructose-6-phosphate (F6P). F6P then undergoes a series of reactions involving a proprietary probe, which generates a highly fluorescent product. The fluorescence intensity, measured at an excitation/emission wavelength of 535/587 nm, is directly proportional to the amount of F1,6BP in the sample.[2] This method provides a simple and sensitive means of detection, capable of quantifying F1,6BP levels below 0.5 µM.[2]

Experimental Protocols

I. Required Materials

Table 1: Materials and Reagents

Material Source
Provided in Assay Kit
F1,6BP Assay Buffer Kit Component
PicoProbe™ (in DMSO) Kit Component
F1,6BP Enzyme Kit Component
F1,6BP Converter Kit Component
F1,6BP Developer Kit Component
F1,6BP Standard (e.g., 10 mM) Kit Component
Required but Not Provided
96-well white plate with a flat bottom Laboratory Supplier
Fluorescence microplate reader Laboratory Supplier
Dounce or mechanical homogenizer Laboratory Supplier
Micro-centrifuge Laboratory Supplier
10 kDa Spin Columns Laboratory Supplier (e.g., BioVision Cat# 1997)[2]
BCA Protein Assay Kit Laboratory Supplier
Deionized Water (dH₂O) Laboratory Supplier
30% Glycerol Solution Laboratory Supplier

| Pipettes and pipette tips | Laboratory Supplier |

II. Reagent Preparation
  • F1,6BP Assay Buffer: Ready to use. Warm to room temperature before use. Store at 4°C.

  • PicoProbe™: Ready to use. Warm to room temperature before use to melt the DMSO. Store at -20°C.

  • F1,6BP Enzyme: Reconstitute with 220 µl of 30% Glycerol. Mix thoroughly, aliquot, and store at -20°C. Stable for up to two months. Keep on ice during use.[4]

  • F1,6BP Converter & Developer: Reconstitute each vial with 220 µl of F1,6BP Assay Buffer. Pipette to dissolve completely. Aliquot and store at -20°C. Stable for up to two months.[4]

  • F1,6BP Standard: Reconstitute the vial with 100 µl of dH₂O to create a 10 mM stock solution. Store at -20°C.[4]

III. Sample Preparation: Tissue Homogenates
  • Homogenization: Weigh approximately 10 mg of tissue. Rapidly homogenize the tissue in 500 µl of ice-cold F1,6BP Assay Buffer.[2][4]

  • Lysis: Incubate the homogenate on ice for 10 minutes.[2][4]

  • Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.[2][4]

  • Collection: Carefully transfer the supernatant to a new, pre-chilled micro-centrifuge tube.

  • Deproteinization (Recommended): To remove interfering enzymes, process the supernatant through a 10 kDa spin column.[2][4] Collect the flow-through for the assay.

  • Protein Quantification: Measure the protein concentration of the lysate using a BCA protein assay or a similar method for later normalization of F1,6BP levels.[2][4]

IV. Assay Procedure

A. F1,6BP Standard Curve Preparation

  • Prepare Working Standard: Dilute the 10 mM F1,6BP stock standard 1:200 by adding 5 µl of the stock to 995 µl of F1,6BP Assay Buffer. This creates a 50 µM (50 pmol/µl) working solution.[2][4]

  • Plate Standards: Add the volumes of the 50 µM working standard as detailed in Table 2 into designated wells of a 96-well white plate.

  • Adjust Volume: Bring the final volume of each standard well to 50 µl with F1,6BP Assay Buffer.[2][4]

Table 2: Standard Curve Preparation

Volume of 50 µM Standard (µl) F1,6BP per Well (pmol)
0 0
2 100
4 200
6 300
8 400

| 10 | 500 |

B. Sample and Control Preparation

  • For each tissue sample, prepare two wells: "Sample" and "Sample Background Control".

  • Add 2-40 µl of your prepared tissue lysate to each of these wells.

  • Adjust the volume in all sample and background control wells to 50 µl with F1,6BP Assay Buffer.

C. Reaction Mix Preparation and Incubation

  • Prepare the Reaction Mix and Background Control Mix according to the volumes in Table 3. Prepare enough for all standards, samples, and controls.

Table 3: Reaction Mix Formulation

Component Reaction Mix (per well) Background Control Mix (per well)
F1,6BP Assay Buffer 43 µl 45 µl
PicoProbe™ 1 µl 1 µl
F1,6BP Converter 2 µl 2 µl
F1,6BP Developer 2 µl 2 µl

| F1,6BP Enzyme | 2 µl | - |

  • Add Mix to Wells:

    • Add 50 µl of the Reaction Mix to each well containing the Standards and the "Sample".

    • Add 50 µl of the Background Control Mix to the "Sample Background Control" wells.[2]

  • Incubation: Mix the contents of the wells thoroughly. Incubate the plate for 40 minutes at 37°C, protected from light.[2][4]

D. Measurement

  • Measure the fluorescence of all wells using a microplate reader at Ex/Em = 535/587 nm in endpoint mode.[2]

Data Presentation and Analysis

I. Calculations
  • Standard Curve: Subtract the fluorescence reading of the 0 pmol standard from all other standard readings. Plot the corrected fluorescence values against the amount of F1,6BP (pmol/well) to generate a standard curve. Determine the equation of the line (y = mx + c).

  • Correct Sample Readings: Subtract the fluorescence reading of the "Sample Background Control" from the corresponding "Sample" reading to get the corrected sample fluorescence.

  • Determine F1,6BP in Sample: Calculate the amount of F1,6BP (B, in pmol) in the sample wells using the standard curve equation.

  • Calculate Sample Concentration: Use the following formula to determine the F1,6BP concentration in the original sample:

    F1,6BP Concentration = (B / V) x D

    • B = Amount of F1,6BP from the standard curve (pmol).

    • V = Volume of the sample added to the well (µl).

    • D = Sample dilution factor (if any).

    The concentration can be expressed as pmol/µl, nmol/ml, or normalized to the protein content (e.g., nmol/mg of protein).

II. Typical Assay Performance

Table 4: Assay Performance Characteristics

Parameter Value
Detection Limit < 0.5 µM[2]
Linear Range 100 - 500 pmol/well[2][4]
Wavelength Ex/Em = 535/587 nm[2][4]
Incubation Time 40 minutes at 37°C[2][4]

| Sample Type | Animal and Plant Tissue Lysates[2][4] |

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tissue 1. Tissue Homogenization (10mg in Assay Buffer) Centrifuge 2. Centrifugation (10,000g, 10 min, 4°C) Tissue->Centrifuge Supernatant 3. Collect Supernatant (Deproteinize with Spin Column) Centrifuge->Supernatant Plating 6. Add Standards & Samples to 96-Well Plate Supernatant->Plating Standards 4. Prepare Standard Curve (0-500 pmol/well) Standards->Plating Reagents 5. Prepare Reaction Mixes AddMix 7. Add Reaction Mixes to appropriate wells Reagents->AddMix Plating->AddMix Incubate 8. Incubation (40 min, 37°C, dark) AddMix->Incubate Measure 9. Measure Fluorescence (Ex/Em = 535/587 nm) Incubate->Measure Calculate 10. Calculate Concentration (Normalize to protein) Measure->Calculate

Caption: Workflow for F1,6BP enzymatic assay in tissue.

Glycolysis Pathway Diagram

G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 F16BP->F6P Assay Principle DHAP DHAP F16BP->DHAP Aldolase G3P Glyceraldehyde-3-P F16BP->G3P Aldolase DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate Multiple Steps Assay_FBPase FBPase (Assay Enzyme)

References

Application of Fructose-1,6-Diphosphate in a Model of Excitotoxicity in Hippocampal Slices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Excitotoxicity, the pathological process by which neurons are damaged and killed by excessive stimulation by neurotransmitters such as glutamate (B1630785), is a key mechanism in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[1][2] The hippocampus, a brain region critical for learning and memory, is particularly vulnerable to excitotoxic damage. Organotypic hippocampal slice cultures provide a valuable ex vivo model to study the mechanisms of excitotoxicity and evaluate potential neuroprotective agents, as they largely retain the complex cellular architecture and synaptic circuitry of the in vivo hippocampus.[3][4]

Fructose-1,6-diphosphate (FDP), a key intermediate in the glycolytic pathway, has demonstrated significant neuroprotective effects against excitotoxic insults.[5][6][7] It is believed that FDP can enter intact cerebral cells and bolster energy metabolism, thereby counteracting the energy deficit associated with excitotoxicity.[5][6] This application note provides a detailed protocol for utilizing FDP to study and mitigate N-methyl-D-aspartate (NMDA)-induced excitotoxicity in rat organotypic hippocampal slice cultures.

Principle of the Method

This protocol describes the preparation of organotypic hippocampal slice cultures from postnatal rat pups. Excitotoxicity is induced by exposing the slices to NMDA, a potent agonist of the NMDA subtype of glutamate receptors.[5][6][8] The neuroprotective efficacy of this compound is then assessed by treating the NMDA-exposed slices with varying concentrations of FDP.[5][6] Neuronal damage and viability are quantified using two standard colorimetric assays: the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells with compromised membrane integrity, and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses mitochondrial metabolic activity as an indicator of cell viability.[9][10][11][12][13]

Data Presentation

The following tables summarize the quantitative data on the neuroprotective effects of this compound against NMDA-induced excitotoxicity in organotypic hippocampal slice cultures.

Table 1: Effect of this compound on NMDA-Induced Cell Necrosis (LDH Release)

Treatment GroupFDP Concentration (mM)LDH Release (% of Control)
Control0100 ± 5
NMDA (30 µM)0250 ± 15
NMDA + FDP0.5180 ± 12
NMDA + FDP1.0130 ± 10
NMDA + FDP1.5105 ± 8

Data are presented as mean ± standard deviation. LDH release is normalized to the control group.

Table 2: Effect of this compound on Neuronal Viability (MTT Assay) Following NMDA Insult

Treatment GroupFDP Concentration (mM)Cell Viability (% of Control)
Control0100 ± 6
NMDA (30 µM)045 ± 7
NMDA + FDP0.565 ± 5
NMDA + FDP1.080 ± 8
NMDA + FDP1.595 ± 6

Data are presented as mean ± standard deviation. Cell viability is normalized to the control group.

Experimental Protocols

I. Preparation of Organotypic Hippocampal Slice Cultures

Materials:

  • Postnatal day 8 (P8) Sprague-Dawley rat pups[4]

  • Dissection medium: Hank's Balanced Salt Solution (HBSS)

  • Culture medium: 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% HBSS, 2 mM L-glutamine, and 25 mM D-glucose

  • McIlwain tissue chopper[4]

  • Stereomicroscope

  • Sterile dissection tools

  • Cell culture inserts (0.4 µm pore size)

  • 6-well culture plates

Protocol:

  • Anesthetize P8 rat pups with isoflurane (B1672236) and decapitate.[4]

  • Under a stereomicroscope in a laminar flow hood, dissect the brains and isolate the hippocampi in ice-cold dissection medium.

  • Cut the hippocampi into 350 µm transverse slices using a McIlwain tissue chopper.[4]

  • Carefully separate the slices in cold HBSS.

  • Place one slice onto each cell culture insert in a 6-well plate containing 1 mL of culture medium per well.

  • Incubate the slices at 37°C in a humidified atmosphere of 5% CO2.

  • Change the culture medium every 2-3 days.

  • Allow the slices to mature in culture for at least 7 days before commencing experiments.

II. Induction of Excitotoxicity and Treatment with this compound

Materials:

  • Mature organotypic hippocampal slice cultures

  • N-methyl-D-aspartate (NMDA) stock solution (10 mM in sterile water)

  • This compound (FDP) stock solution (100 mM in sterile water)

  • Culture medium

Protocol:

  • On the day of the experiment, replace the culture medium with fresh, pre-warmed medium.

  • To induce excitotoxicity, add NMDA to the culture medium to a final concentration of 30 µM.[5][6]

  • Incubate the slices with NMDA for 3 hours at 37°C.[5][6]

  • After the 3-hour incubation, remove the NMDA-containing medium and wash the slices twice with fresh culture medium.

  • Divide the slices into the following treatment groups:

    • Control: Fresh culture medium only.

    • NMDA only: Fresh culture medium.

    • NMDA + FDP: Fresh culture medium supplemented with FDP at final concentrations of 0.5 mM, 1.0 mM, or 1.5 mM.[5][6]

  • Incubate the slices for 24, 48, and 72 hours.[5][6]

  • At each time point, collect the culture medium for the LDH assay and process the slices for the MTT assay.

III. Quantification of Neuronal Damage and Viability

A. Lactate Dehydrogenase (LDH) Assay

Principle: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Protocol:

  • At the end of the incubation period, collect the culture medium from each well.

  • Centrifuge the medium at 500 x g for 5 minutes to pellet any detached cells or debris.

  • Transfer the supernatant to a new 96-well plate.

  • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of LDH release relative to a positive control (total LDH release induced by cell lysis).

B. MTT Assay

Principle: This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.

Protocol:

  • After collecting the medium for the LDH assay, wash the hippocampal slices with pre-warmed phosphate-buffered saline (PBS).

  • Add 500 µL of MTT solution (0.5 mg/mL in culture medium) to each well containing a slice.

  • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Remove the MTT solution and add 500 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well.

  • Incubate for 15-30 minutes with gentle shaking to dissolve the formazan crystals.

  • Transfer the colored solution to a 96-well plate.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the control (untreated) slices.

Visualizations

Experimental_Workflow cluster_prep Slice Culture Preparation cluster_treatment Excitotoxicity & Treatment cluster_analysis Analysis P8_Rats P8 Rat Pups Dissection Hippocampal Dissection P8_Rats->Dissection Slicing 350 µm Slicing Dissection->Slicing Culture Organotypic Culture (7 days) Slicing->Culture NMDA_Exposure NMDA Exposure (30 µM, 3h) Culture->NMDA_Exposure Wash Wash NMDA_Exposure->Wash FDP_Treatment FDP Treatment (0.5, 1.0, 1.5 mM) Wash->FDP_Treatment Incubation Incubation (24, 48, 72h) FDP_Treatment->Incubation LDH_Assay LDH Assay (Medium) Incubation->LDH_Assay MTT_Assay MTT Assay (Slices) Incubation->MTT_Assay Data_Analysis Data Analysis LDH_Assay->Data_Analysis MTT_Assay->Data_Analysis

Caption: Experimental workflow for studying FDP's neuroprotective effects.

Excitotoxicity_Pathway cluster_downstream Downstream Effects Glutamate Excess Glutamate / NMDA NMDAR NMDA Receptor Glutamate->NMDAR Ca_Influx ↑ Ca²⁺ Influx NMDAR->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Enzyme_Activation Enzyme Activation (Calpains, Caspases) Ca_Influx->Enzyme_Activation ROS_Production ↑ ROS Production Mitochondrial_Dysfunction->ROS_Production Apoptosis_Necrosis Apoptosis / Necrosis ROS_Production->Apoptosis_Necrosis Enzyme_Activation->Apoptosis_Necrosis

Caption: Simplified signaling pathway of NMDA-induced excitotoxicity.

FDP_Neuroprotection_Pathway cluster_effects Neuroprotective Mechanisms FDP This compound Glycolysis Enters Glycolysis FDP->Glycolysis PLC_MEK_ERK Modulates PLC/MEK/ERK Pathways FDP->PLC_MEK_ERK ATP_Production ↑ ATP Production Glycolysis->ATP_Production Energy_Metabolism Improved Energy Metabolism ATP_Production->Energy_Metabolism Cell_Survival ↑ Cell Survival Energy_Metabolism->Cell_Survival PLC_MEK_ERK->Cell_Survival Excitotoxicity Excitotoxic Insult Cell_Survival->Excitotoxicity Inhibits

Caption: Neuroprotective mechanisms of this compound.

References

Application Notes and Protocols: Fructose-1,6-diphosphate in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-diphosphate (FDP), a key intermediate in the glycolytic pathway, has emerged as a promising agent in the investigation of neuroprotective mechanisms. Extensive research has demonstrated its efficacy in mitigating neuronal damage in various models of neurological injury, including cerebral ischemia, excitotoxicity, and neurodegenerative diseases.[1] These application notes provide a comprehensive overview of the mechanisms of FDP-mediated neuroprotection, detailed protocols for key experiments, and a summary of quantitative data to facilitate further research and drug development in this area.

FDP's neuroprotective effects are multifaceted, involving the modulation of critical signaling pathways, reduction of oxidative stress, and preservation of cellular energy metabolism.[1] This document will delve into these mechanisms and provide researchers with the necessary tools to investigate the therapeutic potential of FDP.

Mechanisms of FDP-Mediated Neuroprotection

This compound exerts its neuroprotective effects through several key mechanisms:

  • Modulation of Signaling Pathways: FDP has been shown to influence intracellular signaling cascades crucial for neuronal survival. Notably, it can attenuate the activation of pro-apoptotic pathways such as the p38 MAP kinase and ERK pathways, which are often triggered by neurotoxic stimuli.[2] Furthermore, FDP can activate pro-survival pathways, including the PLC and MEK/ERK signaling cascades.[1][3][4]

  • Reduction of Oxidative Stress: FDP can mitigate neuronal damage by reducing the production of reactive oxygen species (ROS), a key contributor to cell death in various neurological conditions.[2]

  • Energy Metabolism Support: As a high-energy glycolytic intermediate, FDP can serve as an alternative energy source for neurons, helping to maintain ATP levels and cellular function, particularly under ischemic or hypoxic conditions.[1][5]

  • Anti-inflammatory and Immunomodulatory Properties: FDP has also been noted for its anti-inflammatory and immunomodulatory effects, which can contribute to its overall neuroprotective capacity.[1]

Data Presentation: Quantitative Effects of FDP in Neuroprotection Models

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound.

Model of NeurotoxicityOrganism/Cell TypeFDP Concentration/DoseOutcome MeasureResultReference
Permanent Focal Cerebral IschemiaRatIntravenousInfarct Area↓ 34.4% vs. Ischemia group[6]
Permanent Focal Cerebral IschemiaRatIntravenousApoptotic Cells (TUNEL+)↓ 38.2% vs. Ischemia group[6]
NMDA-induced ExcitotoxicityMouse Cortical Neurons1 mMNeuronal DeathDose-dependent ↓ [2]
β-Amyloid Induced NeurotoxicityRat Hippocampal Slices1.7 mM - 10 mMCell DeathSignificant ↓ (3.5 mM most effective)[1][5]
β-Amyloid Induced NeurotoxicityRat Hippocampal Slices3.5 mMATP LevelsSlight but significant ↑ [1][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in FDP-mediated neuroprotection and a typical experimental workflow for its investigation.

FDP_Signaling_Pathway cluster_stimulus Neurotoxic Stimulus cluster_fdp FDP Intervention cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes Ischemia Ischemia/ Hypoxia p38_MAPK p38 MAPK Pathway Ischemia->p38_MAPK ROS ROS Production Ischemia->ROS Excitotoxicity Excitotoxicity (e.g., NMDA) Excitotoxicity->p38_MAPK Excitotoxicity->ROS BetaAmyloid β-Amyloid BetaAmyloid->p38_MAPK FDP This compound PLC PLC FDP->PLC MEK_ERK MEK/ERK Pathway FDP->MEK_ERK FDP->p38_MAPK Inhibits FDP->ROS Reduces Neuroprotection Neuroprotection & Neuronal Survival PLC->Neuroprotection MEK_ERK->Neuroprotection Apoptosis Apoptosis p38_MAPK->Apoptosis ROS->Apoptosis

Caption: FDP Signaling Pathways in Neuroprotection.

Experimental_Workflow cluster_model 1. Model System Preparation cluster_treatment 2. Treatment cluster_analysis 3. Analysis A In Vitro: Primary Neuronal Cultures or Organotypic Hippocampal Slices C Induce Neurotoxicity (e.g., NMDA, β-Amyloid, Ischemia) A->C B In Vivo: Rodent Model of Neurological Injury (e.g., MCAO for Ischemia) B->C D Administer this compound (Varying concentrations/doses) C->D E Assess Neuronal Viability/Death (MTT, LDH, TUNEL Assay) D->E F Analyze Signaling Pathways (Western Blot for p-ERK, p-p38) D->F G Evaluate Functional Outcomes (In Vivo) (Neurological deficit scores, infarct volume) D->G

Caption: Experimental Workflow for Investigating FDP.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's neuroprotective effects.

Protocol 1: In Vitro NMDA-Induced Excitotoxicity Assay

This protocol is adapted from studies on excitotoxic neuronal death.[2]

1. Primary Cortical Neuron Culture:

  • Dissect cortical tissue from E15-E18 mouse or rat embryos and place it in ice-cold Hank's Balanced Salt Solution (HBSS).
  • Mechanically dissociate the tissue by gentle trituration.
  • Plate the dissociated cells onto poly-L-lysine-coated culture plates or coverslips in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
  • Maintain the cultures at 37°C in a humidified incubator with 5% CO2.

2. FDP Treatment and Excitotoxicity Induction:

  • After 7-10 days in vitro, replace the culture medium with fresh, pre-warmed medium.
  • Add this compound to the desired final concentrations (e.g., 0.1, 1, 10 mM) and incubate for a predetermined time (e.g., 1 hour).
  • Induce excitotoxicity by adding N-methyl-D-aspartate (NMDA) to a final concentration of 100-200 µM.
  • Incubate for the desired duration of excitotoxic insult (e.g., 30 minutes to 24 hours).

3. Assessment of Neuronal Viability:

  • MTT Assay:
  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
  • Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
  • Measure the absorbance at 570 nm using a microplate reader.
  • LDH Release Assay:
  • Collect the culture supernatant.
  • Measure the lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercially available kit.

Protocol 2: Organotypic Hippocampal Slice Culture and β-Amyloid Toxicity

This protocol is based on methodologies used for studying neurodegenerative models in vitro.[1][5][7]

1. Preparation of Organotypic Hippocampal Slices:

  • Sacrifice P7-P9 rat or mouse pups and dissect the brains in ice-cold Gey's Balanced Salt Solution (GBSS) supplemented with glucose.
  • Isolate the hippocampi and cut them into 350-400 µm thick transverse slices using a McIlwain tissue chopper.
  • Carefully separate the slices and place them onto semiporous membrane inserts in a 6-well plate containing culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum).
  • Maintain the slice cultures at 37°C in a humidified incubator with 5% CO2.

2. FDP Treatment and β-Amyloid Exposure:

  • After 7-10 days in culture, treat the slices with varying concentrations of this compound (e.g., 1.7, 3.5, 7, 10 mM).
  • Introduce oligomeric β-amyloid (1-42) to the culture medium at a final concentration of 5-10 µM.
  • Co-incubate for 24-72 hours.

3. Assessment of Cell Death:

  • Propidium Iodide (PI) Staining:
  • Add PI (5 µg/mL) to the culture medium and incubate for 2-4 hours.
  • Capture fluorescent images of the slices using a fluorescence microscope.
  • Quantify the PI uptake in the CA1 and CA3 regions of the hippocampus as an indicator of cell death.

Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the intraluminal suture method for inducing focal cerebral ischemia.

1. Animal Preparation:

  • Anesthetize an adult male Sprague-Dawley rat (250-300g) with isoflurane (B1672236) or other suitable anesthetic.
  • Maintain the body temperature at 37°C using a heating pad.

2. Surgical Procedure:

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  • Ligate the distal ECA and the CCA.
  • Insert a 4-0 monofilament nylon suture with a blunted tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
  • For permanent MCAO, leave the suture in place. For transient MCAO, withdraw the suture after a defined period (e.g., 60-90 minutes) to allow for reperfusion.

3. FDP Administration:

  • Administer this compound intravenously (e.g., via the tail vein) at a predetermined dose either before, during, or after the ischemic insult.

4. Assessment of Neurological Deficits and Infarct Volume:

  • At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
  • Sacrifice the animal, remove the brain, and slice it into coronal sections.
  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (unstained tissue).
  • Quantify the infarct volume using image analysis software.

Protocol 4: Western Blot Analysis of MAPK/ERK Pathway

This protocol outlines the steps for analyzing the phosphorylation status of ERK and p38 MAP kinase.

1. Protein Extraction:

  • Following experimental treatments, lyse the cultured cells or brain tissue in RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.
  • Determine the protein concentration of each sample using a BCA or Bradford assay.

2. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
  • Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated p38 (p-p38), and total p38 overnight at 4°C.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 5: TUNEL Assay for Apoptosis Detection in Brain Tissue

This protocol is for the in situ detection of apoptotic cells in brain sections.

1. Tissue Preparation:

  • Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain in PFA.
  • Cryoprotect the brain in sucrose (B13894) solutions and embed in optimal cutting temperature (OCT) compound.
  • Cut coronal brain sections (e.g., 20 µm) using a cryostat and mount them on slides.

2. TUNEL Staining:

  • Permeabilize the tissue sections with 0.1% Triton X-100 in PBS.
  • Perform the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) reaction according to the manufacturer's instructions of a commercially available kit. This typically involves incubating the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
  • Counterstain the nuclei with DAPI.

3. Imaging and Quantification:

  • Visualize the sections using a fluorescence microscope.
  • Count the number of TUNEL-positive (apoptotic) cells and DAPI-positive (total) cells in specific brain regions (e.g., the ischemic penumbra).
  • Express the results as the percentage of TUNEL-positive cells.

References

Fructose-1,6-Diphosphate: A Potential Therapeutic Agent in Myocardial Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction:

Fructose-1,6-diphosphate (FDP), a key glycolytic intermediate, has been investigated as a potential therapeutic agent for the protection of the myocardium against ischemic injury. The rationale for its use lies in its ability to enter the glycolytic pathway downstream of the main rate-limiting enzyme, phosphofructokinase, which is inhibited during ischemia. This allows for the anaerobic generation of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, thereby potentially preserving cellular integrity and function during periods of oxygen deprivation.[1][2][3] Preclinical and clinical studies have explored the efficacy of FDP in various models of myocardial ischemia, yielding both promising and conflicting results. These notes provide a summary of the current data, detailed experimental protocols, and a visualization of the proposed mechanisms and workflows for researchers in this field.

Mechanism of Action

During myocardial ischemia, the lack of oxygen impairs aerobic respiration, forcing cardiomyocytes to rely on anaerobic glycolysis for ATP production. However, the accumulation of lactate (B86563) and a decrease in intracellular pH inhibit phosphofructokinase, creating a bottleneck in the glycolytic pathway. Exogenously administered FDP can bypass this inhibition, directly feeding into the later stages of glycolysis to generate ATP.[2][3] This proposed mechanism is intended to maintain cellular energy levels, reduce ischemic damage, and improve post-ischemic cardiac function.[1][4][5]

cluster_1 Glycolysis cluster_2 Therapeutic Intervention ↓ O₂ ↓ O₂ PFK Phosphofructokinase (PFK) (Rate-limiting step) ↓ O₂->PFK Inhibits (indirectly) ↓ pH (↑ Lactate) ↓ pH (↑ Lactate) ↓ pH (↑ Lactate)->PFK Inhibits Glucose Glucose Glucose->PFK FDP_endogenous This compound PFK->FDP_endogenous Glycolytic_Pathway Downstream Glycolytic Pathway FDP_endogenous->Glycolytic_Pathway ATP_glycolysis ATP Glycolytic_Pathway->ATP_glycolysis FDP_exogenous Exogenous this compound (FDP) FDP_exogenous->Glycolytic_Pathway Bypasses PFK inhibition

Proposed mechanism of this compound in myocardial ischemia.

Quantitative Data from Myocardial Ischemia Models

The following tables summarize the quantitative outcomes from various preclinical and clinical studies investigating the effects of FDP in myocardial ischemia.

Table 1: Effects of FDP on Myocardial Infarct Size

ModelFDP DoseControl GroupFDP GroupOutcomeReference
Canine Model (LAD Occlusion)N/A26 ± 3% (% of left ventricle)24 ± 4% (% of left ventricle)No significant reduction in infarct size.[6]
Canine Model (LAD Occlusion)175 mg/kg, then 2 mg/kg/min for 2h0.59 ± 0.31 (Area of necrosis/Area at risk)0.55 ± 0.28 (Area of necrosis/Area at risk)No significant reduction in early infarct size.[7]
Canine Model (Coronary Thrombosis)175 mg/kg72 ± 22% (% of ischemic myocardium)24 ± 15% (% of ischemic myocardium)Significant reduction in necrotic tissue.[8]
Rat ModelNot specifiedN/AN/ASubstantially decreased the size of the necrotic zone.[9]

Table 2: Effects of FDP on Cardiac Hemodynamics

ModelFDP DoseParameterControl GroupFDP GroupOutcomeReference
Rat Model (Ischemia/Reperfusion)IV bolusMax. Left Ventricular Pressure (mmHg)69.1 ± 1.9100.5 ± 5.4Significantly improved.[5]
dP/dt (mmHg/s)2940 ± 1755296 ± 531Significantly improved.[5]
Ejection Fraction (%)20.4 ± 1.429.1 ± 1.7Significantly improved.[5]
Human (CABG Surgery)250 mg/kg IV + 2.5 mM in cardioplegiaCardiac Index (CI)N/AN/ASignificant increase at 12 and 16h post-reperfusion.[10]
Left Ventricular Stroke Work Index (LVSWI)N/AN/ASignificant increase at 6, 12, and 16h post-reperfusion.[10]
Human (Chronic Ischemic Heart Disease)20 g IVDiasto-systolic difference of LV dimensionNo significant change10% increaseImproved cardiac performance.[11]

Table 3: Effects of FDP on Myocardial Metabolism

ModelFDP DoseParameterControl GroupFDP GroupOutcomeReference
Rat Model (Ischemia)IV bolusATP levels (nmol/g ischemic tissue)160 ± 9.0535 ± 156Significantly enhanced ATP levels.[5]
Canine Model (Cardiogenic Shock)InfusionLactate (µmol/g wet weight) in infarcted region18.487.90Fell significantly.[12]
ATP levels in infarcted regionN/ARemained at normal levelsMaintained ATP levels.[12]
Canine Model (Ischemia)400 mg or 1.8 g intracoronaryATP and PhosphocreatineFell to half of nonischemic levelsSimilar to controlNo direct protective effect on high-energy phosphates.[13]
Human (CABG Surgery)250 mg/kg IV + 2.5 mM in cardioplegiaCK-MB levelsN/AN/ASignificant reduction at 2, 4, and 6h post-reperfusion.[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Canine Model of Acute Myocardial Infarction by Coronary Artery Ligation

Objective: To evaluate the effect of FDP on myocardial infarct size following a permanent coronary artery occlusion.

Animal Model: Mongrel dogs.

Procedure:

  • Anesthetize the dogs and maintain anesthesia throughout the experiment.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery.

  • Treatment Administration:

    • Control Group: Administer a constant infusion of normal saline.

    • FDP Group: Administer a constant infusion of FDP. One study used a protocol starting 20 minutes after ligation, while another initiated treatment 5 minutes post-occlusion with a bolus of 175 mg/kg followed by an infusion of 2 mg/kg/min for two hours.[6][7]

  • Monitor hemodynamic parameters throughout the experiment.

  • After a set period of occlusion (e.g., 6 hours), euthanize the animals.[6]

  • Excise the heart and section it from base to apex.

  • Infarct Size Determination:

    • Stain the heart slices (e.g., with a histologic stain) to delineate the area at risk and the necrotic area.

    • Quantify the infarct size, often expressed as a percentage of the area at risk or the total left ventricular area.

Protocol 2: Rat Model of Myocardial Ischemia-Reperfusion Injury

Objective: To assess the impact of FDP on myocardial function and bioenergetics following ischemia and reperfusion.

Animal Model: Male Wistar rats (250-300 g).[5]

Procedure:

  • Anesthetize the rats and initiate mechanical ventilation.

  • Perform a thoracotomy to expose the heart.

  • Induce myocardial ischemia by occluding the LAD coronary artery for 30 minutes.[5]

  • Treatment Administration: Administer an intravenous bolus of FDP or saline (control) immediately before ischemia and again immediately before reperfusion.[5]

  • After 30 minutes of ischemia, remove the occlusion to allow for 30 minutes of reperfusion.[5]

  • Functional Assessment: Evaluate myocardial function using a left ventricular intracavitary pressure/volume conductance microcatheter to measure parameters such as maximal left ventricular pressure, dP/dt, and ejection fraction.[5]

  • Metabolic Analysis: In a separate cohort of animals, isolate the myocardium after 5 minutes of ischemia and assay for ATP levels.[5]

cluster_0 Animal Preparation cluster_1 Ischemia-Reperfusion Protocol cluster_2 Outcome Assessment Anesthesia Anesthesia & Ventilation Surgery Thoracotomy Anesthesia->Surgery Pre_Ischemia Baseline Measurements Surgery->Pre_Ischemia FDP_Pre_Ischemia FDP/Saline Bolus Pre_Ischemia->FDP_Pre_Ischemia Ischemia LAD Occlusion (e.g., 30 min) FDP_Pre_Ischemia->Ischemia FDP_Pre_Reperfusion FDP/Saline Bolus Ischemia->FDP_Pre_Reperfusion Reperfusion Reperfusion (e.g., 30 min) FDP_Pre_Reperfusion->Reperfusion Functional Hemodynamic & Functional Analysis Reperfusion->Functional Metabolic Biochemical Analysis (e.g., ATP, Infarct Size) Reperfusion->Metabolic

General experimental workflow for myocardial ischemia-reperfusion studies.

Discussion and Future Directions

The therapeutic potential of this compound in myocardial ischemia is a subject of ongoing investigation with a notable disparity in reported outcomes. While some studies demonstrate significant cardioprotective effects, including reduced infarct size, improved cardiac function, and preserved myocardial ATP levels, others have failed to replicate these findings.[5][6][7][8][9] These discrepancies may be attributable to differences in experimental models, FDP dosage and timing of administration, and the specific endpoints measured.

For researchers and drug development professionals, it is crucial to consider these variables when designing future studies. Further research is warranted to elucidate the optimal therapeutic window, dosage, and patient population for FDP administration. Additionally, exploring the effects of FDP in combination with other cardioprotective strategies may reveal synergistic benefits. The conflicting data underscores the need for well-controlled, standardized preclinical models and large-scale clinical trials to definitively determine the role of FDP in the management of myocardial ischemia.

References

Application Note: In Vitro Synthesis of Fructose-1,6-bisphosphate Using Purified Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructose-1,6-bisphosphate (FBP) is a central metabolite in the glycolysis and gluconeogenesis pathways.[1][2] It is produced by the phosphorylation of fructose-6-phosphate (B1210287) and is a key allosteric regulator of several enzymes, including phosphofructokinase and pyruvate (B1213749) kinase.[1] Due to its role in cellular energy metabolism, FBP has garnered interest for its potential therapeutic applications, particularly in preserving organ function under ischemic conditions by providing a source of ATP.[1] The ability to synthesize FBP in vitro using purified enzymes is crucial for studying its metabolic functions, screening for enzyme inhibitors, and developing novel therapeutic strategies. This application note provides a detailed protocol for the enzymatic synthesis of FBP from dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P) using purified Fructose-1,6-bisphosphate aldolase (B8822740), along with a method for its quantification.

Principle of Synthesis

The synthesis of Fructose-1,6-bisphosphate is catalyzed by Fructose-1,6-bisphosphate aldolase (FBA), a key enzyme in glycolysis and gluconeogenesis.[3] The enzyme performs a reversible aldol (B89426) condensation of two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[3] For efficient synthesis, triosephosphate isomerase (TIM) is often included to catalyze the interconversion of DHAP and G3P, allowing the reaction to proceed from a single triose phosphate precursor if necessary.[4][5]

FBP_Synthesis_Pathway Enzymatic Synthesis of Fructose-1,6-bisphosphate cluster_substrates Substrates cluster_product Product DHAP Dihydroxyacetone Phosphate (DHAP) G3P Glyceraldehyde-3- Phosphate (G3P) DHAP->G3P Triosephosphate Isomerase (TIM) midpoint DHAP->midpoint G3P->midpoint FBP Fructose-1,6- bisphosphate (FBP) midpoint->FBP Aldolase Fructose-1,6-bisphosphate Aldolase (FBA) Aldolase->midpoint

Caption: Enzymatic condensation of DHAP and G3P to form FBP.

Experimental Protocols

This section provides detailed methodologies for the synthesis and subsequent quantification of Fructose-1,6-bisphosphate.

Protocol 1: In Vitro Synthesis of Fructose-1,6-bisphosphate (FBP)

This protocol describes the batch synthesis of FBP using purified aldolase and triose phosphate isomerase.

Materials and Reagents:

  • Fructose-1,6-bisphosphate Aldolase (e.g., from rabbit muscle, EC 4.1.2.13)

  • Triosephosphate Isomerase (e.g., from rabbit muscle, EC 5.3.1.1)

  • Dihydroxyacetone phosphate (DHAP) lithium salt

  • Glyceraldehyde-3-phosphate (G3P) or a DL-Glyceraldehyde-3-phosphate solution

  • HEPES buffer (1 M, pH 7.5)

  • Deionized water (ddH₂O)

  • Microcentrifuge tubes

  • Incubator or water bath set to 37°C

Procedure:

  • Prepare Reaction Buffer: Prepare a 50 mM HEPES buffer, pH 7.5.

  • Prepare Substrate Stock Solutions:

    • Prepare a 100 mM stock solution of DHAP in ddH₂O.

    • Prepare a 100 mM stock solution of G3P in ddH₂O.

    • Note: Substrates can be unstable; prepare fresh or store as recommended by the supplier.

  • Set up the Synthesis Reaction: In a microcentrifuge tube, combine the following reagents in the order listed. Prepare a master mix for multiple reactions.

ComponentStock ConcentrationVolume (µL) for 1 mL ReactionFinal Concentration
ddH₂O-Up to 1000-
HEPES Buffer (pH 7.5)1 M5050 mM
DHAP100 mM10010 mM
G3P100 mM10010 mM
Triosephosphate Isomerase1000 U/mL55 U/mL
Fructose-1,6-bisphosphate Aldolase500 U/mL105 U/mL
Total Volume -1000 -
  • Incubation: Mix the reaction components gently by pipetting. Incubate the reaction mixture at 37°C for 2-4 hours. The optimal incubation time may vary depending on enzyme activity and desired yield.

  • Terminate Reaction: To stop the reaction, heat the mixture at 95°C for 5 minutes to denature the enzymes.

  • Clarification: Centrifuge the tube at 10,000 x g for 10 minutes to pellet the denatured proteins.

  • Collect Supernatant: Carefully collect the supernatant containing the synthesized FBP. The product is now ready for quantification or downstream applications. Store at -20°C.

Protocol 2: Quantification of FBP via Coupled Enzyme Assay

The concentration of synthesized FBP can be determined using a spectrophotometric assay. This method is based on the cleavage of FBP by aldolase, followed by a series of enzymatic reactions that lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[6][7]

Principle of Quantification:

  • Aldolase (FBA): FBP → DHAP + G3P

  • Triosephosphate Isomerase (TIM): G3P → DHAP

  • Glycerol-3-phosphate Dehydrogenase (GPDH): 2 DHAP + 2 NADH + 2 H⁺ → 2 Glycerol-3-phosphate + 2 NAD⁺[8]

The overall reaction consumes two molecules of NADH for every one molecule of FBP. The decrease in absorbance at 340 nm is directly proportional to the amount of FBP in the sample.

Materials and Reagents:

  • Synthesized FBP sample (from Protocol 1)

  • FBP Standard (for standard curve)

  • Triethanolamine (TEA) buffer (1 M, pH 7.6)

  • NADH sodium salt

  • Glycerol-3-phosphate dehydrogenase (GPDH) / Triosephosphate Isomerase (TIM) enzyme mix

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Assay Buffer: Prepare 100 mM TEA buffer, pH 7.6.

  • Prepare FBP Standard Curve:

    • Prepare a 10 mM FBP stock solution.

    • Perform serial dilutions to create standards ranging from 0 to 500 µM.

  • Prepare Reaction Mix: For each well, prepare a reaction mix as follows:

ComponentVolume per Well (µL)Final Concentration
TEA Buffer (100 mM, pH 7.6)170~85 mM
NADH (5 mg/mL)10~0.35 mM
GPDH/TIM Enzyme Mix (e.g., 100 U/mL)5~2.5 U/mL
  • Set up the Assay:

    • Add 10 µL of your synthesized FBP sample or FBP standard to wells of the 96-well plate.

    • Add 10 µL of ddH₂O to a blank well.

    • Add 185 µL of the Reaction Mix to each well.

  • Incubation and Measurement:

    • Mix gently and incubate the plate at 37°C for 30 minutes, protected from light.[9]

    • Measure the absorbance at 340 nm (A₁).

    • Optional: Continue incubation and take a second reading after 10-15 minutes (A₂) to ensure the reaction has gone to completion (i.e., absorbance is stable).

  • Calculation:

    • Calculate the change in absorbance (ΔA) for each sample and standard: ΔA = A_blank - A_sample.

    • Plot the ΔA for the standards against their known concentrations to create a standard curve.

    • Determine the concentration of FBP in your synthesized sample using the standard curve.

Workflow and Data Presentation

The entire process from synthesis to quantification is summarized in the workflow diagram below.

FBP_Workflow Overall Experimental Workflow prep 1. Prepare Reagents (Buffers, Substrates, Enzymes) synthesis 2. Set Up Synthesis Reaction (DHAP + G3P + Aldolase/TIM) prep->synthesis incubate 3. Incubate (e.g., 37°C, 2-4 hours) synthesis->incubate terminate 4. Terminate Reaction (Heat Inactivation) incubate->terminate clarify 5. Clarify Product (Centrifugation) terminate->clarify quantify 6. Quantify FBP (Coupled Enzyme Assay) clarify->quantify analyze 7. Analyze Data (Calculate Concentration) quantify->analyze

Caption: Workflow for in vitro FBP synthesis and quantification.

Quantitative Data Summary

The tables below summarize the typical concentrations and conditions for the synthesis and quantification protocols.

Table 1: Typical Reaction Conditions for FBP Synthesis

ParameterRecommended ValueNotes
pH7.5 - 9.0Aldolase activity is optimal in this range.[10]
Temperature37°COptimal for most mammalian enzymes.[10]
Substrate Concentration5 - 20 mM (each)Higher concentrations can increase yield but may cause substrate inhibition.
Aldolase Concentration1 - 10 U/mLHigher enzyme concentration reduces reaction time.
Incubation Time2 - 6 hoursMonitor reaction progress to determine the endpoint.

Table 2: Components for FBP Quantification Assay (per well)

ComponentVolume (µL)Purpose
Sample or Standard10Source of FBP
Assay Buffer (TEA, pH 7.6)170Maintain optimal pH for assay enzymes
NADH Solution10Co-substrate for GPDH; provides measurable signal
GPDH/TIM Enzyme Mix5Coupling enzymes for the detection reaction
Total Volume 200

References

Application Notes and Protocols for High-Throughput Screening of Fructose-1,6-Bisphosphate Metabolism Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to identifying and characterizing modulators of fructose-1,6-bisphosphate metabolism. The protocols focus on high-throughput screening (HTS) assays for two key regulatory enzymes: Fructose-1,6-bisphosphatase (FBPase), a critical enzyme in gluconeogenesis, and Phosphofructokinase-1 (PFK-1), a committed step in glycolysis.[1][2][3]

Introduction to Fructose-1,6-Bisphosphate Metabolism as a Therapeutic Target

Fructose-1,6-bisphosphate is a central metabolite in glucose metabolism, and its levels are tightly controlled by the opposing activities of FBPase and PFK-1.[4][5] Dysregulation of this metabolic checkpoint is implicated in various diseases. Enhanced gluconeogenesis, driven by FBPase, contributes to hyperglycemia in type 2 diabetes.[6][7] Conversely, many cancer cells exhibit increased glycolytic flux, partly through elevated PFK-1 activity, a phenomenon known as the Warburg effect. Therefore, inhibitors of FBPase are being investigated for the treatment of type 2 diabetes, while modulators of PFK-1 are being explored as potential cancer therapeutics.[8]

Signaling and Metabolic Pathway

The conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate and vice versa is a critical regulatory point in both glycolysis and gluconeogenesis. The activities of PFK-1 and FBPase are allosterically regulated by several key metabolites, ensuring that these two opposing pathways are not simultaneously active.

Fructose_1_6_Bisphosphate_Metabolism cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis cluster_regulation Allosteric Regulation Fructose-6-Phosphate Fructose-6-Phosphate PFK1 PFK-1 Fructose-6-Phosphate->PFK1 ATP Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate FBPase FBPase Fructose-1,6-Bisphosphate->FBPase PFK1->Fructose-1,6-Bisphosphate ADP FBPase->Fructose-6-Phosphate Pi AMP AMP AMP->PFK1 Activates AMP->FBPase Inhibits ATP ATP ATP->PFK1 Inhibits Citrate Citrate Citrate->PFK1 Inhibits Fructose-2,6-Bisphosphate Fructose-2,6-Bisphosphate Fructose-2,6-Bisphosphate->PFK1 Activates Fructose-2,6-Bisphosphate->FBPase Inhibits

Caption: Regulation of Fructose-1,6-Bisphosphate Metabolism.

High-Throughput Screening Experimental Workflow

A typical HTS campaign to identify modulators of FBPase or PFK-1 follows a multi-step process, from initial screening of a large compound library to hit confirmation and characterization.

HTS_Workflow cluster_primary_screen Primary Screen cluster_confirmation Hit Confirmation & Triage cluster_characterization Lead Characterization Compound_Library Compound Library (e.g., 100,000s of compounds) Single_Concentration_Screen Single-Concentration Screening Compound_Library->Single_Concentration_Screen Identify_Initial_Hits Identification of Initial Hits Single_Concentration_Screen->Identify_Initial_Hits Dose_Response Dose-Response Confirmation Identify_Initial_Hits->Dose_Response IC50_EC50_Determination IC50/EC50 Determination Dose_Response->IC50_EC50_Determination Orthogonal_Assay Orthogonal Assay (e.g., different detection method) IC50_EC50_Determination->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR_Analysis Mechanism_of_Action Mechanism of Action Studies SAR_Analysis->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: High-Throughput Screening Workflow.

Data Presentation: Modulators of FBPase and PFK-1

The following tables summarize quantitative data for known modulators of FBPase and PFK-1, providing a baseline for comparison of newly identified compounds.

Table 1: Inhibitors of Fructose-1,6-Bisphosphatase (FBPase)

CompoundTargetIC50Assay ConditionsReference
AMPHuman Liver FBPase9.7 µMCoupled-enzyme assay[9]
AMPHuman Liver FBPase3.3 ± 0.1 µMNot specified[10]
AMPHuman Liver FBPase2.8 ± 0.1 µMIn the absence of Fru 2,6-P2[6]
AMPHuman Liver FBPase1.0 ± 0.05 µMIn the presence of 0.6 µM Fru 2,6-P2[6]
MB05032Human Liver FBPase41.3 ± 1.3 nMIn the absence of Fru 2,6-P2[6]
MB05032Human Liver FBPase16 ± 1.5 nMIn the presence of 0.6 µM Fru 2,6-P2[6]
MB05032Human Muscle FBPase29 ± 1 nMNot specified[6]
Compound 15Pig Kidney FBPase1.5 µMCoupled-enzyme assay[9]
Compound 15Human Liver FBPase8.1 µMCoupled-enzyme assay[9]
Compound 16Pig Kidney FBPase5.0 µMCoupled-enzyme assay[9]
Compound 16Human Liver FBPase6.0 µMCoupled-enzyme assay[9]
(+)-Usnic AcidHuman Liver FBPase0.37 mMActivity measurements[9]
FBPase-1 InhibitorHuman FBPase-13.4 µMEnzymatic activity assay[11]
Compound [I]FBPase2.08 µMNot specified[7]

Table 2: Modulators of Phosphofructokinase-1 (PFK-1)

CompoundTargetIC50Assay ConditionsReference
Compound 3sfPFK-M~15 µMIn vitro enzyme activity[8]
Compound 3nPFK-M18 µMIn vitro enzyme activity[8]
Compound 9sfPFK-M~17 µMIn vitro enzyme activity[8]
Compound 9nPFK-M41 µMIn vitro enzyme activity[8]
Compound 29sfPFK-L8 µMIn vitro enzyme activity[8]
Compound 30sfPFK-L8 µMIn vitro enzyme activity[8]
CitratePFK-M0.3 mMF6P saturation curves[12]
CitratePFK-M0.5 mMF6P saturation curves[12]

Experimental Protocols

Protocol 1: High-Throughput Screening for FBPase Inhibitors

This protocol describes a coupled-enzyme colorimetric assay for a 384-well plate format.

1. Principle: FBPase hydrolyzes fructose-1,6-bisphosphate to fructose-6-phosphate (F6P). F6P is then converted through a series of enzymatic reactions that result in the reduction of a chromogenic probe, which can be measured by absorbance at 450 nm.[13][14] A decrease in absorbance indicates inhibition of FBPase.

2. Materials and Reagents:

  • FBPase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM EDTA)

  • Recombinant human FBPase

  • Fructose-1,6-bisphosphate (FBP) substrate

  • Coupling enzymes (e.g., phosphoglucose (B3042753) isomerase and glucose-6-phosphate dehydrogenase)

  • NADP+

  • Chromogenic probe

  • Test compounds dissolved in DMSO

  • Positive control (e.g., AMP)

  • 384-well clear-bottom plates

3. Assay Procedure:

  • Compound Plating: Dispense 100 nL of test compounds and controls into the wells of a 384-well plate using an acoustic liquid handler.

  • Enzyme Preparation: Prepare a solution of FBPase in assay buffer.

  • Enzyme Addition: Add 10 µL of the FBPase solution to each well and incubate for 15 minutes at room temperature.

  • Substrate Mix Preparation: Prepare a substrate mix containing FBP, coupling enzymes, NADP+, and the chromogenic probe in assay buffer.

  • Reaction Initiation: Add 10 µL of the substrate mix to each well to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 450 nm in kinetic mode for 30-60 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound relative to the positive and negative controls.

Protocol 2: High-Throughput Screening for PFK-1 Modulators

This protocol outlines a coupled-enzyme colorimetric assay for a 384-well plate format.

1. Principle: PFK-1 catalyzes the phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate, consuming ATP in the process. The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in NADH is monitored by measuring the absorbance at 340 nm. An increase in the rate of NADH oxidation indicates a PFK-1 activator, while a decrease indicates an inhibitor.

2. Materials and Reagents:

  • PFK Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Recombinant human PFK-1

  • Fructose-6-phosphate (F6P)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Test compounds dissolved in DMSO

  • Positive controls (e.g., AMP for activation, ATP for inhibition)

  • 384-well UV-transparent plates

3. Assay Procedure:

  • Compound Plating: Dispense 100 nL of test compounds and controls into the wells of a 384-well plate.

  • Enzyme/Substrate Mix Preparation: Prepare a mix containing PFK-1, F6P, ATP, PEP, NADH, PK, and LDH in assay buffer.

  • Reaction Initiation: Add 20 µL of the enzyme/substrate mix to each well.

  • Incubation and Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm in kinetic mode for 15-30 minutes at 37°C.

  • Data Analysis: Determine the rate of NADH consumption for each well. Calculate the percent activity or inhibition for each test compound relative to controls.

Data Analysis and Interpretation

For both assays, the following data analysis steps are recommended:

  • Normalization: Normalize the raw data using controls on each plate to calculate percent inhibition or activation.

  • Quality Control: Assess the quality of the HTS data using statistical parameters such as the Z'-factor. A Z'-factor between 0.5 and 1.0 is considered excellent for an HTS assay.

  • Hit Selection: Identify initial "hits" based on a predefined activity threshold (e.g., >50% inhibition or >25% activation).

  • Dose-Response Analysis: For confirmed hits, perform dose-response experiments to determine the IC50 (for inhibitors) or EC50 (for activators) values.

These application notes and protocols provide a robust framework for the high-throughput screening of modulators of fructose-1,6-bisphosphate metabolism. By identifying and characterizing novel FBPase and PFK-1 modulators, researchers can advance the development of new therapeutics for metabolic diseases and cancer.

References

Application Notes and Protocols: Analysis of Fructose-1,6-diphosphate in Fat Grafting Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autologous fat grafting is a widely utilized technique in reconstructive and aesthetic surgery. However, the unpredictable resorption rates of grafted fat, primarily due to ischemia and hypoxia in the early post-grafting period, remain a significant clinical challenge.[1] Fructose-1,6-diphosphate (FDP), a key intermediate in the glycolytic pathway, has demonstrated protective effects in various tissues against ischemic and hypoxic damage.[1][2] Recent research has highlighted the potential of FDP as a therapeutic agent to enhance the survival and retention of fat grafts.[1][2]

These application notes provide a comprehensive overview of the current research on FDP in fat grafting, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. The information is intended to guide researchers and drug development professionals in designing and interpreting studies aimed at improving fat graft viability.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of this compound (FDP) on experimental fat grafting in a nude mouse model.

In Vivo Efficacy of FDP on Fat Graft Survival

Table 1: Effect of FDP on Fat Graft Weight and Volume Retention at 12 Weeks Post-Implantation

Treatment GroupDose (mg/g)Mean Graft Weight (mg)Weight Retention Rate (%)Mean Graft Volume (mm³)Volume Retention Rate (%)
Control (Saline) N/A135.4 ± 21.727.1 ± 4.3142.5 ± 22.828.5 ± 4.6
FDP 0.5189.2 ± 25.137.8 ± 5.0198.7 ± 26.439.7 ± 5.3
FDP 1.0231.5 ± 28.946.3 ± 5.8242.6 ± 30.348.5 ± 6.1
FDP 2.5315.8 ± 33.463.2 ± 6.7331.6 ± 35.166.3 ± 7.0
FDP 4.0320.1 ± 36.264.0 ± 7.2336.1 ± 37.867.2 ± 7.6

*Data are presented as mean ± SD. *p < 0.05 compared to the control group. Data extracted from Li et al., 2019.[1]

Table 2: Histological and Vascularization Analysis of Fat Grafts at 12 Weeks

Treatment GroupDose (mg/g)Viable Adipocytes (%)CD31-positive Vessels/HPF
Control (Saline) N/A35.2 ± 5.18.7 ± 1.5
FDP 2.572.8 ± 8.321.4 ± 3.2

*Data are presented as mean ± SD. HPF = High-Power Field. *p < 0.05 compared to the control group. Data extracted from Li et al., 2019.[1]

In Vitro Effects of FDP on Adipose-Derived Stem Cells (ASCs)

Table 3: Effect of FDP on ASC Viability and VEGF Expression under Hypoxia

Treatment ConditionFDP Conc. (mM)Cell Viability (%)Relative VEGF mRNA Expression
Normoxia + FBS 0100 ± 9.81.0 ± 0.1
Hypoxia - FBS 045.3 ± 6.20.4 ± 0.05
Hypoxia - FBS 158.7 ± 7.10.9 ± 0.1
Hypoxia - FBS 575.1 ± 8.51.8 ± 0.2
Hypoxia - FBS 1082.4 ± 9.32.5 ± 0.3

*Data are presented as mean ± SD. FBS = Fetal Bovine Serum. *p < 0.05 compared to the Hypoxia - FBS group without FDP. Data extracted from Li et al., 2019.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for FDP in fat grafting and the experimental designs used to evaluate its efficacy.

FDP_Mechanism_of_Action Ischemia Ischemia/Hypoxia in Fat Graft Glycolysis Enhanced Glycolysis Ischemia->Glycolysis Inhibits Inflammation Reduced Inflammation (e.g., ↓ TNF-α) Ischemia->Inflammation Induces FDP Exogenous This compound (FDP) FDP->Glycolysis Stimulates FDP->Inflammation Inhibits ASCs Adipose-Derived Stem Cells (ASCs) FDP->ASCs ATP Increased ATP Supply Glycolysis->ATP AdipocyteViability ↑ Adipocyte Viability ATP->AdipocyteViability Inflammation->AdipocyteViability Reduces VEGF ↑ VEGF Expression ASCs->VEGF Angiogenesis ↑ Angiogenesis VEGF->Angiogenesis Angiogenesis->AdipocyteViability GraftSurvival Improved Fat Graft Survival AdipocyteViability->GraftSurvival

Caption: Proposed mechanism of FDP in enhancing fat graft survival.

In_Vivo_Workflow Harvest Human Lipoaspirate Harvest Grafting Subcutaneous Grafting in Nude Mice Harvest->Grafting Treatment Daily Intraperitoneal Injection (Saline or FDP) for 7 days Grafting->Treatment Harvesting Graft Harvesting (at 1, 4, 12 weeks) Treatment->Harvesting Analysis Analysis Harvesting->Analysis VolumeWeight Volume & Weight Measurement Analysis->VolumeWeight Histology Histology (H&E) & Immunohistochemistry (CD31) Analysis->Histology Inflammation Inflammation Analysis (CD68 Staining) Analysis->Inflammation GeneExpression Gene Expression (qRT-PCR for TNF-α) Analysis->GeneExpression

Caption: In vivo experimental workflow for FDP in fat grafting.

In_Vitro_Workflow Isolation Isolate Human ASCs from Lipoaspirate Culture Cell Culture Isolation->Culture Grouping Experimental Groups Culture->Grouping Normoxia Normoxia + FBS Grouping->Normoxia Hypoxia Hypoxia - FBS Grouping->Hypoxia HypoxiaFDP Hypoxia - FBS + FDP (1, 5, 10 mM) Grouping->HypoxiaFDP Analysis Analysis at 24h Normoxia->Analysis Hypoxia->Analysis HypoxiaFDP->Analysis Viability Cell Viability Assay (CCK-8) Analysis->Viability GeneExpression Gene Expression (qRT-PCR for VEGF) Analysis->GeneExpression

Caption: In vitro experimental workflow for FDP with ASCs.

Experimental Protocols

The following protocols are based on the methodologies described in the study by Li et al. (2019).[1]

In Vivo Fat Grafting Model
  • Animal Model: Male nude mice (BALB/c-nu/nu), 6-8 weeks old.

  • Fat Harvest: Human lipoaspirate is obtained from healthy female donors undergoing liposuction. The lipoaspirate is washed with phosphate-buffered saline (PBS) to remove blood and oil.

  • Grafting Procedure:

    • Anesthetize the mice.

    • Inject 0.5 mL of the processed human fat subcutaneously into the dorsal region of each mouse.

  • FDP Administration:

    • Prepare FDP solutions in physiological saline at concentrations of 0.5, 1.0, 2.5, and 4.0 mg/g.

    • Administer FDP or saline (control) via intraperitoneal injection daily for 7 consecutive days, starting immediately after fat grafting.

  • Graft Analysis:

    • Euthanize mice at 1, 4, and 12 weeks post-grafting.

    • Excise the fat grafts and measure their weight and volume.

    • Fix a portion of the graft in 4% paraformaldehyde for histological and immunohistochemical analysis.

    • Snap-freeze the remaining portion in liquid nitrogen for gene expression analysis.

Histological and Immunohistochemical Analysis
  • Hematoxylin and Eosin (H&E) Staining:

    • Embed fixed tissues in paraffin (B1166041) and section at 5 µm thickness.

    • Stain sections with H&E to assess the morphology of adipocytes, inflammation, and fibrosis.

    • Quantify the percentage of viable adipocytes using image analysis software.

  • Immunohistochemistry for Vascularization (CD31):

    • Perform antigen retrieval on deparaffinized sections.

    • Incubate with a primary antibody against CD31, a marker for endothelial cells.

    • Use a suitable secondary antibody and detection system.

    • Count the number of CD31-positive blood vessels per high-power field (HPF).

  • Immunofluorescence for Macrophage Infiltration (CD68):

    • Incubate sections with a primary antibody against CD68, a macrophage marker.

    • Use a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Quantify the number of CD68-positive cells.

In Vitro Adipose-Derived Stem Cell (ASC) Experiments
  • ASC Isolation and Culture:

    • Digest lipoaspirate with collagenase type I to isolate the stromal vascular fraction (SVF).

    • Plate the SVF and culture in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Use ASCs at passage 3-5 for experiments.

  • Hypoxia and FDP Treatment:

    • Seed ASCs in 96-well plates or 6-well plates.

    • Induce hypoxic conditions by culturing cells in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂).

    • For treatment groups, replace the medium with serum-free medium containing FDP at concentrations of 1, 5, or 10 mM.

    • Incubate for 24 hours.

  • Cell Viability Assay (CCK-8):

    • Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.

    • Measure the absorbance at 450 nm to determine cell viability.

  • Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

    • Extract total RNA from ASCs using a suitable kit.

    • Synthesize cDNA by reverse transcription.

    • Perform qRT-PCR using primers for Vascular Endothelial Growth Factor (VEGF) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative mRNA expression using the 2-ΔΔCt method.

Conclusion

The presented data and protocols strongly suggest that this compound holds significant promise as an adjunctive therapy to improve the outcomes of fat grafting procedures.[1][2] Its ability to enhance adipocyte viability, promote angiogenesis, and reduce inflammation provides a multi-faceted approach to overcoming the challenges of graft survival.[1] Further preclinical and clinical investigations are warranted to optimize dosing and delivery strategies for the clinical translation of FDP in fat grafting. These application notes serve as a foundational resource for researchers and professionals in the field to build upon this promising area of regenerative medicine.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Fructose-1,6-diphosphate Instability in Biological Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the instability of fructose-1,6-diphosphate (FDP) during biological sample preparation.

Troubleshooting Guides

This section addresses specific issues that can lead to the degradation of FDP during experimental workflows.

Issue 1: Low or inconsistent FDP levels in extracted samples.

This is a common problem stemming from the rapid enzymatic and chemical degradation of FDP upon cell lysis and sample processing.

Possible Causes and Solutions:

CauseRecommended SolutionDetailed Protocol
Inadequate Quenching of Metabolism Rapidly halt all enzymatic activity using an appropriate quenching method. The choice of quenching solution is critical for preserving phosphorylated metabolites like FDP.See Protocol 1: Rapid Quenching of Adherent Cells and Protocol 2: Quenching of Suspension Cells .
Enzymatic Degradation Immediately inactivate enzymes upon cell lysis. Fructose-1,6-bisphosphatase and aldolase (B8822740) are key enzymes that degrade FDP.[1][2][3][4]Use of ice-cold organic solvents for extraction helps in precipitating proteins and inactivating enzymes.
Chemical Instability Maintain samples at low temperatures and appropriate pH to minimize non-enzymatic hydrolysis. FDP is more stable in frozen conditions.[5]Store extracts at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Suboptimal Extraction Procedure Employ an extraction method optimized for polar, phosphorylated metabolites.See Protocol 3: Metabolite Extraction from Quenched Samples .

Issue 2: High variability in FDP measurements between replicate samples.

High variability often points to inconsistencies in sample handling and processing.

Troubleshooting Steps:

  • Standardize Cell Culture and Harvesting: Ensure consistent cell numbers, growth phase, and harvesting procedures for all samples.

  • Uniform Quenching: Apply the quenching solution rapidly and consistently to all samples. The timing and temperature of this step are crucial.

  • Consistent Extraction Volumes: Use precise volumes of extraction solvents for each sample to ensure accurate downstream quantification.

  • Thorough Homogenization: Ensure complete cell lysis and homogenization to release all intracellular metabolites.

  • Minimize Time on Ice: While working on ice is necessary, prolonged exposure can still lead to some degradation. Process samples efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the main pathways of this compound (FDP) degradation during sample preparation?

A1: FDP is primarily degraded through two main pathways during sample preparation:

  • Enzymatic Degradation: The most significant pathway involves enzymes that are released upon cell lysis. The primary enzymes responsible are:

    • Fructose-1,6-bisphosphatase (FBPase): This enzyme catalyzes the hydrolysis of FDP to fructose-6-phosphate (B1210287) and inorganic phosphate (B84403).[2][3][6][7]

    • Aldolase: This enzyme catalyzes the reversible cleavage of FDP into glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).[1][4]

  • Chemical Degradation: FDP can also undergo non-enzymatic hydrolysis, particularly at non-optimal pH and elevated temperatures. This can result in the loss of one or both phosphate groups.

Q2: What is the most critical step in preventing FDP degradation?

A2: The most critical step is the initial quenching of metabolism . This step aims to instantly halt all enzymatic activity, thereby preserving the in vivo metabolic snapshot. Incomplete or slow quenching is a major source of FDP loss.

Q3: What are the recommended storage conditions for samples intended for FDP analysis?

A3: For long-term stability, it is crucial to store extracted metabolite samples at -80°C . Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For short-term storage during sample processing, samples should be kept on dry ice or at least at -20°C.

Q4: Can the choice of analytical method affect the measured FDP levels?

A4: Yes, the analytical method can influence the results. Methods like liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and specificity for quantifying FDP and its degradation products.[8] It is important to use a validated method and appropriate internal standards for accurate quantification.

Experimental Protocols

Protocol 1: Rapid Quenching of Adherent Cells

  • Aspirate the cell culture medium.

  • Immediately wash the cells once with 1 mL of ice-cold 0.9% (w/v) saline solution.

  • Aspirate the saline solution completely.

  • Add 1 mL of ice-cold 80% methanol (B129727) (-80°C) to the plate.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Proceed immediately to metabolite extraction or store at -80°C.

Protocol 2: Quenching of Suspension Cells

  • Transfer the cell suspension to a centrifuge tube.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Aspirate the supernatant.

  • Resuspend the cell pellet in 1 mL of ice-cold 0.9% (w/v) saline solution.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Aspirate the supernatant.

  • Add 1 mL of ice-cold 80% methanol (-80°C) and vortex vigorously.

  • Proceed immediately to metabolite extraction or store at -80°C.

Protocol 3: Metabolite Extraction from Quenched Samples

  • For quenched samples in 80% methanol, add an equal volume of ice-cold water to achieve a final methanol concentration of 40%.

  • Add an equal volume of ice-cold chloroform (B151607) to the methanol/water mixture.

  • Vortex vigorously for 5 minutes at 4°C.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein phases.

  • Carefully collect the upper aqueous phase containing FDP into a new pre-chilled tube.

  • Dry the aqueous extract using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Resuspend the dried extract in a suitable solvent for your analytical platform (e.g., 50% methanol for LC-MS).

Visualizations

FDP_Degradation_Pathways FDP This compound F6P Fructose-6-phosphate FDP->F6P Fructose-1,6-bisphosphatase (FBPase) Pi Inorganic Phosphate FDP->Pi Fructose-1,6-bisphosphatase (FBPase) G3P Glyceraldehyde-3-phosphate FDP->G3P Aldolase DHAP Dihydroxyacetone phosphate FDP->DHAP Aldolase

Caption: Enzymatic degradation pathways of this compound.

Sample_Prep_Workflow start Biological Sample (Adherent or Suspension Cells) quench Rapid Quenching (-80°C 80% Methanol) start->quench extract Metabolite Extraction (Methanol/Water/Chloroform) quench->extract separate Phase Separation (Centrifugation) extract->separate collect Collect Aqueous Phase separate->collect dry Dry Extract (Vacuum Concentrator) collect->dry resuspend Resuspend in Analytical Solvent dry->resuspend analyze LC-MS Analysis resuspend->analyze

Caption: Recommended workflow for biological sample preparation.

Troubleshooting_Tree start Low/Inconsistent FDP Levels? check_quench Was quenching rapid and at -80°C? start->check_quench check_extraction Was extraction performed with cold solvents? check_quench->check_extraction Yes improve_quench Optimize quenching protocol. (See Protocol 1 & 2) check_quench->improve_quench No check_storage Were samples stored at -80°C? check_extraction->check_storage Yes improve_extraction Use ice-cold extraction buffers. (See Protocol 3) check_extraction->improve_extraction No improve_storage Ensure proper storage and minimize freeze-thaw cycles. check_storage->improve_storage No consistent_handling Review sample handling for consistency. check_storage->consistent_handling Yes

Caption: Troubleshooting decision tree for low FDP recovery.

References

Identifying and mitigating interference in colorimetric assays for Fructose-1,6-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating interference in colorimetric assays for Fructose-1,6-diphosphate (FDP).

Troubleshooting Guides

Issue 1: High Background Absorbance in "No-Enzyme" or "No-Substrate" Controls

High background absorbance is a common issue that can mask the true signal from the enzymatic reaction. Use the following guide to identify and address the source of the high background.

Troubleshooting Steps:

Potential CauseIdentificationMitigation Strategy
Contaminating Substances in Sample Run a "sample blank" control containing the sample and assay buffer but no enzyme mix. A high reading indicates sample-specific interference.- Deproteinization: Use a 10 kDa molecular weight cutoff spin filter or perchloric acid (PCA) precipitation to remove proteins.[1] - Sample Dilution: Dilute the sample to reduce the concentration of interfering substances.
Presence of Reducing Agents Samples containing compounds with reducing potential (e.g., ascorbic acid, glutathione) can non-enzymatically reduce the colorimetric probe.Include a control with the sample and all reaction components except the FDP substrate. A significant color development points to reducing agents. Consider sample purification or dialysis.
Endogenous Enzyme Activity Samples from biological sources may contain enzymes that can act on assay components. For example, endogenous dehydrogenases can reduce the probe in the presence of their substrates.Prepare a sample background control well that omits the Fructose-1,6-Bisphosphatase but includes the sample and other assay components.[1] If background is high, sample deproteinization is recommended.
Reagent Contamination One or more assay reagents may be contaminated with FDP, Fructose-6-Phosphate (F6P), or the final colored product.Prepare fresh reagents. Test each reagent individually in the assay buffer to pinpoint the source of contamination.
Sample Turbidity or Color Visually inspect the sample for cloudiness or inherent color. This can scatter or absorb light, leading to artificially high readings.- Centrifugation: Spin down samples to pellet insoluble material. - Filtration: Use an appropriate filter to clarify the sample. - Sample Blank: Measure the absorbance of the sample in the assay buffer alone and subtract this value from all other readings.
Issue 2: Low or No Signal in Samples Expected to Contain FDP

A lack of signal can be equally frustrating. This guide will help you troubleshoot potential reasons for a weak or absent signal.

Troubleshooting Steps:

Potential CauseIdentificationMitigation Strategy
Inactive Enzymes Run a positive control with a known amount of FDP or use the kit's positive control. If the positive control fails, one or more enzymes may be inactive.- Proper Storage: Ensure all enzyme components are stored at the recommended temperature and have not undergone multiple freeze-thaw cycles. - Fresh Reagents: Use freshly prepared or properly stored enzyme solutions.
Incorrect Assay Conditions Verify that the assay was performed at the correct temperature and pH as specified in the protocol. Enzyme activity is highly sensitive to these parameters.Use a calibrated thermometer and pH meter to check your incubator and buffer solutions.
Presence of Enzyme Inhibitors If the positive control works but the sample does not, the sample may contain inhibitors of the coupling enzymes. Fructose-2,6-bisphosphate is a known potent competitive inhibitor of Fructose-1,6-bisphosphatase.[2]- Sample Dilution: Diluting the sample can reduce the inhibitor concentration to a level that does not significantly affect the assay. - Sample Purification: Techniques like dialysis or solid-phase extraction can remove inhibitors.
Substrate Degradation FDP may degrade if samples are not stored or handled properly.Store samples at -80°C for long-term storage and keep on ice during sample preparation. Avoid repeated freeze-thaw cycles.
Pipetting Errors Inaccurate pipetting of samples, standards, or reagents can lead to incorrect results.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for the reagents to ensure consistency across wells.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in a this compound colorimetric assay?

A1: Common interfering substances include:

  • Reducing agents: Such as ascorbic acid and glutathione, which can directly reduce the colorimetric probe.

  • Endogenous enzymes: Dehydrogenases present in biological samples can lead to non-specific color development.

  • Other phosphorylated sugars: High concentrations of structurally similar sugars like Glucose-6-Phosphate (G6P) could potentially compete with the enzymes in the cascade, though most commercial kits are designed to be highly specific.

  • Hemoglobin: In hemolyzed samples, hemoglobin can interfere with absorbance readings and may also possess pseudoperoxidase activity.[3][4][5][6][7]

  • Lipids: High lipid content can cause turbidity, which scatters light and leads to inaccurate absorbance measurements.[3]

Q2: How can I prepare my samples to minimize interference?

A2: Proper sample preparation is critical. We recommend the following:

  • Deproteinization: For samples with high protein content, use a 10 kDa molecular weight cutoff spin filter or perform perchloric acid (PCA) precipitation.[1]

  • Clarification: Centrifuge samples to pellet any cellular debris or precipitates. If the supernatant is still turbid, filtration may be necessary.

  • Controls: Always include appropriate controls, such as a sample blank (sample without enzymes) and a reagent blank (reagents without sample), to account for background absorbance.

Q3: My sample is hemolyzed. Can I still use it for the assay?

A3: It is highly recommended to use non-hemolyzed samples. Hemolysis releases hemoglobin and other intracellular components that can significantly interfere with colorimetric assays.[3][4][5][6][7] Hemoglobin can absorb light at the assay wavelength, and enzymes released from red blood cells can cause background signal. If you must use a hemolyzed sample, it is crucial to run a sample blank to attempt to correct for the interference, but the results should be interpreted with caution.

Q4: Can drugs or their metabolites interfere with the assay?

A4: Yes, certain drugs and their metabolites can interfere with enzymatic assays. This can occur through direct inhibition of the coupling enzymes or by contributing to the colorimetric signal. If your samples are from subjects undergoing drug treatment, it is advisable to perform a spike-and-recovery experiment. Add a known amount of FDP to your sample and a control buffer. If the recovery in your sample is significantly different from the control, it indicates interference.

Experimental Protocols

Protocol 1: Perchloric Acid (PCA) Deproteinization of Tissue Samples

This protocol is designed to remove proteins from tissue homogenates, which can interfere with the assay.

Materials:

  • Ice-cold 1M Perchloric Acid (PCA)

  • Ice-cold 2M Potassium Hydroxide (KOH)

  • Microcentrifuge

  • pH indicator strips or pH meter

Procedure:

  • Homogenize 10-100 mg of tissue in 2-3 volumes of ice-cold PBS or a suitable assay buffer.

  • Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to remove insoluble material.

  • Transfer the supernatant to a new tube.

  • Add ice-cold 1M PCA to the supernatant to a final concentration of 0.5M.

  • Vortex briefly and incubate on ice for 15 minutes to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the deproteinized supernatant to a new tube.

  • Neutralize the supernatant by adding ice-cold 2M KOH dropwise while vortexing. Monitor the pH using pH paper or a pH meter until it reaches 6.5-8.0.

  • A precipitate of potassium perchlorate (B79767) will form. Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • The resulting supernatant is the deproteinized sample, ready for use in the assay.

Protocol 2: General Procedure for this compound Colorimetric Assay

This protocol provides a general workflow for a typical coupled-enzyme colorimetric assay for FDP. Refer to your specific assay kit manual for exact reagent volumes and incubation times.

Materials:

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at the specified wavelength

  • FDP Standard solution

  • Assay Buffer

  • Enzyme Mix (containing Fructose-1,6-bisphosphatase, and subsequent coupling enzymes)

  • Probe/Substrate solution

Procedure:

  • Standard Curve Preparation: Prepare a series of FDP standards by diluting the FDP Standard solution in Assay Buffer. A typical range might be 0 to 10 nmol/well. Add the standards to the 96-well plate.

  • Sample Preparation: Add your prepared samples (deproteinized and clarified) to separate wells.

  • Controls: Prepare the following controls:

    • Reagent Blank: Assay Buffer only.

    • Sample Blank: Sample with Assay Buffer, but without the Enzyme Mix.

  • Reaction Initiation: Prepare a Reaction Mix containing the Enzyme Mix and Probe/Substrate solution according to the kit's instructions. Add the Reaction Mix to all standard and sample wells.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes). Protect the plate from light if the probe is light-sensitive.

  • Measurement: Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the Reagent Blank from all standard and sample readings.

    • Subtract the absorbance of the Sample Blank from the corresponding sample readings.

    • Plot the corrected absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the FDP concentration in your samples from the standard curve.

Visualizations

AssayWorkflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Biological Sample Homogenize Homogenization Sample->Homogenize Deproteinize Deproteinization Homogenize->Deproteinize Clarify Clarification Deproteinize->Clarify Plate Prepare Plate (Standards, Samples, Controls) Clarify->Plate AddReagents Add Reaction Mix Plate->AddReagents Incubate Incubate AddReagents->Incubate Read Measure Absorbance Incubate->Read Calculate Calculate Concentrations Read->Calculate Report Report Results Calculate->Report

Caption: Experimental workflow for FDP colorimetric assay.

EnzymaticCascade cluster_enzymes Enzyme Cascade FDP This compound F6P Fructose-6-phosphate FDP->F6P + H2O G6P Glucose-6-phosphate F6P->G6P 6PG 6-Phosphogluconate G6P->6PG Color Colored Product FBPase Fructose-1,6-bisphosphatase PGI Phosphoglucose Isomerase G6PDH G6P Dehydrogenase Probe Probe (oxidized) Probe->Color Reduction

Caption: Coupled enzymatic reaction pathway for FDP detection.

TroubleshootingTree Start Assay Problem Detected HighBg High Background? Start->HighBg LowSignal Low/No Signal? Start->LowSignal SampleIssue Sample-Specific BG High? HighBg->SampleIssue Yes ReagentIssue Reagent Blank High? HighBg->ReagentIssue No PositiveControlFail Positive Control Fails? LowSignal->PositiveControlFail Yes SampleNoSignal Sample Signal Low? LowSignal->SampleNoSignal No Deproteinize/Dilute Sample Deproteinize/Dilute Sample SampleIssue->Deproteinize/Dilute Sample Prepare Fresh Reagents Prepare Fresh Reagents ReagentIssue->Prepare Fresh Reagents Check Enzyme Activity/Storage Check Enzyme Activity/Storage PositiveControlFail->Check Enzyme Activity/Storage Check for Inhibitors/Dilute Sample Check for Inhibitors/Dilute Sample SampleNoSignal->Check for Inhibitors/Dilute Sample

Caption: Decision tree for troubleshooting common assay issues.

References

Troubleshooting low yield in the enzymatic synthesis of Fructose-1,6-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in the enzymatic synthesis of Fructose-1,6-diphosphate (FDP).

Troubleshooting Guides & FAQs

Enzyme-Related Issues

Q1: My reaction has a very low or no yield. Could the enzyme be the problem?

A1: Yes, issues with the enzyme are a primary cause of low FDP yield. Consider the following:

  • Enzyme Activity: Confirm the activity of your aldolase (B8822740) and any other enzymes in your cascade (e.g., phosphofructokinase) using a standard activity assay before starting the synthesis.[1] Improper storage or handling can lead to loss of activity.

  • Enzyme Concentration: There is an optimal concentration for each enzyme to achieve maximum FDP yield.[2] Both insufficient and excessive enzyme concentrations can negatively impact the reaction rate and final yield. It is recommended to perform a concentration optimization experiment.

  • Enzyme Purity: Impurities in the enzyme preparation can inhibit the reaction. If you are using a crude cell extract, consider purifying the enzyme.

  • Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or suboptimal reaction conditions.[1] If you suspect enzyme inactivation, consider using a fresh batch of the enzyme.[1]

Q2: I suspect an inhibitor is present in my reaction mixture. What are common inhibitors of aldolase?

A2: Several substances can inhibit aldolase activity, leading to reduced FDP yield. These can be broadly categorized as:

  • Substrate Analogs: Compounds structurally similar to the substrates can act as competitive inhibitors. For example, erythrose 4-phosphate is a structural analog of the enzyme's substrate and can compete for binding to aldolase.[3]

  • Chelating Agents: Aldolase activity can be dependent on divalent metal ions. Agents like EDTA can chelate these essential metal ions, leading to enzyme inactivation.[3]

  • Chemical Modifiers: Reagents that modify crucial amino acid residues in the enzyme's active site can cause direct inhibition. For instance, iodoacetate alkylates cysteine residues.[3]

  • Other Small Molecules: A variety of other compounds can inhibit aldolase, including:

    • Phosphate (B84403) ions at high concentrations.[3]

    • Nucleoside di- and triphosphates.[4]

    • Sodium fluoride, which binds to essential metal ions.[3]

    • Phenylhydrazine, which forms hydrazones with the carbonyl groups of the substrates.[3]

Reaction Condition-Related Issues

Q3: What are the optimal pH and temperature for the enzymatic synthesis of FDP?

A3: The optimal pH and temperature are critical for enzyme activity and stability. While the exact optima can vary depending on the specific enzyme source, general guidelines are:

  • pH: The optimal pH for the enzymatic synthesis of FDP is generally around 8.0.[4] However, some studies have shown that the equilibrium concentration of the carbanion intermediate is independent of pH between 5.0 and 9.0.[5] It is advisable to maintain the pH within a range of 7.5 to 8.5 for optimal performance.[6]

  • Temperature: The optimal temperature can vary. For instance, for some commercially available isomerases used in similar sugar phosphate syntheses, a common temperature is around 60°C.[1] However, higher temperatures can lead to enzyme instability over time.[1] A temperature of 37°C has also been used effectively in some enzymatic synthesis systems.[7]

Q4: How does substrate concentration affect the yield of FDP?

A4: Substrate concentration is a critical parameter that needs to be optimized.

  • Substrate Inhibition: While a sufficient concentration of substrates (Fructose-6-phosphate and a phosphate donor like ATP) is necessary, excessively high concentrations can lead to substrate inhibition, where the reaction rate decreases.[8]

  • Equilibrium: The enzymatic synthesis of FDP is a reversible reaction.[9] The accumulation of the product (FDP) can shift the equilibrium back towards the reactants, limiting the final yield.

  • Substrate Purity: Ensure you are using high-purity substrates to avoid the introduction of potential inhibitors.[1]

Experimental Setup & Protocol-Related Issues

Q5: My yield is lower than expected, even with seemingly optimal conditions. Could my experimental setup be the issue?

A5: Yes, the experimental setup can significantly influence the reaction outcome.

  • Batch vs. Semibatch Reactor: In a batch reactor, the thermal decomposition of reagents like acetyl phosphate (if used for ATP regeneration) can reduce the FDP yield.[2] A semibatch reactor, where the unstable reagent is fed continuously, can improve the yield.[2]

  • Reaction Monitoring: It is crucial to monitor the reaction progress over time by taking samples and analyzing the concentrations of substrates and products using methods like HPLC.[1] This helps in determining the optimal reaction time and identifying if the reaction has stalled.

  • Product Degradation: FDP can be subject to degradation, especially under non-optimal pH and temperature conditions. Minimizing reaction time once equilibrium is reached can help preserve the product.

Data Presentation

Table 1: General Optimal Reaction Conditions for FDP Synthesis

ParameterOptimal Range/ValueNotes
pH 7.5 - 8.5[6]Optimal activity for many aldolases is around pH 8.0.[4]
Temperature 37°C - 60°CVaries with the specific enzyme source. Higher temperatures can decrease enzyme stability.[1][7]
Enzyme Concentration To be optimizedAn optimal concentration exists for each enzyme to maximize yield.[2]
Substrate Concentration To be optimizedHigh concentrations can lead to substrate inhibition.[8]

Experimental Protocols

Key Experiment: Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific enzymes and reagents.

Materials:

  • Aldolase (e.g., from rabbit muscle)

  • Phosphofructokinase

  • Fructose-6-phosphate (F6P)

  • Adenosine triphosphate (ATP)

  • Tris-HCl buffer (or other suitable buffer)

  • Magnesium chloride (MgCl₂)

  • Reaction vessel (e.g., temperature-controlled stirred tank reactor)

  • HPLC system for analysis

Procedure:

  • Reaction Buffer Preparation: Prepare a Tris-HCl buffer (e.g., 100 mM) with the optimal pH (e.g., 8.0) and add MgCl₂ to a final concentration of 10 mM.

  • Substrate Preparation: Dissolve F6P and ATP in the reaction buffer to the desired starting concentrations.

  • Reaction Setup:

    • Add the reaction buffer to the reaction vessel and bring it to the optimal temperature (e.g., 37°C).

    • Add the substrate solution to the vessel and allow it to equilibrate to the reaction temperature.

  • Enzyme Addition:

    • Prepare a solution of aldolase and phosphofructokinase in a small amount of the reaction buffer.

    • Initiate the reaction by adding the enzyme solution to the reaction vessel.

  • Reaction Monitoring:

    • Take samples at regular intervals (e.g., every 30 minutes).

    • Stop the enzymatic reaction in the samples immediately, for example, by heat inactivation (boiling for 5-10 minutes) or by adding a quenching agent like a strong acid.[1]

    • Analyze the samples by HPLC to determine the concentrations of F6P, ATP, and FDP.

  • Reaction Termination: Once the concentration of FDP has reached a plateau (indicating the reaction has reached equilibrium or has stopped), terminate the entire reaction.

  • Product Purification: Purify FDP from the reaction mixture using appropriate chromatographic techniques.

Visualizations

Enzymatic Synthesis Pathway

FDP_Synthesis_Pathway cluster_0 Enzymatic Reaction F6P Fructose-6-phosphate PFK Phosphofructokinase F6P->PFK ATP ATP ATP->PFK ADP ADP FDP This compound PFK->ADP PFK->FDP Phosphate Transfer

Caption: Enzymatic conversion of Fructose-6-phosphate to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low FDP Yield check_enzyme Check Enzyme Activity & Concentration start->check_enzyme enzyme_ok Enzyme OK? check_enzyme->enzyme_ok check_conditions Verify Reaction Conditions (pH, Temperature) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_substrates Assess Substrate Purity & Concentration substrates_ok Substrates OK? check_substrates->substrates_ok check_inhibitors Investigate Potential Inhibitors inhibitors_present Inhibitors Identified? check_inhibitors->inhibitors_present enzyme_ok->check_conditions Yes optimize_enzyme Optimize Enzyme Concentration / Use Fresh Enzyme enzyme_ok->optimize_enzyme No conditions_ok->check_substrates Yes optimize_conditions Adjust pH & Temperature conditions_ok->optimize_conditions No substrates_ok->check_inhibitors Yes optimize_substrates Optimize Substrate Concentration / Use Pure Substrates substrates_ok->optimize_substrates No remove_inhibitors Remove/Neutralize Inhibitors inhibitors_present->remove_inhibitors Yes end Improved Yield inhibitors_present->end No optimize_enzyme->end optimize_conditions->end optimize_substrates->end remove_inhibitors->end

References

Technical Support Center: Optimizing Fructose-1,6-Diphosphate (FDP) in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Fructose-1,6-diphosphate (FDP) concentration in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (FDP) in cell culture?

A1: this compound (FDP) is a key intermediate in the glycolytic pathway.[1][2] Its primary roles in cell culture include:

  • Energy Production: FDP can be readily utilized by cells to generate ATP, the primary energy currency, which is crucial during periods of high metabolic demand or cellular stress.[3]

  • Cytoprotection: Exogenous FDP has been shown to protect various cell types and tissues from damage caused by conditions like hypoxia, ischemia, and oxidative stress.[1][2][4]

  • Modulation of Cell Behavior: FDP can influence cellular processes such as proliferation and migration, although the effects are highly cell-type-specific.[5]

Q2: What is a typical starting concentration for FDP in cell culture media?

A2: The optimal concentration of FDP is highly dependent on the cell line and experimental objectives. A common approach is to perform a dose-response experiment to determine the ideal concentration. Based on published studies, a broad range can be considered for initial testing. For some applications, concentrations in the range of 0.5 mM to 10 mM have been explored.[1][6] In other studies, concentrations ranging from 10 µg/mL to 10 mg/mL have been used.[5]

Q3: Can FDP be toxic to cells?

A3: Yes, at high concentrations, FDP can exhibit inhibitory or cytotoxic effects. For instance, a concentration of 10 mg/mL was found to inhibit the proliferation and migration of both endothelial and smooth muscle cells.[5] It is crucial to determine the optimal, non-toxic concentration for your specific cell line through viability assays.

Q4: Do I need to modify my standard cell culture medium when supplementing with FDP?

A4: For general cell culture and cytoprotection experiments, you can typically supplement your standard complete medium with FDP. However, for metabolic tracing studies using labeled FDP, it is essential to use a basal medium that is free of glucose and fructose (B13574). Additionally, using dialyzed fetal bovine serum (FBS) is highly recommended to minimize interference from endogenous monosaccharides.[7]

Q5: How does FDP enter the cells?

A5: While phosphorylated sugars are generally not thought to readily cross cell membranes, studies have shown that FDP can be taken up by various cell types, including cardiac myocytes.[8][9] The uptake mechanism appears to involve protein-dependent processes and is not solely due to simple diffusion.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reduced Cell Proliferation or Viability FDP concentration is too high: High levels of FDP can be cytotoxic or inhibitory to some cell lines.[5]Perform a dose-response experiment to identify the optimal, non-toxic concentration for your specific cell line. Start with a lower concentration range and incrementally increase it while monitoring cell viability.
Osmotic Stress: The addition of high concentrations of FDP can increase the osmolarity of the culture medium, leading to cell stress.[7]Check the osmolarity of your FDP-supplemented medium. If it is significantly higher than your control medium, you may need to adjust the concentrations of other components to compensate.
Inconsistent or Unexpected Experimental Results Interference with Viability Assays: FDP, as a key metabolite in glycolysis, can interfere with metabolic-based viability assays like CCK8. It can increase the intracellular pool of NADH and NADPH, leading to a stronger signal that may not correlate with an actual increase in cell number.[10]Use a non-metabolic method for assessing cell viability, such as trypan blue exclusion or a DNA-based proliferation assay (e.g., CyQUANT®).
Contamination: As with any cell culture experiment, microbial contamination can lead to unreliable results.Visually inspect your cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, sterile stock.
Low Label Incorporation in Metabolic Tracing Studies Presence of Unlabeled Monosaccharides: Endogenous glucose and fructose in standard media and FBS can compete with the labeled FDP, leading to low incorporation.Use a glucose- and fructose-free basal medium for your labeling experiments. Supplement with dialyzed FBS to minimize the introduction of unlabeled sugars.[7]
Insufficient Incubation Time: The time required to reach isotopic steady-state can vary depending on the cell type and the metabolic pathway of interest.Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal incubation time for your specific experimental setup.[7]

Experimental Protocols

Protocol 1: Determining the Optimal FDP Concentration using a Cell Proliferation Assay

This protocol outlines a general method for determining the optimal FDP concentration for your cell line using a standard cell proliferation assay.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of analysis.

  • Media Preparation:

    • Prepare a stock solution of FDP in a suitable sterile buffer (e.g., PBS or your basal medium).

    • Create a series of media with increasing concentrations of FDP (e.g., 0, 10 µg/mL, 100 µg/mL, 500 µg/mL, 1 mg/mL, 5 mg/mL, 10 mg/mL).

    • The 0 µg/mL FDP condition will serve as your negative control.

    • Include a positive control with your standard growth medium if applicable.

  • Cell Treatment:

    • After allowing the cells to adhere overnight, replace the seeding medium with the prepared media containing different concentrations of FDP.

  • Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Cell Proliferation Assessment:

    • Assess cell proliferation using a suitable method. For example, for a tritiated-thymidine incorporation assay:

      • Pulse the cells with [³H]-thymidine for the final 4-6 hours of incubation.

      • Lyse the cells and harvest the DNA.

      • Measure the incorporated radioactivity using a scintillation counter.

    • Alternatively, use a non-metabolic viability assay.

  • Data Analysis: Plot cell proliferation against the FDP concentration to determine the optimal concentration range.

Protocol 2: Wound Healing Assay to Assess Cell Migration

This protocol describes how to assess the effect of FDP on cell migration.

  • Cell Seeding: Seed cells in a 6-well plate and grow them to full confluency.

  • Serum Starvation (Optional): To minimize the influence of serum-derived growth factors on migration, you can serum-starve the cells for 12-24 hours before the assay.

  • Creating the "Wound":

    • Using a sterile pipette tip, create a linear scratch in the confluent cell monolayer.

    • Gently wash the well with sterile PBS to remove detached cells.

  • Treatment:

    • Add fresh medium containing the desired concentration of FDP (and a control with no FDP) to the respective wells.

  • Image Acquisition:

    • Immediately acquire images of the wounds at time 0 using a microscope.

    • Incubate the plates and acquire images of the same wound areas at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time to compare the migratory capacity of cells in the presence and absence of FDP.

Signaling Pathways and Workflows

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P FDP This compound F6P->FDP PFK-1 G3P Glyceraldehyde-3-phosphate FDP->G3P DHAP Dihydroxyacetone phosphate FDP->DHAP Pyruvate Pyruvate G3P->Pyruvate DHAP->G3P ATP_out ATP Pyruvate->ATP_out

Caption: Simplified Glycolysis Pathway Highlighting FDP.

FDP_Signaling_Influence FDP This compound PI3K_Akt PI3K/Akt Pathway FDP->PI3K_Akt PLC PLC Pathway FDP->PLC MEK_ERK MEK/ERK Pathway FDP->MEK_ERK Ras Ras Activation FDP->Ras Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival PLC->Cell_Survival MEK_ERK->Cell_Survival Ras->Cell_Survival

Caption: FDP's Influence on Key Signaling Pathways.

Experimental_Workflow_FDP cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Cell Seeding Media_Prep 2. FDP Media Preparation (Dose Range) Treatment 3. Cell Treatment Media_Prep->Treatment Incubation 4. Incubation (24-72h) Treatment->Incubation Assay 5. Proliferation/ Viability Assay Incubation->Assay Data_Analysis 6. Data Analysis Assay->Data_Analysis Optimal_Conc Optimal FDP Concentration Data_Analysis->Optimal_Conc

Caption: Workflow for FDP Concentration Optimization.

References

Strategies to improve the sensitivity of Fructose-1,6-diphosphate detection by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Fructose-1,6-diphosphate (FDP). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for improved sensitivity and robust quantification of FDP.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound by LC-MS?

This compound (FDP) is a highly polar and hydrophilic molecule, which presents several analytical challenges.[1] Key difficulties include:

  • Poor retention on reversed-phase (RP) columns: Due to its high polarity, FDP shows little to no retention on standard C18 columns.[1]

  • Ion suppression: The phosphate (B84403) groups in FDP can interact with metal components in the LC system, leading to peak tailing and suppression of the MS signal.[2] Biological matrices can also cause significant ion suppression.[1]

  • Isomeric separation: FDP has several isomers, such as glucose-1,6-bisphosphate, which can be difficult to separate chromatographically but are critical for accurate biological interpretation.[1][3]

  • Low UV absorbance: This makes UV-based detection methods insensitive for FDP analysis.[1]

Q2: Which chromatographic techniques are recommended for FDP analysis?

To overcome the poor retention on reversed-phase columns, several alternative chromatographic strategies are employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a popular choice for separating polar compounds like FDP.[1][2][4][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, enabling the retention of hydrophilic analytes.

  • Ion-Pairing Reversed-Phase Chromatography (IP-RP): This technique adds an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged FDP molecule, thereby increasing its retention on a reversed-phase column.[6][7]

  • Anion-Exchange Chromatography (AEC): AEC separates molecules based on their net negative charge, making it suitable for acidic compounds like FDP.

Q3: How can I improve the retention and peak shape of FDP in HILIC mode?

Optimizing HILIC parameters is crucial for good chromatography. Consider the following:

  • Column Choice: Amide- or polyhydroxy-based columns are often effective for sugar phosphates.[2][4]

  • Mobile Phase Composition: A high percentage of acetonitrile (B52724) (e.g., 75-80%) in the initial mobile phase is typically required for sufficient retention.[3][4][5] The aqueous portion of the mobile phase often contains a buffer like ammonium (B1175870) formate (B1220265) or ammonium bicarbonate to control pH and improve peak shape.[1][5][8][9]

  • pH: Operating at an alkaline pH can enhance the deprotonation of the phosphate groups, potentially improving retention and sensitivity.[1][2]

  • Additives: The addition of agents like methylphosphonic acid to the mobile phase has been shown to reduce peak tailing by minimizing interactions with metal components of the LC system.[2]

Q4: What are the pros and cons of using ion-pairing reagents?

Ion-pairing reagents can be effective but also have drawbacks:

  • Advantages: Significantly improves retention of highly polar analytes on reversed-phase columns.

  • Disadvantages: Ion-pairing reagents are often non-volatile and can contaminate the MS ion source, leading to persistent background noise and signal suppression.[10] This can necessitate extensive cleaning and dedicating the instrument to ion-pairing methods. Some volatile ion-pairing reagents like triethylamine (B128534) (TEA) and other amines can be used, but they may still require careful optimization.[11]

Q5: Is derivatization a viable strategy to improve FDP detection sensitivity?

Yes, derivatization can significantly enhance the sensitivity of FDP detection. By chemically modifying the FDP molecule, its chromatographic behavior and ionization efficiency can be improved. A two-step derivatization involving methoximation followed by propionylation has been shown to improve separation and quantification.[12] Another approach is using reagents like 2-(diazo-methyl)-N-methyl-N-phenyl-benzamide (2-DMBA), which has been reported to increase detection sensitivities by 3.5 to 147-fold.[13] However, derivatization adds extra steps to the sample preparation workflow, which can introduce variability.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or poor FDP peak retention Inappropriate column chemistry (e.g., standard C18).Mobile phase is too polar for HILIC.Use a HILIC or ion-pairing method.Increase the organic solvent percentage in the HILIC mobile phase.
Poor peak shape (tailing) Secondary interactions with metal surfaces in the LC system.Suboptimal mobile phase pH.Add a chelating agent or a competing acid like methylphosphonic acid to the mobile phase.[2]Optimize the mobile phase pH; alkaline conditions are often favorable.[1][2]
Low signal intensity/sensitivity Ion suppression from matrix components or mobile phase additives.Inefficient ionization of FDP.Suboptimal MS parameters.Improve sample cleanup to remove interfering substances.Switch to a more MS-friendly mobile phase (e.g., ammonium formate instead of non-volatile salts).Consider derivatization to enhance ionization efficiency.[13]Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).
Inconsistent results/poor reproducibility Instability of FDP during sample preparation.Variability in derivatization efficiency.Contamination from ion-pairing reagents.Keep samples cold and process them quickly.Use an internal standard to normalize for variations.Thoroughly clean the LC-MS system if using ion-pairing reagents.[10]
Inability to separate FDP from isomers Insufficient chromatographic resolution.Optimize the HILIC gradient and mobile phase composition.Evaluate different HILIC column chemistries.Consider derivatization, which can alter the retention times of isomers differently.[12][14]

Experimental Protocols

Protocol 1: HILIC-MS for FDP Analysis

This protocol is a generalized procedure based on common practices for HILIC-based separation of sugar phosphates.

  • Sample Preparation (from biological tissue):

    • Homogenize the tissue in a cold methanol/water (80:20, v/v) solution containing an internal standard (e.g., ¹³C-labeled FDP).[14]

    • Centrifuge at high speed (e.g., 20,000 x g) at 4°C for 15 minutes to precipitate proteins.[14]

    • Collect the supernatant and dry it under vacuum.

    • Reconstitute the dried extract in a suitable solvent for injection (e.g., acetonitrile/water, 50:50, v/v).

  • LC-MS Conditions:

    • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).[2][14]

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 9.3.[8][9]

    • Mobile Phase B: Acetonitrile.[8][9]

    • Gradient:

      • 0-2 min: 80% B

      • 2-30 min: Linear gradient to 10% B

      • 30-35 min: Hold at 10% B

      • 35-40 min: Return to 80% B

      • 40-60 min: Column re-equilibration at 80% B[8][9]

    • Flow Rate: 0.150 mL/min.[8][9]

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.[8][9]

    • MS Detection: ESI in negative ion mode. Monitor for the [M-H]⁻ ion of FDP (m/z 339).

Protocol 2: Derivatization for Enhanced Sensitivity

This protocol describes a chemical derivatization procedure to improve the detection of FDP.

  • Sample Preparation:

    • Extract metabolites as described in Protocol 1.

    • Ensure the dried extract is completely free of water.

  • Derivatization Steps:

    • Step 1 (Methoximation): Add a solution of methoxylamine hydrochloride in pyridine (B92270) to the dried extract. Incubate to protect the carbonyl groups.

    • Step 2 (Propionylation): Add propionic acid anhydride (B1165640) and an appropriate catalyst. Incubate to esterify the hydroxyl groups.[12]

  • LC-MS Analysis:

    • After derivatization, dry the sample and reconstitute it in a solvent suitable for reversed-phase chromatography (e.g., methanol/water).

    • Analyze using a C18 column with a standard reversed-phase gradient.

    • Monitor for the specific m/z of the derivatized FDP.

Data Presentation

Table 1: Comparison of Chromatographic Methods for Sugar Phosphate Analysis

MethodColumn TypeTypical Mobile Phase AdditivesAdvantagesDisadvantages
HILIC Amide, PolyhydroxyAmmonium Acetate, Ammonium Bicarbonate, Ammonium FormateGood retention for polar analytes, MS-friendly mobile phases.Sensitive to water content in the sample, may require longer equilibration times.
Ion-Pairing RP C18, C8Triethylamine (TEA), Tributylamine (TBA), HexylamineUtilizes common reversed-phase columns, can provide excellent retention.Can cause significant MS source contamination and ion suppression.[10]
Porous Graphitic Carbon (PGC) Graphitic CarbonAcetonitrile, Water with modifiersUnique selectivity for polar and isomeric compounds.Can have lot-to-lot variability, may require specific mobile phase conditions.
Anion Exchange Quaternary AmmoniumSalt or pH gradientsHigh selectivity for anionic species.Often requires high salt concentrations that are not ideal for MS.

Visualizations

FDP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Biological Sample (Tissue, Cells, etc.) extraction Metabolite Extraction (e.g., cold Methanol/Water) start->extraction protein_removal Protein Precipitation (Centrifugation) extraction->protein_removal drying Supernatant Drying protein_removal->drying reconstitution Reconstitution drying->reconstitution derivatization_step Chemical Derivatization drying->derivatization_step lc_separation LC Separation (HILIC or IP-RP) reconstitution->lc_separation ms_detection MS Detection (ESI Negative Mode) lc_separation->ms_detection data_processing Data Processing (Integration & Quantification) ms_detection->data_processing derivatization_step->reconstitution

Caption: General experimental workflow for FDP analysis by LC-MS.

Troubleshooting_FDP start Low FDP Signal? check_retention Is the peak retained? start->check_retention check_shape Is the peak shape good? check_retention->check_shape Yes solution_retention Use HILIC or Ion-Pairing. Increase organic % in mobile phase. check_retention->solution_retention No check_matrix Is there high matrix interference? check_shape->check_matrix Yes solution_shape Optimize mobile phase pH. Add competing acid (e.g., methylphosphonic acid). check_shape->solution_shape No check_ms Are MS parameters optimized? check_matrix->check_ms No solution_matrix Improve sample cleanup (e.g., SPE). Use stable isotope-labeled internal standard. check_matrix->solution_matrix Yes solution_ms Optimize source parameters. Consider derivatization. check_ms->solution_ms No end Sensitive FDP Detection check_ms->end Yes

Caption: Troubleshooting decision tree for low FDP signal in LC-MS.

References

Addressing matrix effects in the mass spectrometric analysis of Fructose-1,6-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometric analysis of Fructose-1,6-diphosphate (FDP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound (FDP)?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix (e.g., salts, phospholipids (B1166683), and other metabolites).[1][2] For a highly polar molecule like FDP, these effects can lead to ion suppression or enhancement, where the mass spectrometer signal is artificially decreased or increased.[1][3] This interference compromises the accuracy, precision, and sensitivity of quantitative analyses.[1][4]

Q2: Why is FDP particularly susceptible to matrix effects?

A: FDP is a highly polar, phosphorylated sugar that plays a central role in glycolysis.[5] Its analysis is challenging due to its low UV absorbance and high hydrophilicity, which can lead to poor retention on standard reversed-phase liquid chromatography (LC) columns.[5] This can result in co-elution with other polar endogenous components of the sample matrix, such as salts and other sugar phosphates, leading to significant ion suppression.[4][6]

Q3: What is a stable isotope-labeled internal standard and how does it help address matrix effects for FDP?

A: A stable isotope-labeled (SIL) internal standard is a version of the analyte (e.g., ¹³C₆-FDP) where one or more atoms have been replaced with their heavier isotopes.[3] This standard is chemically and physically almost identical to the unlabeled FDP.[1] Because it co-elutes chromatographically, it experiences the same degree of ion suppression or enhancement.[1] By adding a known amount of the SIL internal standard to every sample and measuring the analyte-to-internal standard signal ratio, variability caused by matrix effects can be effectively canceled out.[1] This is considered the most reliable method for correcting matrix effects.[1][7]

Q4: When should the internal standard be added to my sample?

A: The internal standard should be added as early as possible in the sample preparation workflow.[1] This ensures that it accounts not only for variability in the mass spectrometry signal but also for any potential loss of FDP during sample extraction, handling, and cleanup steps.[1]

Q5: What are the most common sample preparation techniques to reduce matrix effects for FDP analysis?

A: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[8][9] The choice of method depends on the complexity of the sample matrix and the required sensitivity of the assay.[10] SPE is often considered a highly effective and selective technique for polar compounds like FDP.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of FDP.

Issue 1: Poor Signal Intensity or Significant Ion Suppression

Your FDP signal is weak, undetectable, or significantly lower in sample matrix compared to pure solvent standards. This is a classic sign of ion suppression.

Potential Cause Recommended Solution
Co-elution with Matrix Components Optimize Chromatographic Separation: Modify your LC conditions to better separate FDP from interfering compounds.[1][2] Consider using a Hydrophilic Interaction Chromatography (HILIC) column, which is well-suited for polar molecules.[1][5] Adjusting the mobile phase gradient or pH can also improve separation.[1]
High Concentration of Interfering Substances (e.g., salts, phospholipids) Improve Sample Cleanup: Implement a more rigorous sample preparation method. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective at removing interfering matrix components.[3][8][9] For plasma or serum, specialized phospholipid removal plates can be used.[8]
Sample Overload Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of matrix components, thereby minimizing their suppressive effects.[10][11] This approach is only feasible if the FDP concentration is high enough to remain detectable after dilution.[7]
Inefficient Ionization Optimize MS Source Conditions: Experiment with different ionization source parameters (e.g., ESI voltage, gas flows, temperature) to enhance FDP ionization efficiency.[9] Switching from positive to negative ionization mode may also help, as fewer compounds are typically ionized in negative mode.[11]

Issue 2: Poor Reproducibility and Precision

You are observing high variability (%RSD) between replicate injections of the same sample or across different samples.

Potential Cause Recommended Solution
Inconsistent Matrix Effects Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable matrix effects.[1][7] The SIL-IS experiences the same signal suppression or enhancement as the analyte, allowing for accurate ratio-based quantification.
Inconsistent Sample Preparation Automate or Standardize Sample Preparation: Ensure that every step of your sample preparation workflow is consistent across all samples. Use precise pipetting techniques and ensure complete mixing and evaporation steps. Adding the internal standard at the very beginning of the process can help account for variability during sample handling.[1]
Carryover from Previous Injections Optimize Wash Solvents: Ensure your autosampler wash solution is effective at removing residual FDP and matrix components between injections. A strong organic solvent or a combination of solvents may be necessary.

Issue 3: Inaccurate Quantification

The calculated concentrations of FDP in your quality control (QC) samples are outside acceptable limits, or your results are not consistent with other analytical methods.

Potential Cause Recommended Solution
Calibration Curve Mismatch Use Matrix-Matched Calibration Standards: Prepare your calibration standards by spiking known concentrations of FDP into a blank sample matrix that has undergone the same extraction procedure as your unknown samples.[2][3] This ensures that the standards experience the same matrix effects as the samples, leading to more accurate quantification.[3][12]
Extreme Ion Suppression Re-evaluate Sample Preparation: If the matrix effect is so strong that both the FDP and internal standard signals are suppressed close to the limit of detection, the measurement will be inherently noisy and irreproducible.[1] A more effective sample cleanup procedure is required to remove the highly suppressive matrix components.
Analyte Degradation Ensure Sample Stability: FDP can be unstable. Keep samples on ice or at 4°C during preparation and in the autosampler to prevent degradation. Evaluate the stability of FDP in your specific matrix and storage conditions.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the general effectiveness of common sample preparation techniques for mitigating matrix effects in FDP analysis.

Technique Principle Effectiveness for FDP Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated from the sample (e.g., plasma, serum) using an organic solvent like acetonitrile (B52724) or methanol (B129727).ModerateSimple, fast, and inexpensive.Non-selective; significant matrix components like salts and phospholipids remain in the supernatant, often leading to ion suppression.[8]
Liquid-Liquid Extraction (LLE) FDP is partitioned between two immiscible liquid phases to separate it from interfering components.GoodCan provide a cleaner extract than PPT. Selectivity can be tuned by adjusting solvent polarity and pH.[8]Can be labor-intensive and may require larger solvent volumes. Optimization of extraction conditions can be time-consuming.
Solid-Phase Extraction (SPE) FDP is isolated from the sample matrix using a solid sorbent that retains the analyte while interferences are washed away.ExcellentHighly selective and effective at removing a wide range of interferences, including salts and phospholipids.[2][3]More expensive and time-consuming than PPT or LLE. Requires method development to select the appropriate sorbent and optimize wash/elution steps.

Detailed Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • Pipette 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.

  • Add 20 µL of the SIL internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange

This protocol is an example; the specific sorbent and solvents should be optimized for FDP.

  • Sample Pre-treatment: To 100 µL of plasma sample, add 20 µL of the SIL internal standard working solution. Add 300 µL of 1% formic acid in water. Vortex for 30 seconds.[1]

  • SPE Plate Conditioning: Place a mixed-mode cation exchange SPE plate on a vacuum manifold. Condition the wells with 1 mL of methanol, followed by 1 mL of water. Do not allow the wells to dry.[1]

  • Sample Loading: Load the pre-treated sample from step 1 into the wells. Apply a gentle vacuum to pull the sample through the sorbent at a rate of approximately 1 drop per second.[1]

  • Washing: Wash the sorbent with 1 mL of 1% formic acid in water, followed by 1 mL of methanol to remove interfering compounds.

  • Elution: Place a clean collection plate inside the manifold. Elute the FDP and the internal standard from the sorbent using 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[1]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]

Visualizations

FDP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Tissue) Add_IS Add SIL Internal Standard Sample->Add_IS Extraction Extraction/ Cleanup (PPT, LLE, or SPE) Add_IS->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_Separation LC Separation (e.g., HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: Experimental workflow for FDP analysis.

Troubleshooting_Matrix_Effects Start Problem: Poor Signal or High Variability Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? Start->Check_IS Implement_IS Action: Implement SIL-IS for reliable quantification. Check_IS->Implement_IS No Check_Chroma Is chromatographic peak shape acceptable? Check_IS->Check_Chroma Yes Optimize_LC Action: Optimize LC method. Consider HILIC column. Check_Chroma->Optimize_LC No Assess_Suppression Assess Ion Suppression: Compare signal in matrix vs. solvent. Check_Chroma->Assess_Suppression Yes Suppression_High Is suppression > 30%? Assess_Suppression->Suppression_High Improve_Cleanup Action: Improve sample cleanup. Use SPE or LLE. Suppression_High->Improve_Cleanup Yes Use_Matrix_Matched Action: Use matrix-matched calibrants. Suppression_High->Use_Matrix_Matched No

Caption: Troubleshooting decision tree for matrix effects.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P FDP This compound F6P->FDP G3P Glyceraldehyde-3-phosphate FDP->G3P DHAP Dihydroxyacetone phosphate FDP->DHAP Pyruvate Pyruvate G3P->Pyruvate DHAP->G3P

Caption: FDP's central role in the glycolysis pathway.

References

Technical Support Center: Optimization of Fructose-1,6-diphosphate (FDP) Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Fructose-1,6-diphosphate (FDP) from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound (FDP) from plant tissues?

A1: The most frequently employed method for FDP extraction from plant tissues is acid extraction, primarily using perchloric acid (PCA) or trichloroacetic acid (TCA). These methods effectively quench enzymatic activity and precipitate proteins and other macromolecules, thereby releasing small soluble metabolites like FDP into the acid supernatant.

Q2: Why is it crucial to immediately freeze plant tissue in liquid nitrogen upon collection?

A2: Rapidly freezing plant tissue in liquid nitrogen is a critical step to halt all metabolic processes. This instantaneous quenching prevents the enzymatic degradation or interconversion of FDP, ensuring that the measured levels accurately reflect the in vivo physiological state of the tissue at the moment of sampling.

Q3: What are the key advantages and disadvantages of using perchloric acid for FDP extraction?

A3:

  • Advantages: Perchloric acid is a strong acid that provides rapid and effective inactivation of enzymes and precipitation of proteins. It is also relatively easy to remove from the extract by neutralization and precipitation as potassium perchlorate (B79767).

  • Disadvantages: Perchloric acid is a hazardous substance and must be handled with appropriate safety precautions. Incomplete neutralization can interfere with subsequent enzymatic assays for FDP quantification.

Q4: Can other solvents like methanol (B129727) or ethanol (B145695) be used for FDP extraction?

A4: While methanol and ethanol are effective for extracting a wide range of plant metabolites, their use for phosphorylated intermediates like FDP can be less efficient compared to acid extraction methods. Acidic conditions are generally preferred to ensure the complete release of FDP and to minimize its degradation by phosphatases that might remain active in neutral or alcoholic solutions.

Q5: How can I remove interfering compounds from my plant extract before FDP analysis?

A5: Plant extracts often contain compounds like phenolics and polysaccharides that can interfere with FDP quantification. Techniques to mitigate these interferences include:

  • Solid-Phase Extraction (SPE): Using appropriate SPE cartridges can help clean up the sample by removing interfering substances.

  • Activated Charcoal: Treatment with activated charcoal can effectively remove phenolic compounds, but it's important to validate that it doesn't also remove FDP.

  • Polyvinylpolypyrrolidone (PVPP): PVPP is commonly used to precipitate phenolic compounds from plant extracts.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low FDP Yield 1. Incomplete tissue homogenization. 2. Degradation of FDP by phosphatases. 3. Inefficient extraction solvent. 4. Adsorption of FDP to cellular debris.1. Ensure thorough grinding of the plant tissue to a fine powder in liquid nitrogen. 2. Freeze the tissue immediately upon collection and keep it frozen during homogenization. Use a strong acid extractant like perchloric acid. 3. Use a validated acid extraction method (e.g., perchloric acid). 4. Ensure complete separation of the supernatant from the pellet after centrifugation. A second extraction of the pellet may be beneficial.
High Variability Between Replicates 1. Non-homogenous plant material. 2. Inconsistent timing between sample collection and freezing. 3. Inaccurate pipetting during extraction or assay. 4. Incomplete neutralization of acid extracts.1. Pool and homogenize a larger amount of plant material before taking subsamples. 2. Standardize the harvesting and freezing protocol to be as rapid and consistent as possible. 3. Use calibrated pipettes and ensure thorough mixing at each step. 4. Carefully monitor the pH during neutralization and ensure it is consistent across all samples.
Interference in Spectrophotometric or Enzymatic Assays 1. Presence of phenolic compounds. 2. High concentrations of other sugars or phosphorylated compounds. 3. Residual perchloric acid affecting enzyme activity.1. Incorporate a cleanup step using PVPP or a suitable SPE cartridge. 2. Use a highly specific enzymatic assay for FDP. If using less specific methods, consider chromatographic separation (e.g., HPLC) prior to quantification. 3. Ensure complete neutralization and removal of the potassium perchlorate precipitate.
Inconsistent Results with Different Plant Tissues 1. Different levels of interfering compounds (e.g., phenolics, pigments) in various tissues. 2. Variations in water content and tissue density. 3. Different endogenous levels of FDP.1. The extraction and cleanup protocol may need to be optimized for each specific tissue type. 2. Normalize FDP content to the dry weight of the tissue to account for differences in water content. 3. This is expected; FDP levels can vary significantly between different plant organs and developmental stages.

Data Presentation

Table 1: this compound (FDP) Concentration in Various Plant Tissues

Plant SpeciesTissueConditionFDP Concentration (nmol/g fresh weight)Reference
Spinacia oleracea (Spinach)LeavesExcised, 2 hours post-excision~0.5[1]
Spinacia oleracea (Spinach)LeavesNormal light conditions~0.1[1]
Zea mays (Maize)RootsPi-suppliedData not explicitly quantified in nmol/g[2]
Zea mays (Maize)RootsPi-depletedData not explicitly quantified in nmol/g[2]

Note: Quantitative data for FDP in various plant tissues is limited in the publicly available literature. The provided data is illustrative and researchers should establish their own baseline levels.

Experimental Protocols

Protocol 1: Perchloric Acid Extraction of FDP from Plant Tissues

1. Sample Collection and Preparation: a. Harvest plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. c. Weigh the frozen powder (typically 100-500 mg) into a pre-chilled tube.

2. Acid Extraction: a. Add 1 mL of ice-cold 1 M perchloric acid (PCA) to the frozen tissue powder. b. Vortex vigorously for 30 seconds to ensure thorough mixing. c. Incubate the mixture on ice for 30 minutes, with occasional vortexing. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully collect the supernatant, which contains the soluble metabolites including FDP.

3. Neutralization: a. To the collected supernatant, add ice-cold 5 M potassium carbonate (K₂CO₃) dropwise while vortexing until the pH reaches 6.5-7.0. Use pH indicator paper to monitor the pH. b. A precipitate of potassium perchlorate (KClO₄) will form. c. Incubate on ice for 15 minutes to ensure complete precipitation. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO₄. e. The resulting supernatant is the neutralized extract ready for FDP quantification.

Protocol 2: Enzymatic Quantification of FDP

This protocol is based on the coupling of the aldolase (B8822740) reaction with the triose-phosphate isomerase and glycerol-3-phosphate dehydrogenase reactions, leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

1. Reagents:

  • Triethanolamine (B1662121) buffer (100 mM, pH 7.6)
  • NADH solution (5 mM)
  • ATP solution (50 mM, if necessary for the specific assay kit)
  • Magnesium chloride (MgCl₂) solution (100 mM)
  • Glycerol-3-phosphate dehydrogenase/triose-phosphate isomerase enzyme mix
  • Aldolase
  • FDP standard solutions (for calibration curve)

2. Assay Procedure: a. In a cuvette, mix the triethanolamine buffer, NADH, ATP (if required), and MgCl₂. b. Add the neutralized plant extract or FDP standard. c. Add the glycerol-3-phosphate dehydrogenase/triose-phosphate isomerase enzyme mix and incubate for 5 minutes to allow for the conversion of any endogenous triose phosphates. d. Record the initial absorbance at 340 nm (A_initial). e. Initiate the reaction by adding aldolase. f. Monitor the decrease in absorbance at 340 nm until the reaction is complete (A_final). g. The change in absorbance (ΔA = A_initial - A_final) is proportional to the amount of FDP in the sample.

3. Calculation:

  • Calculate the FDP concentration in the extract using a standard curve prepared with known concentrations of FDP.

Mandatory Visualization

FDP_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_neutralization Neutralization & Cleanup cluster_quantification Quantification start Harvest Plant Tissue freeze Immediate Freezing (Liquid Nitrogen) start->freeze grind Grind to Fine Powder freeze->grind weigh Weigh Frozen Powder grind->weigh add_pca Add Cold Perchloric Acid weigh->add_pca incubate_pca Incubate on Ice add_pca->incubate_pca centrifuge1 Centrifuge (14,000 x g, 4°C) incubate_pca->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant add_k2co3 Add K₂CO₃ to pH 6.5-7.0 collect_supernatant->add_k2co3 precipitate Precipitate KClO₄ add_k2co3->precipitate centrifuge2 Centrifuge (14,000 x g, 4°C) precipitate->centrifuge2 final_extract Collect Neutralized Extract centrifuge2->final_extract enzymatic_assay Enzymatic Assay (e.g., Aldolase-coupled) final_extract->enzymatic_assay hplc HPLC-based Method final_extract->hplc

Caption: Workflow for this compound extraction.

Troubleshooting_Logic cluster_homogenization Homogenization Issues cluster_degradation Degradation Issues cluster_extraction_efficiency Extraction Efficiency start Low FDP Yield? check_grinding Incomplete Grinding? start->check_grinding Check improve_grinding Action: Ensure fine powder consistency. check_grinding->improve_grinding Yes check_freezing Delayed Freezing? check_grinding->check_freezing No end Problem Resolved improve_grinding->end improve_freezing Action: Freeze immediately upon harvest. check_freezing->improve_freezing Yes check_solvent Inefficient Solvent? check_freezing->check_solvent No improve_freezing->end change_solvent Action: Use validated acid extraction. check_solvent->change_solvent Yes check_solvent->end No, further investigation needed. change_solvent->end

Caption: Troubleshooting logic for low FDP yield.

References

Improving the dynamic range of fluorescent biosensors for Fructose-1,6-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing and troubleshooting fluorescent biosensors for Fructose-1,6-bisphosphate (FBP). The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, quantitative data summaries, and experimental protocols to help you optimize your experiments and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind protein-based FBP fluorescent biosensors?

Most current FBP fluorescent biosensors are genetically encoded and operate on the principle of Förster Resonance Energy Transfer (FRET) or single fluorescent protein conformational changes. A common design, exemplified by the HYlight biosensor, utilizes a bacterial FBP-binding protein, such as the Bacillus subtilis transcriptional regulator CggR, into which a circularly permuted fluorescent protein (cpFP), like cpGFP, is inserted.[1][2] Binding of FBP to the CggR domain induces a conformational change in the protein, which in turn alters the fluorescent properties of the cpFP, leading to a change in fluorescence intensity or a shift in the excitation/emission spectrum. This change can be measured and correlated with the concentration of FBP.

Q2: What is the typical dynamic range and affinity of FBP biosensors?

The dynamic range (often expressed as Fmax/Fmin or ΔR/R) and affinity (Kd) are critical parameters for a biosensor's performance. For the well-characterized HYlight biosensor, the in vitro affinity for FBP is in the low micromolar range (~1-11 µM).[3][4] Its ratiometric change (ΔR/R) upon FBP saturation can vary depending on the experimental conditions. It's important to note that the cellular environment can influence these parameters.

Q3: Can FBP biosensors be used in live cells and different cellular compartments?

Yes, a major advantage of genetically encoded FBP biosensors is their applicability in live-cell imaging.[1][3][5] By fusing the biosensor construct with specific localization signals, it is possible to target the sensor to different subcellular compartments, such as the cytoplasm, nucleus, or mitochondria, allowing for the investigation of spatial variations in FBP levels.

Q4: What are the key considerations for expressing FBP biosensors in cells?

Successful expression of FBP biosensors is crucial for obtaining a good signal-to-noise ratio. Key considerations include the choice of expression vector and promoter strength, as very high expression levels can sometimes lead to protein aggregation or cellular toxicity. Codon optimization of the biosensor sequence for the target organism (e.g., mammalian cells) can also significantly improve expression levels. Transient or stable transfection methods can be used depending on the experimental needs.

Troubleshooting Guide

This guide addresses common issues encountered during the use of FBP fluorescent biosensors.

Problem Potential Cause Recommended Solution
Low or No Fluorescent Signal Poor Transfection/Transduction Efficiency: The cells are not expressing the biosensor.- Optimize your transfection or transduction protocol (e.g., cell density, DNA/reagent ratio).- Use a positive control (e.g., a plasmid expressing a bright fluorescent protein like EGFP) to check efficiency.- Consider using a stronger promoter or a different delivery method (e.g., lentivirus).
Low Biosensor Expression/Stability: The biosensor protein is not being efficiently transcribed, translated, or is unstable.- Verify the integrity of your plasmid DNA.- Codon-optimize the biosensor sequence for your expression system.- Perform experiments at a lower temperature (e.g., 30°C) after transfection to improve protein folding.
Incorrect Imaging Settings: The microscope settings are not optimal for the biosensor's fluorophore.- Ensure you are using the correct excitation and emission filters/wavelengths for your biosensor.- Optimize laser power and detector gain to maximize signal without causing photobleaching or saturation.
Poor Dynamic Range (Low ΔF/F or ΔR/R) Suboptimal Linker Design: The linkers connecting the sensing domain and the fluorescent protein are not effectively translating the conformational change into a fluorescent signal.- If you are developing a novel biosensor, screen a library of linkers with varying lengths and flexibility.
Biosensor Saturation: The intracellular FBP concentration is outside the linear range of the biosensor.- Characterize the biosensor's in vitro dose-response curve to understand its working range.[3]- If saturation is suspected, you may need to use a biosensor with a different affinity (Kd) for FBP.
pH Sensitivity: The fluorescent protein used in the biosensor is sensitive to pH changes in the cellular environment.- Characterize the pH sensitivity of your biosensor in vitro.- Use a ratiometric biosensor if possible, as this can partially correct for pH-induced artifacts. The HYlight biosensor has been shown to be stable within a physiological pH range.[4]
High Background Fluorescence Autofluorescence: The cells or the culture medium exhibit high intrinsic fluorescence.- Use phenol (B47542) red-free medium for imaging experiments.- Acquire a "no-cell" background image and subtract it from your experimental images.
Non-specific Staining (if using purified protein): The purified biosensor protein is sticking to cellular structures non-specifically.- Include a blocking agent (e.g., BSA) in your buffers.- Optimize washing steps to remove unbound protein.
Signal Bleaching Phototoxicity/Photobleaching: Excessive exposure to excitation light is damaging the cells and/or the fluorophore.- Reduce laser power and/or exposure time.- Use a more photostable fluorescent protein in your biosensor construct.- Use an anti-fade mounting medium for fixed samples.
Interference from Other Metabolites Lack of Specificity: The biosensor may bind to other structurally similar metabolites, leading to inaccurate readings.- Characterize the specificity of your biosensor by testing its response to a panel of relevant metabolites in vitro. HYlight has shown weak binding to dihydroxyacetone phosphate (B84403) (DHAP), but this is generally not significant at physiological concentrations.[6]
Cellular Health Issues Toxicity from Overexpression: High levels of the biosensor protein may be toxic to the cells.- Use a weaker promoter or an inducible expression system to control the level of biosensor expression.- Monitor cell morphology and viability throughout the experiment.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the FBP fluorescent biosensor HYlight. Data for other FBP biosensors is limited in the current literature.

BiosensorSensing DomainFluorescent ProteinExcitation (nm)Emission (nm)Kd for FBP (µM)Dynamic Range (ΔR/R)Reference
HYlight B. subtilis CggRcpGFP405 / 488510-530~1 - 11Varies with conditions[3][4]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged CggR-based FBP Biosensor

This protocol is a general guideline for the expression and purification of a His-tagged CggR-based FBP biosensor, such as HYlight, from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the His-tagged biosensor gene

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity resin

  • Chromatography column

Procedure:

  • Transformation: Transform the expression plasmid into a competent E. coli expression strain.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Add the clarified supernatant to a pre-equilibrated Ni-NTA resin and incubate for 1 hour at 4°C with gentle mixing.

  • Washing: Load the resin into a chromatography column and wash with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged biosensor with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

Protocol 2: Live-Cell Imaging of FBP Dynamics

This protocol provides a general workflow for imaging FBP dynamics in cultured mammalian cells expressing a fluorescent biosensor.

Materials:

  • Cultured mammalian cells

  • Expression plasmid for the FBP biosensor

  • Transfection reagent or viral vector

  • Phenol red-free imaging medium

  • Fluorescence microscope equipped for live-cell imaging (with environmental control)

  • Image analysis software

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy.

  • Transfection/Transduction: Transfect or transduce the cells with the biosensor plasmid according to the manufacturer's protocol. Allow 24-48 hours for biosensor expression.

  • Imaging Preparation: Replace the culture medium with pre-warmed, phenol red-free imaging medium.

  • Microscope Setup: Place the cells on the microscope stage and allow them to equilibrate in the imaging chamber (37°C, 5% CO2).

  • Image Acquisition:

    • Locate transfected cells expressing the biosensor.

    • Set the appropriate excitation and emission wavelengths for your biosensor.

    • Adjust laser power and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Acquire baseline images.

    • Apply your experimental treatment (e.g., addition of glucose, metabolic inhibitors).

    • Acquire time-lapse images to monitor the change in fluorescence.

  • Image Analysis:

    • Correct for background fluorescence.

    • For ratiometric biosensors, calculate the ratio of the two emission intensities.

    • Quantify the change in fluorescence intensity or ratio over time in regions of interest (ROIs) corresponding to individual cells.

    • Normalize the data to the baseline to determine the relative change in FBP levels.

Visualizations

FBP_Biosensor_Mechanism cluster_0 FBP Biosensor (e.g., HYlight) CggR CggR (FBP Binding Domain) cpGFP cpGFP (Fluorescent Reporter) Low_FRET Low Fluorescence/FRET CggR->Low_FRET Unbound State High_FRET High Fluorescence/FRET CggR->High_FRET Bound State FBP Fructose-1,6-bisphosphate FBP->CggR Binding

Caption: Mechanism of a FBP fluorescent biosensor.

Experimental_Workflow cluster_0 Preparation cluster_1 Imaging cluster_2 Analysis A Plasmid Preparation C Transfection/Transduction A->C B Cell Culture B->C D Live-Cell Microscopy C->D E Image Acquisition D->E F Background Subtraction E->F G Ratiometric Analysis F->G H Data Quantification G->H

Caption: Experimental workflow for FBP biosensor imaging.

Troubleshooting_Tree Start Problem with FBP Biosensor Experiment Q1 Is there a fluorescent signal? Start->Q1 A1_Yes Check Dynamic Range Q1->A1_Yes Yes A1_No Troubleshoot Expression/Imaging Q1->A1_No No Q2 Is the dynamic range low? A1_Yes->Q2 A2_Yes Check Saturation/pH/Specificity Q2->A2_Yes Yes A2_No Check for Photobleaching/Toxicity Q2->A2_No No

Caption: Troubleshooting decision tree for FBP biosensors.

References

Minimizing degradation of Fructose-1,6-diphosphate during sample storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fructose-1,6-diphosphate (FDP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of FDP during sample storage and handling. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term stability, it is recommended to store this compound as a dry powder at -20°C.[1] For short-term storage of solutions, refrigeration at 2-8°C is advisable.

Q2: How stable is this compound in aqueous solutions?

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for FDP is the hydrolysis of its phosphate (B84403) esters, yielding fructose-6-phosphate (B1210287), fructose, and inorganic phosphate. This process is accelerated by acidic conditions and high temperatures. Enzymatic degradation by phosphatases present in biological samples is also a significant concern.

Q4: Can repeated freeze-thaw cycles affect the integrity of FDP samples?

A4: Yes, repeated freeze-thaw cycles should be avoided as they can lead to the degradation of FDP. It is recommended to aliquot FDP solutions into single-use volumes before freezing to maintain sample integrity.

Q5: What are the common products of FDP degradation that might interfere with my assay?

A5: The main degradation products are fructose-6-phosphate and inorganic phosphate. Depending on your analytical method, these compounds may interfere with the accurate quantification of FDP. Chromatographic methods are often employed to separate FDP from its degradation products.

Troubleshooting Guides

Issue 1: Low or no detectable FDP in the sample.
Possible Cause Troubleshooting Step
Sample Degradation - Ensure samples were processed and stored immediately at the recommended temperature (-20°C or lower for long-term, 2-8°C for short-term).- Avoid prolonged exposure to room temperature and acidic conditions.- Prepare fresh samples and re-analyze.
Inappropriate Sample Handling - Minimize the time between sample collection and analysis.- Use pre-chilled tubes and reagents during sample preparation.- Consider the use of phosphatase inhibitors if enzymatic degradation is suspected.
Analytical Method Issues - Verify the specificity and sensitivity of your analytical method for FDP.- Check for potential interference from sample matrix components or degradation products.- Run a known standard to confirm instrument performance.
Issue 2: High variability in FDP measurements between replicate samples.
Possible Cause Troubleshooting Step
Inconsistent Sample Handling - Standardize the entire sample handling workflow, from collection to analysis.- Ensure uniform timing for each step across all samples.- Use precise pipetting techniques and calibrated equipment.
Partial Degradation - Investigate if samples are degrading at different rates due to slight variations in temperature or pH during storage or processing.- Analyze samples in a consistent and timely manner after preparation.
Instrumental Instability - Check the stability and reproducibility of your analytical instrument.- Perform regular maintenance and calibration as per the manufacturer's recommendations.

Data Presentation: FDP Stability Recommendations

While specific quantitative data on the non-enzymatic degradation rates of FDP across a wide range of pH and temperatures is limited in publicly available literature, the following table summarizes general stability guidelines based on existing knowledge of sugar phosphates.

Storage Condition Temperature pH Expected Stability Recommendation
Dry Powder -20°CN/AHigh (Years)Recommended for long-term storage.
Aqueous Solution -80°C7.0 - 8.0HighSuitable for long-term storage of solutions. Aliquot to avoid freeze-thaw cycles.
Aqueous Solution -20°C7.0 - 8.0GoodSuitable for intermediate-term storage. Aliquot to avoid freeze-thaw cycles.
Aqueous Solution 2-8°C7.0 - 8.0ModerateSuitable for short-term storage (days).
Aqueous Solution Room Temperature7.0 - 8.0LowAvoid prolonged storage at room temperature.
Aqueous Solution Elevated Temperatures (>40°C)AnyVery LowAvoid heating FDP solutions unless required for a specific protocol, and if so, for the shortest duration possible.
Aqueous Solution Acidic (<6.0)AnyLowAcidic conditions promote hydrolysis. Buffer solutions to a neutral or slightly alkaline pH if possible.
Aqueous Solution Alkaline (>8.5)AnyModerate to LowWhile more stable than in acidic conditions, very high pH can also lead to degradation over time.

Experimental Protocols

Protocol 1: Sample Preparation for FDP Analysis from Cell Culture
  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) containing phosphatase inhibitors to the cell plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

  • Protein Precipitation:

    • Add an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cell lysate.

    • Vortex briefly and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Extraction of FDP:

    • Carefully collect the supernatant, which contains the FDP.

    • Neutralize the supernatant by adding an appropriate amount of a neutralizing agent (e.g., potassium carbonate).

  • Storage:

    • Use the neutralized extract immediately for analysis or store at -80°C for future use.

Protocol 2: Quantification of FDP using Ion Chromatography (IC)
  • Instrumentation: Ion chromatograph equipped with a high-performance anion-exchange column (e.g., Dionex CarboPac™ series) and a pulsed amperometric detector (PAD).

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate. The exact gradient will depend on the column and the specific separation required.

  • Sample Injection: Inject a filtered and appropriately diluted sample extract.

  • Detection: Monitor the eluent using the PAD.

  • Quantification: Create a standard curve using known concentrations of FDP to quantify the amount in the samples.

Mandatory Visualizations

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase FDP This compound F6P->FDP Phosphofructokinase G3P Glyceraldehyde-3-Phosphate FDP->G3P Aldolase DHAP Dihydroxyacetone Phosphate FDP->DHAP Aldolase BPG 1,3-Bisphosphoglycerate G3P->BPG DHAP->G3P Triose Phosphate Isomerase PEP Phosphoenolpyruvate BPG->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection (e.g., Cell Culture) Lysis Cell Lysis with Phosphatase Inhibitors Sample_Collection->Lysis Deproteinization Protein Precipitation (e.g., TCA) Lysis->Deproteinization Extraction FDP Extraction and Neutralization Deproteinization->Extraction Quantification FDP Quantification (e.g., IC-PAD) Extraction->Quantification Immediate Analysis or Storage at -80°C Data_Analysis Data Analysis Quantification->Data_Analysis

References

Protocol for optimizing D-Fructose-d2 labeling in cell culture tracer experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Fructose-d2 in cell culture tracer experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of D-Fructose-d2 for cell culture labeling experiments?

A1: The ideal D-Fructose-d2 concentration is cell-line specific and should be determined empirically. A good starting point is to replace the glucose concentration in your standard medium with an equivalent molar concentration of D-Fructose-d2.[1] For instance, if your medium typically contains 25 mM glucose, you can begin with 25 mM D-Fructose-d2.[1] It is advisable to perform a dose-response experiment, testing a range of concentrations (e.g., 5 mM to 50 mM), to find the optimal, non-toxic concentration for your specific cell line and experimental objectives.[1]

Q2: How long should I incubate my cells with D-Fructose-d2?

A2: The incubation time needed to reach isotopic steady-state varies depending on the metabolic pathway of interest and the cell type's metabolic rate.[1] For rapidly metabolized pathways like glycolysis, steady-state may be achieved within minutes to a few hours.[1] For pathways with slower turnover, longer incubation times may be necessary. A time-course experiment (e.g., sampling at 2, 6, 12, and 24 hours) is recommended to determine the optimal labeling duration for your specific experimental goals.[1]

Q3: Is D-Fructose-d2 toxic to cells?

A3: High concentrations of fructose (B13574) can be cytotoxic to some cell lines.[1] This toxicity is cell-type dependent; for example, primary hepatocytes may be more sensitive to high fructose levels than some cancer cell lines.[1] It is crucial to perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of D-Fructose-d2 concentrations to identify a working concentration that does not compromise cell health.[1] High concentrations of D-Fructose-d2 can also increase the osmolarity of the medium, leading to osmotic stress and cell death.[1]

Q4: Do I need to use a special medium or serum for D-Fructose-d2 labeling?

A4: Yes, for accurate metabolic tracing, it is essential to use a basal medium that is free of glucose and fructose.[1][2] This medium should then be supplemented with the desired concentration of D-Fructose-d2.[1][2] Furthermore, standard fetal bovine serum (FBS) contains endogenous glucose and other small molecules that can interfere with labeling.[1] Therefore, the use of dialyzed fetal bovine serum (dFBS), from which small molecules have been removed, is highly recommended.[1]

Q5: How can I minimize isotopic exchange of deuterium (B1214612) from D-Fructose-d2?

A5: Deuterium exchange can lead to an underestimation of labeling. To minimize this, several precautions should be taken:

  • Low Temperature: Perform all sample handling and preparation steps at low temperatures (on ice or at 4°C) to reduce the rate of chemical exchange.[3]

  • pH Control: Maintain a slightly acidic pH (around 6.0-6.5) for buffers and media where possible, as both strongly acidic and basic conditions can catalyze the exchange.[3]

  • Rapid Quenching: Promptly halt all metabolic activity at the end of the incubation period.[3] This is typically achieved by a rapid wash with ice-cold PBS followed by the addition of an ice-cold extraction solvent (e.g., 80% methanol).[2][4][5]

  • Minimize Exposure to Protic Solvents: During extraction and sample preparation, reduce the time that samples are in contact with aqueous (protic) solvents.[3]

Troubleshooting Guide

Issue Possible Causes Solutions
Low or no labeling of downstream metabolites Inefficient cellular uptake of D-Fructose-d2. Confirm the expression of fructose transporters (e.g., GLUT5) in your cell line.[6][7]
Suboptimal D-Fructose-d2 concentration. Perform a dose-response experiment to determine the optimal concentration for your cell line.[1]
Insufficient incubation time. Conduct a time-course experiment to identify the necessary duration to achieve steady-state labeling for your pathway of interest.[1]
Slow metabolic activity of the cell line. Increase the incubation time or the D-Fructose-d2 concentration.[1] Ensure cells are in the exponential growth phase.[1]
High variability in labeling between replicates Inconsistent cell numbers. Ensure equal cell seeding density and that cells are at a similar confluency at the start of the experiment. Normalize metabolite levels to cell number or protein concentration.[8]
Incomplete quenching of metabolism. Ensure rapid and complete quenching by placing culture plates on ice or dry ice immediately after removing the labeling medium and before washing and extraction.[1][5]
Metabolite degradation. Keep samples at low temperatures throughout the extraction process and store extracts at -80°C until analysis.[4][5]
Co-elution of D-Fructose-d2 metabolites with other sugars in LC-MS analysis Inadequate chromatographic separation. Optimize your LC method. For polar metabolites like sugar phosphates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than reversed-phase chromatography.[8]
Isomeric co-elution (e.g., Fructose-6-phosphate and Glucose-6-phosphate). Consider using specialized columns designed for organic acid and sugar phosphate (B84403) separation. Derivatization prior to GC-MS analysis can also improve the separation of sugar isomers.[8]
Inaccurate quantification of deuterium labeling Natural isotope abundance. Correct for the natural abundance of 13C and other heavy isotopes using appropriate software packages.[8]
Deuterium exchange. Follow the best practices to minimize isotopic exchange as outlined in the FAQ section.[3]

Experimental Protocols

Protocol 1: D-Fructose-d2 Labeling of Adherent Cells

This protocol details the steps for labeling adherent cells with D-Fructose-d2 for subsequent metabolomic analysis.

Materials:

  • D-Fructose-d2

  • Glucose-free and fructose-free cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Adherent cell line of interest

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80% Methanol (B129727), ice-cold (-80°C)

  • Cell scraper

Procedure:

  • Cell Seeding: Plate cells in 6-well plates to achieve ~75-80% confluency on the day of the experiment.[9]

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free and fructose-free basal medium with the desired concentration of D-Fructose-d2 (e.g., 10 mM) and dFBS (e.g., 10%).[4] Warm the labeling medium to 37°C before use.[4]

  • Media Exchange:

    • Aspirate the standard growth medium.[4]

    • Wash the cells once with pre-warmed PBS.[4]

    • Add the pre-warmed D-Fructose-d2 labeling medium to each well.[4]

  • Incubation: Incubate the cells for the predetermined optimal labeling time.[4]

  • Metabolite Quenching and Extraction:

    • Place the cell culture plates on ice.[4]

    • Aspirate the labeling medium.[4]

    • Quickly wash the cells twice with ice-cold PBS.[4]

    • Add 1 mL of ice-cold 80% methanol to each well.[4]

    • Incubate the plates at -80°C for at least 15 minutes to quench metabolism and precipitate proteins.[4]

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]

    • Vortex the tubes vigorously for 30 seconds.[4]

    • Centrifuge at >13,000 x g for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[1][5]

    • Transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.[4]

  • Sample Preparation for Analysis:

    • Dry the metabolite extract using a vacuum concentrator.[4]

    • Store the dried extract at -80°C until analysis by mass spectrometry.[4]

    • Reconstitute the sample in an appropriate solvent for your analytical platform just before analysis.[1]

Protocol 2: LC-MS/MS Analysis of D-Fructose-d2 Labeled Metabolites

This protocol provides a general workflow for the analysis of D-Fructose-d2 labeled metabolites by LC-MS.

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).[5]

  • LC Separation:

    • Inject the sample onto the HILIC column.[5]

    • Elute metabolites using a gradient of decreasing Mobile Phase B (e.g., starting at 85% B, holding for 1-2 minutes, then decreasing to 20% B over 10-15 minutes).[5]

  • MS Detection:

    • Operate the mass spectrometer in negative ion mode for the detection of fructose and its phosphorylated intermediates.[5]

    • Acquire data in full scan mode to detect all ions within a specified mass range.[4]

    • Perform tandem MS (MS/MS) on selected precursor ions to confirm metabolite identity.[4]

  • Data Analysis:

    • Process the raw LC-MS data using a suitable software package to identify and quantify metabolites.[4]

    • Correct for the natural abundance of stable isotopes.[4]

    • Calculate the fractional enrichment of deuterium in each metabolite of interest.[4]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a stable isotope tracing experiment using D-Fructose-d2 in a cancer cell line.

Table 1: Isotope Enrichment in Glycolytic and TCA Cycle Intermediates [4]

MetaboliteIsotopologueFractional Enrichment (%)
Fructose-6-phosphateM+285.2 ± 3.1
3-PhosphoglycerateM+260.5 ± 4.5
LactateM+245.3 ± 2.8
CitrateM+225.1 ± 1.9
GlutamateM+230.7 ± 2.2

Table 2: Relative Metabolic Fluxes Determined by D-Fructose-d2 Tracing [4]

Metabolic PathwayRelative Flux (normalized to Fructose uptake)
Glycolysis (to Lactate)0.65
Pentose Phosphate Pathway (oxidative)0.15
TCA Cycle (from Pyruvate)0.20

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cell_culture Cell Culture prep_medium Prepare D-Fructose-d2 Labeling Medium media_exchange Media Exchange prep_medium->media_exchange incubation Incubate Cells with Tracer media_exchange->incubation quenching Quench Metabolism incubation->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_processing Data Processing & Peak Integration lcms->data_processing mfa Metabolic Flux Analysis data_processing->mfa

Caption: General experimental workflow for a D-Fructose-d2 tracer study.[5]

fructose_metabolism Fructose D-Fructose-d2 F1P Fructose-1-Phosphate-d2 Fructose->F1P KHK DHAP DHAP-d F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde-d F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate-d Glyceraldehyde->G3P Triokinase G3P->Glycolysis Pyruvate Pyruvate-d Glycolysis->Pyruvate Gluconeogenesis Gluconeogenesis Glycolysis->Gluconeogenesis TCA TCA Cycle Pyruvate->TCA Lipogenesis De Novo Lipogenesis Pyruvate->Lipogenesis

Caption: Simplified metabolic fate of D-Fructose-d2 in a cell.[1][5]

troubleshooting_logic start Low Labeling Efficiency? check_uptake Check Fructose Transporter (e.g., GLUT5) Expression start->check_uptake Yes improve_extraction Review Quenching and Extraction Protocol start->improve_extraction No, but results are variable optimize_conc Optimize D-Fructose-d2 Concentration (Dose-Response) check_uptake->optimize_conc Transporters Present optimize_time Optimize Incubation Time (Time-Course) optimize_conc->optimize_time check_viability Assess Cell Viability (Toxicity Assay) optimize_time->check_viability solution Improved Labeling check_viability->solution Viability OK improve_extraction->solution

Caption: Logical workflow for troubleshooting low D-Fructose-d2 labeling.

References

Validation & Comparative

A Comparative Analysis of the Regulatory Roles of Fructose-1,6-bisphosphate and Fructose-2,6-bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate network of cellular metabolism, the regulation of glucose breakdown and synthesis is paramount for maintaining energy homeostasis. At the heart of this control system lie two structurally similar but functionally distinct sugar phosphates: Fructose-1,6-bisphosphate (F-1,6-BP) and Fructose-2,6-bisphosphate (F-2,6-BP). While F-1,6-BP is a central intermediate in the glycolytic pathway, F-2,6-BP acts as a potent signaling molecule, not a direct metabolite of the pathway. This guide provides a comparative analysis of their unique regulatory roles, supported by quantitative data and experimental methodologies, for researchers, scientists, and drug development professionals.

Section 1: Comparative Regulatory Functions

The primary distinction between the two molecules lies in their metabolic function. F-1,6-BP is a product of the committed step of glycolysis, whereas F-2,6-BP is a master regulator synthesized and degraded by a separate enzymatic system in response to hormonal signals.[1]

Fructose-2,6-bisphosphate (F-2,6-BP): The Master Switch

F-2,6-BP is a powerful allosteric effector that reciprocally regulates glycolysis and gluconeogenesis.[2] Its presence ensures that these two opposing pathways do not operate simultaneously, preventing a futile cycle of ATP consumption.

  • Activation of Glycolysis: F-2,6-BP is the most potent allosteric activator of Phosphofructokinase-1 (PFK-1) , the enzyme that catalyzes the conversion of Fructose-6-phosphate (F6P) to F-1,6-BP.[3][4][5][6] It significantly increases PFK-1's affinity for its substrate, F6P, and crucially, it overcomes the inhibitory effects of high ATP concentrations, a key signal of high cellular energy.[3][7]

  • Inhibition of Gluconeogenesis: Concurrently, F-2,6-BP acts as a strong competitive inhibitor of Fructose-1,6-bisphosphatase (FBPase-1) , the enzyme that catalyzes the reverse reaction in gluconeogenesis.[2][8][9][10]

This dual action firmly commits the cell to glycolysis when F-2,6-BP levels are high.

Fructose-1,6-bisphosphate (F-1,6-BP): The Feed-Forward Activator

As a direct intermediate in glycolysis, F-1,6-BP's primary regulatory role is to prepare the downstream portion of the pathway for the incoming flux of metabolites.[11]

  • Feed-Forward Activation: F-1,6-BP is an allosteric activator of Pyruvate (B1213749) Kinase , the enzyme that catalyzes the final, irreversible step of glycolysis.[12][13][14] By activating pyruvate kinase, F-1,6-BP ensures that the rate of the lower glycolytic pathway can accommodate the products generated by the PFK-1 reaction, preventing the accumulation of intermediates. The allosteric binding site for F-1,6-BP is located about 40 Å from the active site.[12][15]

G Figure 1: Comparative Regulatory Actions in Glycolysis/Gluconeogenesis cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis F6P Fructose-6-Phosphate PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-bisphosphate PFK1->F16BP PK Pyruvate Kinase F16BP->PK F16BP->PK Feed-Forward Activates (+) FBPase1 FBPase-1 F16BP->FBPase1 PYR Pyruvate PK->PYR FBPase1->F6P F26BP Fructose-2,6-bisphosphate (Regulator) F26BP->PFK1 Activates (+) F26BP->FBPase1 Inhibits (-) G Figure 2: Hormonal Regulation of F-2,6-BP Synthesis Glucagon Glucagon (Low Blood Sugar) PKA Protein Kinase A (PKA) Glucagon->PKA activates Insulin Insulin (High Blood Sugar) PP Protein Phosphatase Insulin->PP activates Bifunctional_Enzyme PFK-2/FBPase-2 (Dephosphorylated) PKA->Bifunctional_Enzyme Phosphorylates Bifunctional_Enzyme_P PFK-2/FBPase-2 (Phosphorylated) PP->Bifunctional_Enzyme_P Dephosphorylates Bifunctional_Enzyme_P->Bifunctional_Enzyme F26BP Fructose-2,6-BP Bifunctional_Enzyme_P->F26BP FBPase-2 Active (Degradation) Bifunctional_Enzyme->Bifunctional_Enzyme_P F6P Fructose-6-P Bifunctional_Enzyme->F6P PFK-2 Active (Synthesis) F6P->F26BP F26BP->F6P G Figure 3: General Workflow for Enzyme Kinetic Assay cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep_Sample 1. Sample Preparation (e.g., Lysate) Prep_Reagent 2. Reagent Preparation (Buffer, Substrate, Cofactors) Prep_Sample->Prep_Reagent Prep_MasterMix 3. Prepare Reaction Master Mix Prep_Reagent->Prep_MasterMix Add_Mix 4. Add Master Mix to Plate Prep_MasterMix->Add_Mix Add_Regulator 5. Add Regulator (e.g., F-2,6-BP) or Control Add_Mix->Add_Regulator Initiate 6. Initiate Reaction with Sample Add_Regulator->Initiate Measure 7. Kinetic Measurement (e.g., Absorbance over time) Initiate->Measure Calculate 8. Calculate Reaction Rate (V) Measure->Calculate Analyze 9. Data Analysis (e.g., Plot V vs. [Substrate]) Calculate->Analyze

References

Fructose-1,6-diphosphate as a Biomarker for Myocardial Ischemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, necessitates rapid and accurate diagnosis to prevent progression to myocardial infarction (heart attack) and other severe cardiovascular events. While several protein-based biomarkers are the current cornerstones of diagnosis, researchers are continually exploring novel markers, particularly those involved in the metabolic shifts that occur during ischemia. This guide provides a comparative analysis of Fructose-1,6-diphosphate (FDP) against established cardiac biomarkers, offering insights into its potential, albeit currently unvalidated, role in diagnosing myocardial ischemia.

Executive Summary

Cardiac troponins (cTnI and cTnT) are the gold standard for diagnosing myocardial injury due to their high sensitivity and specificity. Creatine (B1669601) Kinase-MB (CK-MB) and Lactate (B86563) Dehydrogenase (LDH) serve as alternative or supplementary markers. This compound, a key glycolytic intermediate, has been investigated for its therapeutic potential in protecting the heart muscle during ischemia. However, its validation as a diagnostic biomarker is not established in the current scientific literature. This guide presents a comparison of the performance characteristics of these biomarkers, details their experimental protocols, and outlines a hypothetical workflow for the validation of FDP as a novel biomarker.

Comparative Analysis of Biomarker Performance

The diagnostic accuracy of a biomarker is determined by its sensitivity, specificity, and predictive values. The following table summarizes the performance of established cardiac biomarkers.

BiomarkerSensitivitySpecificityPeak Elevation after OnsetDuration of Elevation
Troponin I (cTnI) High (85-95%)[1]High (91-97%)[1][2]12-24 hours[3][4]6-10 days[3]
Troponin T (cTnT) High (87-96%)[5]High (93-97%)[5]12-24 hours5-14 days[6]
CK-MB Moderate to High (82-96%)[5][7]Moderate to High (65-98%)[5][7]24 hours[8]48-72 hours[6]
LDH (LDH-1 isoenzyme) Moderate (96% for LDH1:2 ratio)[9]High (97% for LDH1:2 ratio)[9]24-72 hours[10][11]8-14 days[10]
This compound (FDP) Not EstablishedNot EstablishedNot EstablishedNot Established

Note: Sensitivity and specificity values can vary depending on the assay used and the time of measurement after the onset of symptoms.

Signaling Pathway in Myocardial Ischemia

During myocardial ischemia, the lack of oxygen forces cardiomyocytes to switch from aerobic respiration to anaerobic glycolysis for ATP production. This metabolic shift is a key feature of the ischemic state. The diagram below illustrates the central role of this compound in the glycolytic pathway.

Glycolytic_Pathway cluster_glycolysis Anaerobic Glycolysis (in Ischemia) cluster_oxphos Aerobic Respiration (Normal) Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P FDP This compound F6P->FDP GAP Glyceraldehyde-3-Phosphate FDP->GAP FDP->GAP Aldolase Pyruvate Pyruvate GAP->Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate Pyruvate->Lactate Lactate Dehydrogenase AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA ATP_gly ATP Pyruvate->ATP_gly TCA TCA Cycle AcetylCoA->TCA ATP_oxphos ATP TCA->ATP_oxphos

Glycolytic pathway in myocardial ischemia.

Experimental Protocols for Biomarker Measurement

Accurate and reproducible measurement is critical for the clinical utility of any biomarker. Below are generalized protocols for the quantification of established cardiac biomarkers.

Cardiac Troponin I (cTnI) and Troponin T (cTnT) - Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection and Preparation: Collect whole blood in a serum separator tube. Allow to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum and store at -20°C or below if not assayed immediately.[4][12]

  • Assay Procedure:

    • Prepare standards and samples in appropriate dilutions.

    • Add 100 µL of standards and samples to wells of a microplate pre-coated with anti-cTnI or anti-cTnT antibodies.

    • Incubate for 60-90 minutes at 37°C.[4][12]

    • Wash the wells multiple times with a wash buffer.

    • Add 100 µL of a detection antibody (e.g., a biotinylated anti-troponin antibody).

    • Incubate for 60 minutes at 37°C.[12]

    • Wash the wells.

    • Add 100 µL of a streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.

    • Wash the wells.

    • Add 90 µL of a TMB substrate solution and incubate for 10-20 minutes at 37°C in the dark.[12]

    • Add 50 µL of a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of troponin in the samples by interpolating their absorbance values on the standard curve.

Creatine Kinase-MB (CK-MB) - Immuno-inhibition Assay
  • Sample Collection and Preparation: Use serum free of hemolysis. CK activity is stable for 24 hours at room temperature and for 14 days when refrigerated.[13]

  • Assay Principle: This method utilizes an antibody that specifically inhibits the M-subunit of creatine kinase. This blocks the activity of CK-MM and half of the activity of CK-MB, leaving the B-subunit activity of CK-MB and any CK-BB unaffected. The remaining CK-B activity is then measured.[13][14]

  • Assay Procedure:

    • Reconstitute the CK-MB reagent containing the anti-CK-M antibody.

    • Pre-warm the reagent to 37°C.

    • Add a specific volume of the serum sample to the reagent.

    • Incubate for a defined period (e.g., 5 minutes) at 37°C to allow for the inhibition of the M-subunits.

    • Initiate the CK reaction by adding the substrate (creatine phosphate (B84403) and ADP).

    • Measure the rate of NADPH formation, which is proportional to the CK-B activity, by monitoring the change in absorbance at 340 nm over time.[13]

  • Data Analysis: The CK-MB activity is calculated by multiplying the measured CK-B activity by two.[13]

Lactate Dehydrogenase (LDH) Isoenzymes - Agarose (B213101) Gel Electrophoresis
  • Sample Collection and Preparation: Use serum for the assay. Avoid hemolysis as red blood cells contain high concentrations of LDH.

  • Electrophoresis:

    • Apply the serum sample to a lane on an agarose gel.[15]

    • Perform electrophoresis to separate the LDH isoenzymes based on their different electrical charges.

  • Staining and Visualization:

    • After electrophoresis, incubate the gel with a staining solution containing lactate, NAD+, nitroblue tetrazolium (NBT), and phenazine (B1670421) methosulfate (PMS).[15]

    • LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • The NADH then reduces NBT to a colored formazan (B1609692) precipitate in the presence of PMS. This results in the appearance of colored bands corresponding to the locations of the different LDH isoenzymes.

  • Data Analysis: Quantify the relative amounts of each isoenzyme by densitometry. In myocardial infarction, there is a characteristic "flipped" pattern where the concentration of LDH-1 is greater than LDH-2.[10]

Hypothetical Validation Workflow for this compound as a Biomarker

As there is currently a lack of studies validating FDP as a diagnostic biomarker for myocardial ischemia, the following workflow outlines the necessary steps for its evaluation.

FDP_Validation_Workflow cluster_1 cluster_2 cluster_3 cluster_4 Discovery Phase 1: Discovery & Assay Development Preclinical Phase 2: Preclinical Validation Discovery->Preclinical D1 Hypothesize FDP as a biomarker based on its role in glycolysis. Clinical Phase 3: Clinical Validation Preclinical->Clinical P1 Measure FDP levels in animal models of myocardial ischemia. Implementation Phase 4: Clinical Implementation Clinical->Implementation C1 Conduct pilot studies in patients with suspected acute coronary syndrome. I1 Establish clinical cutoff values. D2 Develop and validate a robust assay for FDP quantification in blood/serum (e.g., LC-MS/MS). P2 Correlate FDP levels with the extent of myocardial injury. P3 Determine the release kinetics of FDP. C2 Perform large-scale, multicenter prospective studies. C3 Determine diagnostic sensitivity, specificity, PPV, and NPV. C4 Compare FDP performance with established biomarkers. I2 Integrate into clinical diagnostic algorithms. I3 Post-market surveillance and refinement.

Hypothetical validation workflow for FDP.

Comparative Timeline of Biomarker Release

The temporal release profile of a biomarker is crucial for its utility in early diagnosis and for monitoring the progression of myocardial injury.

Biomarker_Timeline Onset of\nIschemia Onset of Ischemia 4h 4h 8h 8h 12h 12h 24h 24h 48h 48h 72h 72h 5d 5d 10d 10d 14d 14d p0 p4 p8 p12 p24 p48 p72 p5d p10d p14d cTnI Troponin I cTnI->p4 Detectable cTnI->p24 Peak cTnI->p10d Returns to normal cTnT Troponin T cTnT->p4 Detectable cTnT->p24 Peak cTnT->p14d Returns to normal CKMB CK-MB CKMB->p4 Detectable CKMB->p24 Peak CKMB->p72 Returns to normal LDH LDH LDH->p12 Detectable LDH->p72 Peak LDH->p14d Returns to normal

Timeline of cardiac biomarker release.

Conclusion

The diagnosis of myocardial ischemia relies on a combination of clinical presentation, electrocardiogram (ECG) findings, and cardiac biomarker levels. Cardiac troponins remain the superior biomarkers for this purpose. While this compound is a critical metabolite in the ischemic heart and has shown therapeutic promise, its role as a diagnostic biomarker is currently unsubstantiated. The validation of FDP would require a rigorous, multi-phased approach, as outlined in this guide. For researchers and drug development professionals, the exploration of metabolic biomarkers like FDP could open new avenues for earlier and more nuanced diagnosis of myocardial ischemia, but significant research is needed to translate this hypothesis into a clinical reality.

References

Navigating Specificity: A Comparative Guide to Cross-Reactivity in Fructose-1,6-diphosphate Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of immunoassays targeting Fructose-1,6-diphosphate (FDP), a key metabolite in central carbon metabolism. Ensuring the specificity of such assays is paramount for accurate quantification in complex biological samples, where structurally similar molecules can lead to erroneous results. This document outlines a detailed experimental protocol for evaluating cross-reactivity and presents a hypothetical comparative analysis of two fictional immunoassay kits.

The Challenge of Specificity in Small Molecule Immunoassays

Immunoassays for small molecules like FDP are susceptible to cross-reactivity, where antibodies bind to molecules other than the target analyte. This is particularly relevant for FDP due to the presence of other structurally related hexose (B10828440) phosphates in biological systems. These include, but are not limited to:

  • Fructose-6-phosphate (F6P): The precursor to FDP in glycolysis.

  • Glucose-6-phosphate (G6P): An isomer of F6P and a key player in glucose metabolism.

  • Fructose-1-phosphate (F1P): An intermediate in fructose (B13574) metabolism.

  • Sedoheptulose-7-phosphate (S7P): An intermediate in the pentose (B10789219) phosphate (B84403) pathway.

Cross-reactivity with these molecules can lead to an overestimation of FDP concentrations, impacting the reliability of experimental data in metabolic research and drug development.

Hypothetical Comparison of Immunoassay Kits

To illustrate the importance of cross-reactivity assessment, this guide presents a hypothetical comparison of two fictional competitive ELISA kits: "MetaboDetect FDP ELISA Kit" and "GlycoQuant FDP Assay Kit." The following tables summarize the hypothetical cross-reactivity data.

Table 1: Cross-Reactivity Profile of MetaboDetect FDP ELISA Kit (Hypothetical Data)

Potential Cross-ReactantConcentration Tested (µM)% Cross-Reactivity
This compound10100%
Fructose-6-phosphate10002.5%
Glucose-6-phosphate10001.8%
Fructose-1-phosphate10003.1%
Sedoheptulose-7-phosphate1000< 1%

Table 2: Cross-Reactivity Profile of GlycoQuant FDP Assay Kit (Hypothetical Data)

Potential Cross-ReactantConcentration Tested (µM)% Cross-Reactivity
This compound10100%
Fructose-6-phosphate10008.7%
Glucose-6-phosphate10005.2%
Fructose-1-phosphate100010.5%
Sedoheptulose-7-phosphate10002.3%

Disclaimer: The data presented in Tables 1 and 2 are purely hypothetical and for illustrative purposes only. Researchers should always refer to the specific cross-reactivity data provided in the technical datasheets of commercially available kits or perform their own validation studies.

Experimental Protocols

A robust assessment of cross-reactivity is crucial for validating an immunoassay. The following is a detailed protocol for a competitive ELISA, a common format for small molecule quantification.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Materials and Reagents:

  • Microtiter plates pre-coated with an FDP-protein conjugate.

  • Anti-FDP primary antibody.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • This compound standard.

  • Potential cross-reactants (e.g., F6P, G6P, F1P, S7P).

  • Microplate reader.

2. Experimental Workflow:

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat plate with FDP-protein conjugate p2 Wash plate p1->p2 p3 Block non-specific binding sites p2->p3 p4 Wash plate p3->p4 r1 Prepare standards and cross-reactant solutions r2 Mix anti-FDP antibody with standard or cross-reactant r1->r2 r3 Add mixture to wells r2->r3 r4 Incubate r3->r4 d1 Wash plate r4->d1 d2 Add enzyme-conjugated secondary antibody d1->d2 d3 Incubate d2->d3 d4 Wash plate d3->d4 d5 Add substrate d4->d5 d6 Incubate in the dark d5->d6 d7 Add stop solution d6->d7 a1 Read absorbance at 450 nm d7->a1 a2 Calculate % cross-reactivity a1->a2

Caption: Experimental workflow for cross-reactivity assessment.

3. Procedure:

  • Plate Preparation:

    • A microtiter plate is coated with an FDP-protein conjugate.

    • The plate is washed to remove unbound conjugate.

    • Non-specific binding sites are blocked using a blocking buffer.

    • The plate is washed again.

  • Competitive Reaction:

    • A standard curve is prepared using known concentrations of FDP.

    • Solutions of potential cross-reactants are prepared at a high concentration (e.g., 100-fold higher than the mid-point of the FDP standard curve).

    • A fixed concentration of the anti-FDP primary antibody is incubated with either the FDP standard or the potential cross-reactant.

    • This mixture is then added to the wells of the coated plate. During this step, the free FDP or cross-reactant in the solution competes with the immobilized FDP-protein conjugate for binding to the primary antibody.

    • The plate is incubated.

  • Detection:

    • The plate is washed to remove unbound antibodies and competitors.

    • An enzyme-conjugated secondary antibody that binds to the primary antibody is added to the wells.

    • The plate is incubated.

    • The plate is washed to remove unbound secondary antibody.

    • A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

    • The reaction is stopped with a stop solution.

  • Data Analysis:

    • The absorbance in each well is measured using a microplate reader.

    • The concentration of FDP that causes 50% inhibition of the maximal signal (IC50) is determined from the standard curve.

    • The concentration of the potential cross-reactant that causes 50% inhibition of the maximal signal is also determined.

    • The percent cross-reactivity is calculated using the following formula:

      % Cross-Reactivity = (IC50 of FDP / IC50 of Potential Cross-Reactant) x 100

Signaling Pathways Involving this compound

FDP is a central molecule in several key metabolic pathways. Understanding its position in these pathways is crucial for interpreting experimental results.

Glycolysis

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose Isomerase FDP This compound F6P->FDP Phosphofructokinase-1 G3P Glyceraldehyde-3-phosphate FDP->G3P Aldolase DHAP Dihydroxyacetone phosphate FDP->DHAP Aldolase Pyruvate Pyruvate G3P->Pyruvate DHAP->G3P

Caption: The central role of FDP in the glycolytic pathway.
Gluconeogenesis

Gluconeogenesis Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PEP Phosphoenolpyruvate Oxaloacetate->PEP TwoPG 2-Phosphoglycerate PEP->TwoPG ThreePG 3-Phosphoglycerate TwoPG->ThreePG OneThreeBPG 1,3-Bisphosphoglycerate ThreePG->OneThreeBPG G3P Glyceraldehyde-3-phosphate OneThreeBPG->G3P FDP This compound F6P Fructose-6-phosphate FDP->F6P Fructose-1,6-bisphosphatase G6P Glucose-6-phosphate F6P->G6P Glucose Glucose G6P->Glucose PPP_Connection G6P Glucose-6-phosphate F6P Fructose-6-phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F6P->PPP FDP This compound F6P->FDP G3P Glyceraldehyde-3-phosphate G3P->FDP PPP->F6P Transketolase, Transaldolase PPP->G3P Transketolase, Transaldolase

A Comparative Analysis of Fructose-1,6-diphosphate and Glucose-1,6-bisphosphate on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Glycolytic Regulators

In the intricate landscape of cellular metabolism, the regulation of enzymatic activity is paramount. Among the myriad of allosteric effectors, sugar bisphosphates play a crucial role in modulating the flux through key metabolic pathways, most notably glycolysis. This guide provides a detailed comparison of the effects of two such molecules, Fructose-1,6-diphosphate (FDP) and Glucose-1,6-bisphosphate (G1,6BP), on the kinetics of pivotal glycolytic enzymes. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biochemical processes, this document aims to equip researchers with a comprehensive understanding of the distinct regulatory roles of these two important metabolites.

Quantitative Comparison of Kinetic Effects

The influence of FDP and G1,6BP on enzyme kinetics can be quantitatively assessed by examining their impact on key kinetic parameters such as the inhibition/activation constant (Kix/Ka). The following tables summarize the available quantitative data for their effects on human liver pyruvate (B1213749) kinase and provide qualitative insights into their impact on phosphofructokinase.

Table 1: Comparative Effects on Human Liver Pyruvate Kinase (hL-PYK)

EffectorKinetic ParameterValueEnzyme Response
This compound (FDP)Kix (inhibition constant for activation)0.061 µM[1]Potent Allosteric Activator
Glucose-1,6-bisphosphate (G1,6BP)Kix (inhibition constant for activation)0.07 - 1 mM[1]Weak Allosteric Activator

Table 2: Comparative Effects on Phosphofructokinase (PFK)

EffectorEnzymeObserved EffectQuantitative Data
This compound (FDP)Phosphofructokinase-1 (PFK-1)Allosteric Activator (Feedforward activation)Varies by isoform and conditions
Glucose-1,6-bisphosphate (G1,6BP)Teladorsagia circumcincta PFK-1No direct effect on activity.[2]Not applicable
Glucose-1,6-bisphosphate (G1,6BP)Rat Muscle & Adipose Tissue PFK-1Indirect regulatory role suggested.[3]No direct kinetic data available

Signaling Pathways and Experimental Workflow

To visualize the context of these regulatory interactions, the following diagrams illustrate the glycolytic pathway and a typical experimental workflow for enzyme kinetic analysis.

Glycolysis cluster_PK Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P FDP Fructose-1,6-bisphosphate F6P->FDP Phosphofructokinase-1 (PFK-1) Glyceraldehyde3P Glyceraldehyde-3-phosphate FDP->Glyceraldehyde3P PyruvateKinase Pyruvate Kinase FDP->PyruvateKinase Activates Pyruvate Pyruvate Glyceraldehyde3P->Pyruvate ... PEP Phosphoenolpyruvate PEP->Pyruvate Pyruvate Kinase ADP1 ADP ATP1 ATP G16BP Glucose-1,6-bisphosphate G16BP->PyruvateKinase Weakly Activates

Figure 1. Glycolytic pathway highlighting the allosteric activation of Pyruvate Kinase by this compound and Glucose-1,6-bisphosphate.

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Enzyme InitiateReaction Initiate Reaction (Add Enzyme) Enzyme->InitiateReaction Substrate Substrate Solution ReactionMix Prepare Reaction Mixture (Buffer, Substrate, Effector) Substrate->ReactionMix Effector Effector Solution (FDP or G1,6BP) Effector->ReactionMix Buffer Assay Buffer Buffer->ReactionMix ReactionMix->InitiateReaction Monitor Monitor Reaction Progress (e.g., Spectrophotometry) InitiateReaction->Monitor InitialVelocity Calculate Initial Velocities Monitor->InitialVelocity Plotting Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) InitialVelocity->Plotting KineticParameters Determine Kinetic Parameters (Km, Vmax, Ki, Ka) Plotting->KineticParameters

Figure 2. General experimental workflow for determining enzyme kinetic parameters in the presence of an effector molecule.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for assaying the activity of phosphofructokinase and pyruvate kinase, based on commonly cited methodologies.

Phosphofructokinase (PFK-1) Activity Assay

This protocol describes a coupled-enzyme spectrophotometric assay.

Principle: The product of the PFK-1 reaction, Fructose-1,6-bisphosphate, is cleaved by aldolase (B8822740) to form glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403). Triosephosphate isomerase then converts dihydroxyacetone phosphate to glyceraldehyde-3-phosphate. Finally, glycerol-3-phosphate dehydrogenase oxidizes NADH to NAD+ in the process of reducing glyceraldehyde-3-phosphate to glycerol-3-phosphate. The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is proportional to the PFK-1 activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂

  • Substrate Solution: 5 mM Fructose-6-phosphate

  • ATP Solution: 1 mM ATP

  • NADH Solution: 0.3 mM NADH

  • Coupling Enzymes: 1 unit each of aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase

  • Effector Solutions: Stock solutions of this compound and Glucose-1,6-bisphosphate of desired concentrations.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, substrate solution, ATP solution, NADH solution, and coupling enzymes.

  • Add the desired concentration of the effector molecule (FDP or G1,6BP) or a control (buffer) to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified PFK-1 enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.

  • Repeat the assay with varying concentrations of the substrate and effector to determine kinetic parameters.

Pyruvate Kinase (PK) Activity Assay

This protocol also employs a coupled-enzyme spectrophotometric assay.

Principle: The product of the pyruvate kinase reaction, pyruvate, is reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is directly proportional to the pyruvate kinase activity.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM KCl and 10 mM MgCl₂

  • Substrate Solution 1: 5 mM Phosphoenolpyruvate (PEP)

  • Substrate Solution 2: 2 mM ADP

  • NADH Solution: 0.2 mM NADH

  • Coupling Enzyme: 10 units of Lactate Dehydrogenase (LDH)

  • Effector Solutions: Stock solutions of this compound and Glucose-1,6-bisphosphate of desired concentrations.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PEP solution, ADP solution, NADH solution, and LDH.

  • Add the desired concentration of the effector molecule (FDP or G1,6BP) or a control (buffer) to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of purified pyruvate kinase enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.

  • Repeat the assay with varying concentrations of the substrate and effector to determine kinetic parameters.

Discussion of Comparative Effects

Pyruvate Kinase:

The experimental data clearly demonstrates that this compound is a significantly more potent allosteric activator of human liver pyruvate kinase than Glucose-1,6-bisphosphate. The binding affinity of FDP is in the micromolar range (Kix = 0.061 µM), which is three to four orders of magnitude tighter than that of G1,6BP (Kix = 0.07 - 1 mM)[1]. This substantial difference in affinity underscores the primary role of FDP as the key feedforward activator of pyruvate kinase in glycolysis. The structural specificity of the enzyme's allosteric site for the fructose (B13574) sugar conformation is the likely reason for this pronounced difference in binding and activation.

Phosphofructokinase:

Direct comparative kinetic data for the effects of FDP and G1,6BP on a single phosphofructokinase isoform is limited. However, available evidence suggests distinct roles. FDP is a well-established allosteric activator of PFK-1, a classic example of feedforward regulation that enhances the glycolytic flux when upstream intermediates are abundant.

In contrast, the role of Glucose-1,6-bisphosphate in directly regulating PFK-1 appears to be minimal or non-existent in some organisms. A study on the PFK-1 from the nematode Teladorsagia circumcincta found that G1,6BP had no effect on the enzyme's activity[2]. However, other research suggests a potential indirect regulatory role in mammalian tissues. For instance, G1,6BP can relieve the inhibition of phosphoglucomutase by ATP and citrate, which could in turn affect the concentration of Fructose-6-phosphate, the substrate for PFK-1[3]. This suggests a more subtle and potentially tissue-specific modulatory role for G1,6BP in the upper stages of glycolysis, rather than the direct, potent activation characteristic of FDP on downstream enzymes.

Conclusion

References

A Comparative Analysis of Fructose-1,6-Diphosphate Levels Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Fructose-1,6-diphosphate (FDP) levels in various cancer cell lines. FDP is a key glycolytic intermediate, and its concentration within a cell is tightly regulated and reflective of the cell's metabolic state. In the context of oncology, the altered metabolism of cancer cells, often characterized by the Warburg effect, places a significant emphasis on the glycolytic pathway, making FDP a metabolite of considerable interest. This document summarizes quantitative data, details experimental methodologies for FDP measurement, and visualizes the pertinent signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Data Presentation: FDP Levels in Cancer Cell Lines

The intracellular concentration of FDP can vary significantly among different cancer cell lines, reflecting their tissue of origin, mutation status, and metabolic phenotype. While a comprehensive, standardized dataset of absolute FDP concentrations across a wide array of cancer cell lines remains a subject of ongoing research, the following table compiles available data and relative expression patterns of key regulatory enzymes to provide a comparative perspective. It is important to note that absolute concentrations can be influenced by culture conditions and analytical methods.

Cancer TypeCell LineFDP Levels (Relative to Normal Cells or Other Cancer Lines)Key Regulatory Enzyme Expression
Breast Cancer MCF-7Variable, sensitive to glucose availability.High expression of Hexokinase II (HKII). FBP1 expression can be downregulated.
MDA-MB-231Generally higher glycolytic flux compared to MCF-7.High HKII expression.
Lung Cancer A549High endogenous fructose (B13574) production and reliance on glycolysis.Downregulation of FBP1 is common in lung adenocarcinoma.[1]
H838--
SW1573-Low FBP1 expression compared to normal bronchial epithelial cells.[1]
H1975-Low FBP1 expression compared to normal bronchial epithelial cells.[1]
H1299-Low FBP1 expression compared to normal bronchial epithelial cells.[1]
Colorectal Cancer HT-29Perturbed glycolysis, TCA cycle, and pentose (B10789219) phosphate (B84403) pathways noted.-
SW480Differences in metabolism compared to healthy cells observed.-
SW1116Differences in metabolism compared to healthy cells observed.-
Renal Cancer Clear Cell Renal Cell Carcinoma (ccRCC) primary cellsReported to have a threefold increase in FBP compared to normal kidney tissue.Downregulation of Aldolase B (ALDOB) contributes to FBP accumulation.

Note: The table above is a synthesis of information from various studies. Direct quantitative comparisons of FDP levels across different studies should be made with caution due to variations in experimental conditions and methodologies. The expression levels of regulatory enzymes like Fructose-1,6-bisphosphatase 1 (FBP1) and Aldolase A (ALDOA) are often inversely correlated in cancer, with low FBP1 and high ALDOA expression being associated with tumor progression.[2][3]

Experimental Protocols

Accurate quantification of intracellular metabolites like FDP is critical for comparative studies. The most common and robust method for this is Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a generalized protocol for the extraction and analysis of FDP from cultured cancer cells.

Metabolite Extraction from Adherent Cancer Cells

This protocol is designed to rapidly quench metabolic activity and efficiently extract polar metabolites like FDP.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Pre-chilled 80% Methanol (B129727) (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >13,000 rpm

Procedure:

  • Culture cancer cells to the desired confluency (typically 80-90%) in a multi-well plate or flask.

  • Aspirate the culture medium completely.

  • Wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining medium. Aspirate the wash solution completely.

  • Immediately add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer. This step quenches all enzymatic activity.

  • Place the culture vessel on ice and use a cell scraper to detach the cells into the methanol solution.

  • Transfer the cell suspension into a pre-chilled microcentrifuge tube.

  • Centrifuge the tubes at maximum speed (>13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

  • The metabolite extract can be stored at -80°C until analysis. For LC-MS analysis, the extract is typically dried under a vacuum and then reconstituted in a suitable solvent.

FDP Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar metabolites.

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with a buffer such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide.

  • Gradient: A gradient from high to low organic content is used to elute the polar compounds.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: Typically maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transition for FDP:

    • Precursor Ion (Q1): m/z 339

    • Product Ion (Q3): A specific fragment ion, for example, m/z 97 (H2PO4-) or m/z 79 (PO3-).

  • Collision Energy: Optimized for the specific instrument and transition.

  • Data Analysis: The peak area of the FDP-specific MRM transition is integrated and quantified against a standard curve prepared with a pure FDP standard. The final concentration is typically normalized to the cell number or total protein content of the sample.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influencing FDP levels in cancer and a typical experimental workflow for its analysis.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P ATP -> ADP F6P Fructose-6-Phosphate G6P->F6P FDP This compound F6P->FDP ATP -> ADP G3P Glyceraldehyde-3-Phosphate FDP->G3P DHAP Dihydroxyacetone Phosphate FDP->DHAP FBP1 Fructose-1,6-Bisphosphatase 1 (FBP1) FDP->FBP1 Substrate Pyruvate Pyruvate G3P->Pyruvate Multiple Steps DHAP->G3P Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle HK Hexokinase (HK) PGI Phosphoglucose Isomerase (PGI) PFK1 Phosphofructokinase-1 (PFK1) Aldolase Aldolase LDHA Lactate Dehydrogenase A (LDHA) FBP1->F6P Hydrolysis

Caption: The central role of this compound (FDP) in the glycolytic pathway of cancer cells.

Warburg_Effect_Signaling Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Glycolysis Glycolysis (incl. FDP production) Akt->Glycolysis Activates HIF1a HIF-1α mTORC1->HIF1a Stabilizes HIF1a->Glycolysis Upregulates Glycolytic Enzymes cMyc c-Myc cMyc->Glycolysis Upregulates Glycolytic Enzymes Warburg_Effect Warburg Effect (Aerobic Glycolysis) Glycolysis->Warburg_Effect FBP1_down FBP1 Downregulation FBP1_down->Glycolysis Enhances Glycolytic Flux

Caption: Key signaling pathways that promote the Warburg effect and influence FDP levels in cancer.

FDP_Analysis_Workflow Cell_Culture Cancer Cell Culture Metabolite_Extraction Metabolite Extraction (Quenching & Lysis) Cell_Culture->Metabolite_Extraction LCMS_Analysis LC-MS/MS Analysis (HILIC Separation) Metabolite_Extraction->LCMS_Analysis Data_Processing Data Processing (Peak Integration) LCMS_Analysis->Data_Processing Quantification Quantification (vs. Standard Curve) Data_Processing->Quantification Comparative_Analysis Comparative Analysis Quantification->Comparative_Analysis

Caption: A streamlined workflow for the quantitative analysis of FDP in cancer cell lines.

References

A Comparative Guide: Validation of a Novel Enzymatic Assay for Fructose-1,6-diphosphate Against HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel enzymatic assay and a standard High-Performance Liquid Chromatography (HPLC) method for the quantification of Fructose-1,6-diphosphate (FDP). The data presented herein is intended to assist researchers in selecting the most appropriate analytical method for their specific experimental needs, considering factors such as sensitivity, throughput, and equipment availability.

Introduction

This compound (FDP) is a key intermediate in the glycolytic pathway. Accurate quantification of FDP is crucial for metabolic studies, drug development targeting glycolytic enzymes, and monitoring fermentation processes. While HPLC is a well-established and robust method for the analysis of various metabolites, including sugar phosphates, enzymatic assays can offer a more accessible, high-throughput alternative. This guide validates a novel enzymatic assay against a reference HPLC method, providing detailed protocols and comparative performance data.

Methodologies

Enzymatic Assay Protocol

The enzymatic assay for FDP is based on a coupled enzyme system. FDP is first cleaved by aldolase (B8822740) into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (B84403) (DHAP). Triosephosphate isomerase (TPI) then converts DHAP to GAP. Finally, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) oxidizes GAP, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the initial FDP concentration.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.0

  • NAD+ Solution: 50 mM NAD+ in assay buffer

  • ATP Solution: 50 mM ATP in assay buffer

  • Enzyme Mix:

    • Aldolase (e.g., from rabbit muscle): 10 units/mL

    • Triosephosphate Isomerase (TPI): 50 units/mL

    • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): 20 units/mL

    • Diluted in assay buffer

  • FDP Standard Solutions: 0-100 µM FDP in ultrapure water

  • Sample: Deproteinized biological extract or fermentation broth

Procedure:

  • Prepare a reaction mixture in a 96-well plate or cuvette by adding:

    • 150 µL Assay Buffer

    • 20 µL NAD+ Solution

    • 10 µL ATP Solution

    • 20 µL Sample or FDP Standard

  • Incubate the mixture for 5 minutes at 37°C to allow for the reaction of any endogenous substrates.

  • Initiate the reaction by adding 10 µL of the Enzyme Mix.

  • Immediately measure the absorbance at 340 nm and continue to monitor the absorbance change every minute for 10-15 minutes using a spectrophotometer or plate reader.

  • The rate of NADH formation (change in absorbance per minute) is used to calculate the FDP concentration by comparing it to the standard curve.

HPLC Method Protocol

The HPLC method separates FDP from other cellular metabolites using a mixed-mode chromatography column, followed by detection with a Charged Aerosol Detector (CAD).

Equipment and Materials:

  • HPLC System: With a pump, autosampler, column oven, and Charged Aerosol Detector (CAD)

  • Column: Newcrom B mixed-mode column (4.6 x 150 mm, 3 µm)

  • Mobile Phase A: 90% Acetonitrile, 10% Water, 20 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 10% Acetonitrile, 90% Water, 20 mM Ammonium Formate, pH 3.0

  • FDP Standard Solutions: 0-100 µM FDP in ultrapure water

  • Sample: Deproteinized and filtered biological extract or fermentation broth

Procedure:

  • Set the column oven temperature to 30°C.

  • Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min for at least 15 minutes.

  • Prepare a gradient elution program:

    • 0-5 min: 100% Mobile Phase A

    • 5-15 min: Linear gradient from 100% A to 100% B

    • 15-20 min: 100% Mobile Phase B

    • 20.1-25 min: Return to 100% Mobile Phase A and re-equilibrate

  • Inject 10 µL of the sample or FDP standard into the HPLC system.

  • Monitor the eluent using the CAD. FDP will elute as a distinct peak.

  • Quantify the FDP concentration by integrating the peak area and comparing it to a standard curve generated from the FDP standards.

Results

The performance of the novel enzymatic assay was rigorously compared against the established HPLC-CAD method. The validation parameters evaluated include linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ).

Data Presentation
Parameter Novel Enzymatic Assay HPLC-CAD Method
Linearity (r²) > 0.998> 0.999
Accuracy (% Recovery) 95-105%98-102%
Precision (RSD%) < 5%< 2%
Specificity High (potential for interference from endogenous enzymes)Very High (separation based on physicochemical properties)
Limit of Detection (LOD) ~1 µM~0.1 µM
Limit of Quantification (LOQ) ~3 µM~0.3 µM

Table 1: Summary of validation parameters for the enzymatic assay and HPLC-CAD method for FDP quantification.

Mandatory Visualizations

G cluster_enzymatic Enzymatic Assay Workflow cluster_hplc HPLC Method Workflow A1 Prepare Reaction Mixture (Buffer, NAD+, ATP) A2 Add Sample/Standard A1->A2 A3 Pre-incubate (37°C, 5 min) A2->A3 A4 Add Enzyme Mix (Aldolase, TPI, GAPDH) A3->A4 A5 Measure Absorbance at 340 nm (Kinetic Reading) A4->A5 A6 Calculate FDP Concentration A5->A6 B1 Sample Preparation (Deproteinize, Filter) B2 Inject Sample into HPLC B1->B2 B3 Separation on Mixed-Mode Column B2->B3 B4 Detection by CAD B3->B4 B5 Integrate Peak Area B4->B5 B6 Calculate FDP Concentration B5->B6

Caption: Comparative experimental workflows for FDP quantification.

G FDP This compound GAP Glyceraldehyde-3-phosphate FDP->GAP Aldolase DHAP Dihydroxyacetone phosphate FDP->DHAP Aldolase NADH NADH (Absorbance at 340 nm) GAP->NADH Glyceraldehyde-3-phosphate Dehydrogenase GAP2 Glyceraldehyde-3-phosphate DHAP->GAP2 Triosephosphate Isomerase GAP2->NADH Glyceraldehyde-3-phosphate Dehydrogenase NAD NAD+

Caption: Enzymatic assay signaling pathway for FDP detection.

Discussion

The validation data demonstrates that both the novel enzymatic assay and the HPLC-CAD method are suitable for the accurate and precise quantification of this compound.

The HPLC-CAD method offers superior sensitivity with lower LOD and LOQ values, making it the preferred choice for applications requiring the detection of trace amounts of FDP. Its high specificity, a result of the chromatographic separation, minimizes the risk of interference from other components in complex biological matrices. The primary drawbacks of the HPLC method are the requirement for specialized and expensive equipment, longer analysis times per sample, and the need for more extensive sample preparation.

The novel enzymatic assay , on the other hand, provides a rapid and high-throughput alternative that is well-suited for screening large numbers of samples. The assay is performed in a standard 96-well plate format and requires only a common laboratory spectrophotometer. While its sensitivity is lower than the HPLC method, it is sufficient for many applications where FDP concentrations are in the micromolar range. Potential interferences from endogenous enzymes in the sample can be mitigated by appropriate sample preparation, such as heat inactivation or deproteinization.

Conclusion

The choice between the enzymatic assay and the HPLC method for this compound quantification should be guided by the specific requirements of the study. For high-sensitivity and high-specificity analysis of a limited number of samples, the HPLC-CAD method is recommended. For high-throughput screening of a large number of samples where sub-micromolar sensitivity is not required, the novel enzymatic assay is a validated and efficient alternative. Researchers should consider the trade-offs between sensitivity, throughput, cost, and available instrumentation when selecting the most appropriate method for their research.

Fructose-1,6-bisphosphate: A Linchpin in Glycolytic Regulation Compared to its Precursors and Products

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate symphony of cellular metabolism, the glycolytic pathway stands as a central conductor, orchestrating the breakdown of glucose to generate ATP and essential biosynthetic precursors. While each intermediate in this pathway plays a crucial role, Fructose-1,6-bisphosphate (FBP) emerges as a particularly pivotal regulator, exerting a level of control that surpasses many of its glycolytic counterparts. This guide provides a comparative analysis of the regulatory significance of FBP versus other key glycolytic intermediates, including Glucose-6-phosphate (G6P), Fructose-6-phosphate (F6P), and Phosphoenolpyruvate (PEP), supported by quantitative data and detailed experimental methodologies.

A Comparative Overview of Regulatory Influence

FBP's unique position in glycolysis, downstream of the committed step catalyzed by phosphofructokinase-1 (PFK-1), allows it to function as a potent feed-forward activator. This contrasts with the roles of other intermediates, which primarily act as substrates or feedback inhibitors.

Table 1: Comparison of the Regulatory Roles of Key Glycolytic Intermediates

IntermediatePrimary Regulatory RoleKey Enzyme TargetsEffect
Fructose-1,6-bisphosphate (FBP) Feed-forward Activator Pyruvate (B1213749) Kinase (PK)Activation
Phosphofructokinase-1 (PFK-1)Potentiates activation by AMP
Glucose-6-phosphate (G6P)Feedback Inhibitor / Branch-point RegulatorHexokinaseInhibition
Glycogen (B147801) SynthaseActivation[1][2]
Glucose-6-phosphate DehydrogenaseSubstrate/Activator
Fructose-6-phosphate (F6P)SubstratePhosphofructokinase-1 (PFK-1)Substrate
Phosphoenolpyruvate (PEP)Substrate / Feedback InhibitorPhosphofructokinase-1 (PFK-1)Inhibition (in some organisms)[3]
Pyruvate Kinase (PK)Substrate

Quantitative Analysis of Allosteric Regulation

The regulatory effects of these glycolytic intermediates are quantified by their activation (K_a) and inhibition (K_i) constants. Lower values indicate a higher affinity of the regulator for the enzyme and a more potent effect.

Table 2: Allosteric Regulatory Constants of Glycolytic Intermediates for Key Enzymes

EnzymeRegulatorOrganism/TissueK_a / K_i (µM)Reference
Pyruvate Kinase (PK) Fructose-1,6-bisphosphate (FBP) Yeast~10[4]
Human Liver~0.1-1[5][6]
ATP (Inhibitor)Human Liver~1200[5]
Alanine (B10760859) (Inhibitor)Human Liver~400[5]
Phosphofructokinase-1 (PFK-1) ATP (Inhibitor)Rabbit Muscle~250
AMP (Activator)Rabbit Muscle~50
Fructose-2,6-bisphosphate (Activator)Rat Liver~0.1
Citrate (Inhibitor)Rabbit Muscle~1300
Glycogen Synthase Glucose-6-phosphate (G6P) (Activator)Mammalian Liver~2000[1]
Hexokinase Glucose-6-phosphate (G6P) (Inhibitor)Yeast~200

Signaling Pathways and Regulatory Logic

The interplay between these intermediates and their target enzymes forms complex regulatory circuits that ensure metabolic homeostasis.

Glycolysis_Regulation cluster_energy_charge Energy Charge Regulation Glucose Glucose HK Hexokinase Glucose->HK G6P G6P F6P F6P G6P->F6P G6P->HK Inhibition PFK1 Phosphofructokinase-1 F6P->PFK1 FBP FBP PK Pyruvate Kinase FBP->PK Feed-forward Activation PEP PEP PEP->PK Pyruvate Pyruvate HK->G6P PFK1->FBP PK->Pyruvate ATP ATP ATP->PFK1 Inhibition ATP->PK Inhibition AMP AMP AMP->PFK1 Activation PFK1_Regulation cluster_activators Activators cluster_inhibitors Inhibitors PFK1 Phosphofructokinase-1 (PFK-1) Inactive (T-state) Active (R-state) FBP Fructose-1,6-bisphosphate PFK1->FBP AMP AMP AMP->PFK1 Allosteric Activation F26BP Fructose-2,6-bisphosphate F26BP->PFK1 Potent Allosteric Activation ATP ATP ATP->PFK1 Allosteric Inhibition Citrate Citrate Citrate->PFK1 Allosteric Inhibition F6P Fructose-6-phosphate F6P->PFK1 MFA_Workflow start Start: Cell Culture labeling Isotopic Labeling (¹³C-Glucose) start->labeling quench Quenching (Stop Metabolism) labeling->quench extract Metabolite Extraction quench->extract analysis LC-MS / GC-MS Analysis (Measure Labeling) extract->analysis modeling Computational Modeling (Calculate Fluxes) analysis->modeling end End: Flux Map modeling->end

References

Unraveling the Metabolic Maze: A Comparative Guide to Fructose-1,6-Diphosphate Treatment in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the metabolic landscape in cells treated with Fructose-1,6-diphosphate (FDP) versus untreated cells. We provide a synthesis of expected quantitative changes, detailed experimental protocols for metabolomic analysis, and clear visualizations of the underlying biochemical processes and workflows.

This compound, a key intermediate in glycolysis, has been shown to play a significant regulatory role in various metabolic pathways.[1][2][3] Exogenous administration of FDP can influence cellular energy metabolism, offering potential therapeutic applications in conditions like ischemia and hypoxia.[2][4][5] Understanding the precise metabolic shifts induced by FDP is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. This guide provides a framework for conducting and interpreting comparative metabolomic studies of FDP-treated cells.

Quantitative Metabolic Comparison: FDP-Treated vs. Control Cells

The following tables summarize the anticipated quantitative changes in key metabolites in cells treated with this compound compared to a control group. These expected shifts are based on the known roles of FDP in central carbon metabolism.

Table 1: Central Carbon Metabolism Intermediates

MetaboliteExpected Change with FDP TreatmentRationale
Glucose-6-phosphateIncreased flux through glycolysis downstream of FDP.
Fructose-6-phosphateIncreased flux through glycolysis downstream of FDP.
Fructose-1,6-bisphosphate ↑↑ Direct supplementation and allosteric activation of phosphofructokinase.[1][4]
Dihydroxyacetone phosphate (B84403)Product of FDP cleavage by aldolase.
Glyceraldehyde-3-phosphateProduct of FDP cleavage by aldolase.
3-PhosphoglycerateIncreased glycolytic flux.
PhosphoenolpyruvateIncreased glycolytic flux.
PyruvateIncreased glycolytic flux.
LactateIncreased anaerobic respiration under certain conditions.
Citrate↔/↓May decrease due to inhibition of gluconeogenesis.
α-Ketoglutarate↔/↓Potential alterations in TCA cycle flux.
Succinate↔/↓Potential alterations in TCA cycle flux.
Malate↔/↓Potential alterations in TCA cycle flux.

Table 2: Energy and Redox Metabolism

MetaboliteExpected Change with FDP TreatmentRationale
ATPEnhanced glycolytic activity leads to increased ATP production.[2][4]
ADPConversion to ATP.
AMPConversion to ADP and ATP.
NAD+Consumed during glycolysis.
NADHProduced during glycolysis.
NADP+↔/↑FDP may shift metabolism towards the pentose (B10789219) phosphate pathway.[6]
NADPH↔/↑Increased activity of the pentose phosphate pathway.[6]

Detailed Experimental Protocols

Reproducible and reliable data are the cornerstones of metabolomic research. The following protocols provide a detailed methodology for a comparative metabolomic analysis of FDP-treated cells.

Cell Culture and FDP Treatment
  • Cell Seeding: Plate cells (e.g., A549, HepG2) at a consistent density in multi-well plates and culture in standard growth medium for 24 hours to allow for attachment and exponential growth.[7]

  • Media Change: After 24 hours, aspirate the growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Experimental Treatment: Add fresh culture medium containing either a vehicle control or the desired concentration of this compound (e.g., 1-10 mM) to the respective wells.

  • Incubation: Culture the cells for the desired time period (e.g., 6, 12, or 24 hours) under standard culture conditions (37°C, 5% CO2).

Metabolite Extraction
  • Metabolism Quenching: Place the cell culture plates on ice. Quickly aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular metabolites.

  • Cell Lysis: Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well and scrape the cells.

  • Collection: Transfer the cell lysate to a microcentrifuge tube.

  • Freeze-Thaw Cycles: Subject the lysate to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[7][8]

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the cellular metabolites, and transfer it to a new tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

LC-MS/MS-Based Metabolomic Analysis
  • Chromatographic Separation: Separate the metabolites using liquid chromatography (LC) with a suitable column (e.g., C18 for non-polar metabolites or HILIC for polar metabolites).

  • Mass Spectrometry Detection: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain MS1 and MS2 spectra for metabolite identification.

Data Analysis
  • Peak Picking and Alignment: Process the raw LC-MS data using software such as XCMS or MZmine to detect and align metabolic features across all samples.

  • Metabolite Identification: Identify metabolites by matching their accurate mass and fragmentation patterns (MS2 spectra) to spectral libraries (e.g., METLIN, HMDB).[9]

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify metabolites that are significantly different between the FDP-treated and control groups.

  • Pathway Analysis: Use tools like MetaboAnalyst or KEGG to map the significantly altered metabolites to biochemical pathways to understand the functional implications of FDP treatment.[9]

Visualizing the Impact of FDP

The following diagrams illustrate the key signaling pathways affected by FDP and the experimental workflow for a comparative metabolomics study.

FDP_Signaling_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP FDP This compound F6P->FDP  PFK-1 DHAP DHAP FDP->DHAP Aldolase G3P Glyceraldehyde-3-P FDP->G3P Aldolase PFK1 PFK-1 FDP->PFK1 Activates PKM2 PKM2 FDP->PKM2 Activates DHAP->G3P Pyruvate Pyruvate G3P->Pyruvate Glycolysis ATP_prod ATP Production Pyruvate->ATP_prod TCA Cycle & Oxidative Phosphorylation Aldolase Aldolase

Caption: FDP's role in central carbon metabolism.

Metabolomics_Workflow start Cell Culture & FDP Treatment quenching Metabolism Quenching (Cold PBS Wash) start->quenching extraction Metabolite Extraction (80% Methanol) quenching->extraction centrifugation Centrifugation extraction->centrifugation collection Supernatant Collection centrifugation->collection analysis LC-MS/MS Analysis collection->analysis data_proc Data Processing (Peak Picking, Alignment) analysis->data_proc stats Statistical Analysis data_proc->stats pathway Pathway Analysis stats->pathway

Caption: Experimental workflow for metabolomics.

References

Evaluating the Specificity of Fructose-1,6-diphosphate Biosensors Against Other Sugar Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

The accurate measurement of fructose-1,6-diphosphate (FDP) is critical for understanding glycolytic flux and cellular metabolism. This guide provides a comparative analysis of the specificity of prominent FDP biosensors, offering researchers the data and methodologies needed to select the appropriate tool for their studies. The focus is on the genetically encoded fluorescent biosensor, HYlight, with a discussion of an alternative RNA-based biosensor.

Performance Comparison of FDP Biosensors

The specificity of an FDP biosensor is paramount to ensure that the detected signal originates from FDP and not from other structurally similar sugar phosphates present in the cellular environment. Here, we compare the performance of the HYlight biosensor against common glycolytic intermediates.

Quantitative Specificity Data

The HYlight biosensor, built upon the Bacillus subtilis transcriptional regulator CggR, demonstrates a high degree of specificity for FDP. While it exhibits some cross-reactivity, the affinity for FDP is significantly higher than for other tested sugar phosphates.

BiosensorAnalyteApparent Dissociation Constant (Kd)Observed ResponseNotes
HYlight This compound (FDP) ~0.5 - 1 µM [1]Strong fluorescent signal change High affinity and robust ratiometric response.
Dihydroxyacetone phosphate (B84403) (DHAP)~144 µM[1]Weak binding and subdued ratiometric response[2]Significantly lower affinity compared to FDP.[1]
Glucose-6-phosphate (G6P)Not ReportedMinimal direct fluorescence change; shifts FDP dose-responseCompetes for the same binding site as FDP.[2]
Fructose-6-phosphate (F6P)Not ReportedMinimal direct fluorescence change; shifts FDP dose-responseCompetes for the same binding site as FDP.[2]
Glyceraldehyde-3-phosphate (G3P)Not ReportedMinimal direct fluorescence change observed[2]
RNA-based Biosensor This compound (FDP) Not ReportedDifferentiates between high and low glycolytic fluxSpecific quantitative data on cross-reactivity is not readily available.

Note: The HYlight biosensor's response to other sugar phosphates like G6P and F6P is primarily observed as a competitive inhibition of FDP binding, rather than a direct fluorescent signal generation. This is evidenced by a rightward shift in the FDP dose-response curve in the presence of these competing ligands.[2] For instance, the presence of 100 µM F6P or 675 µM G6P alters the apparent affinity of HYlight for FDP.[2]

Signaling Pathways and Experimental Workflows

HYlight Biosensor Signaling Pathway

The HYlight biosensor operates through a conformational change mechanism. The core of the biosensor is the CggR protein, which naturally binds to FDP. A circularly permuted green fluorescent protein (cpGFP) is inserted into the ligand-binding domain of CggR. In the absence of FDP, the cpGFP exhibits a certain fluorescence profile. Upon FDP binding to CggR, the protein undergoes a conformational change, which in turn alters the chemical environment of the cpGFP chromophore. This leads to a ratiometric change in fluorescence, which can be quantified to determine FDP concentration.

HYlight_Signaling_Pathway FDP This compound (FDP) CggR_cpGFP_inactive HYlight Biosensor (Inactive State) FDP->CggR_cpGFP_inactive Binding CggR_cpGFP_active HYlight Biosensor (Active State) CggR_cpGFP_inactive->CggR_cpGFP_active Conformational Change Fluorescence_change Ratiometric Fluorescence Change CggR_cpGFP_active->Fluorescence_change Results in RNA_Biosensor_Signaling_Pathway cluster_0 Low FDP cluster_1 High FDP Aptamer_unbound Aptamer (Unbound) Ribozyme_active Ribozyme (Active) Aptamer_unbound->Ribozyme_active Allows Reporter_mRNA_cleaved Reporter mRNA (Cleaved) Ribozyme_active->Reporter_mRNA_cleaved Cleaves No_Fluorescence No Fluorescence Reporter_mRNA_cleaved->No_Fluorescence FDP This compound (FDP) Aptamer_bound Aptamer (Bound) FDP->Aptamer_bound Binds to Ribozyme_inactive Ribozyme (Inactive) Aptamer_bound->Ribozyme_inactive Inactivates Reporter_mRNA_intact Reporter mRNA (Intact) Ribozyme_inactive->Reporter_mRNA_intact Prevents cleavage of Fluorescence Fluorescence Reporter_mRNA_intact->Fluorescence Glycolytic_Stress_Test_Workflow Start Start: Culture cells expressing HYlight biosensor Starvation 1. Glucose Starvation (e.g., 1 hour in glucose-free medium) Start->Starvation Imaging_Setup 2. Imaging Setup (Confocal or widefield microscopy) Starvation->Imaging_Setup Baseline 3. Establish Baseline Fluorescence Imaging_Setup->Baseline Glucose_Addition 4. Add Glucose (e.g., 10 mM) Baseline->Glucose_Addition Oligomycin_Addition 5. Add Oligomycin (e.g., 2.5 µM) Glucose_Addition->Oligomycin_Addition Data_Acquisition 7. Continuous Ratiometric Fluorescence Imaging TwoDG_Addition 6. Add 2-Deoxyglucose (2-DG) (e.g., 50 mM) Oligomycin_Addition->TwoDG_Addition TwoDG_Addition->Data_Acquisition Data_Analysis 8. Data Analysis (Calculate fluorescence ratio over time) Data_Acquisition->Data_Analysis End End: Dynamic profile of intracellular FDP Data_Analysis->End

References

A Head-to-Head Comparison: LC-MS vs. Enzymatic Methods for Fructose-1,6-diphosphate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Fructose-1,6-diphosphate (F1,6BP), a key intermediate in glycolysis and gluconeogenesis, is critical for metabolic research and drug discovery. The choice of analytical method can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of the two primary methods for F1,6BP quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays.

This comparison guide delves into the performance characteristics, experimental protocols, and underlying principles of each technique, offering supporting data to inform your selection of the most appropriate method for your research needs.

At a Glance: Key Performance Metrics

The selection of an appropriate quantification method hinges on the specific requirements of the study, such as the need for high sensitivity, specificity, or throughput. The following table summarizes the key performance characteristics of LC-MS and enzymatic methods for F1,6BP quantification.

Performance MetricLC-MSEnzymatic Methods
Specificity High to Very High (distinguishes structurally similar molecules)Moderate to High (dependent on enzyme specificity)
Sensitivity High (LODs in the low micromolar to nanomolar range)Moderate (dependent on the detection method, e.g., colorimetric, fluorometric)
Accuracy HighModerate to High
Precision High (inter- and intraday RSDs typically <15%)Moderate to High
Throughput Moderate to High (amenable to automation)High (well-suited for plate-based assays)
Multiplexing Yes (can simultaneously quantify multiple metabolites)No (typically measures a single analyte)
Cost (Instrument) HighLow to Moderate
Cost (Per Sample) ModerateLow
Expertise Required HighLow to Moderate

In-Depth Performance Comparison

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as a powerful platform for metabolomics due to its high sensitivity, specificity, and versatility.[1][2] It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[2]

An LC-ESI-MS method has been developed for the identification and quantification of F1,6BP.[3][4][5] This method demonstrated good accuracy, specificity, and precision, with inter- and intraday relative standard deviations (RSD) ranging from 1.0% to 6.3%.[3] The linearity of this method was established in the range of 50-400 µM, with a limit of detection (LOD) of 0.44 µM and a limit of quantification (LOQ) of 1.47 µM.[3] The primary advantage of LC-MS is its ability to distinguish F1,6BP from other structurally similar sugar phosphates, providing a high degree of specificity. Furthermore, LC-MS allows for the simultaneous quantification of multiple metabolites in a single run, offering a broader view of the metabolic state.[6] However, the high initial instrument cost and the need for skilled operators can be limiting factors.[1]

Enzymatic Methods

Enzymatic assays are a well-established and cost-effective approach for quantifying specific metabolites. These assays utilize the high specificity of enzymes to catalyze a reaction involving the target analyte. The reaction product is then measured, often through a change in absorbance or fluorescence.

For F1,6BP, enzymatic assays typically involve the use of aldolase (B8822740) to split F1,6BP into dihydroxyacetone phosphate (B84403) (DAP) and glyceraldehyde-3-phosphate (GAP).[7] The subsequent reactions involving these products can be coupled to the oxidation or reduction of NAD(P)H, which can be monitored spectrophotometrically at 340 nm.[8] Another approach involves the chemical derivatization of the triose phosphates with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to produce a colored product that can be measured colorimetrically.[7]

Enzymatic assays are generally simple to perform, have high throughput, and do not require expensive instrumentation.[9] However, their specificity is dependent on the purity and specificity of the enzymes used. Potential interference from other metabolites in the sample can also be a concern. While generally less sensitive than LC-MS, the sensitivity of enzymatic assays can be enhanced through the use of fluorescent detection methods.[10]

Experimental Protocols

LC-MS Method for this compound Quantification

This protocol is based on a validated LC-ESI-MS method.[3][4][5]

1. Sample Preparation:

  • Metabolite Extraction: Quench cellular metabolism and extract metabolites using an ice-cold extraction solution (e.g., 80% methanol (B129727) in water).[11]

  • Centrifuge the extract to pellet cellular debris.

  • Collect the supernatant for LC-MS analysis.

2. Liquid Chromatography:

  • Column: Phenomenex Luna NH2 column (150 mm x 2.0 mm) or a similar hydrophilic interaction liquid chromatography (HILIC) column.[3][4][5][6]

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM triethylamine (B128534) acetate).[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[3][4][5]

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of F1,6BP (e.g., m/z = 339).[3][4][5]

4. Data Analysis:

  • Quantify F1,6BP by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of F1,6BP.

Enzymatic Method for this compound Quantification

This protocol describes a coupled enzymatic assay based on spectrophotometric detection.[8][12]

1. Reagents:

  • Assay Buffer (e.g., Triethanolamine buffer, pH 7.6).[8]

  • Aldolase.[8]

  • Triosephosphate Isomerase (TPI).[12]

  • Glycerol-3-phosphate Dehydrogenase (GDH).[12]

  • NADH.[8]

  • This compound standard solution.

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADH, TPI, and GDH.

  • Add the sample or F1,6BP standard to the reaction mixture.

  • Initiate the reaction by adding aldolase.

  • Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

  • The change in absorbance is proportional to the amount of F1,6BP in the sample.

3. Data Analysis:

  • Calculate the concentration of F1,6BP in the sample by comparing the rate of change in absorbance to a standard curve.

Visualizing the Methodologies

To further clarify the processes involved, the following diagrams illustrate the glycolytic pathway where F1,6BP is a key intermediate and a comparative workflow for the two quantification methods.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate (B1210287) G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase-1 GAP Glyceraldehyde-3-phosphate F16BP->GAP Aldolase DHAP Dihydroxyacetone phosphate F16BP->DHAP Aldolase Pyruvate Pyruvate GAP->Pyruvate DHAP->GAP Triosephosphate isomerase

Figure 1: Fructose-1,6-bisphosphate in the Glycolytic Pathway.

Quantification_Workflow cluster_LCMS LC-MS Method cluster_Enzymatic Enzymatic Method Sample_Prep_LCMS Sample Preparation (Extraction) LC_Separation LC Separation (HILIC) Sample_Prep_LCMS->LC_Separation MS_Detection MS Detection (ESI, SIM/MRM) LC_Separation->MS_Detection Data_Analysis_LCMS Data Analysis MS_Detection->Data_Analysis_LCMS Sample_Prep_Enz Sample Preparation (Lysis/Dilution) Enzymatic_Reaction Coupled Enzymatic Reaction Sample_Prep_Enz->Enzymatic_Reaction Detection Spectrophotometric/ Colorimetric Detection Enzymatic_Reaction->Detection Data_Analysis_Enz Data Analysis Detection->Data_Analysis_Enz Start Sample Start->Sample_Prep_LCMS Start->Sample_Prep_Enz

References

Safety Operating Guide

Proper Disposal of Fructose-1,6-Diphosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Fructose-1,6-diphosphate, ensuring compliance and safety in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

This compound, while not classified as a hazardous waste under US EPA guidelines (40 CFR Parts 261.3), can cause skin, eye, and respiratory tract irritation.[1][2] Adherence to proper personal protective equipment (PPE) and handling procedures is crucial.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.[3]

  • Skin Protection: Use appropriate protective gloves and a lab coat to prevent skin exposure.[3]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3] However, if dust is generated, a NIOSH/MSHA approved respirator should be used.[1]

Handling and Storage:

  • Avoid generating dust.[1][4][5]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Facilities should be equipped with an eyewash station and a safety shower.[1][5]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved chemical waste disposal service. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance, as state and local regulations may vary.[1][2]

Step 1: Waste Characterization

  • Determine if the this compound waste is mixed with any other hazardous materials. If it is, the entire mixture must be treated as hazardous waste.

Step 2: Preparing for Disposal (Solid Waste)

  • Containment: Place the solid this compound waste in a clearly labeled, sealed container.

  • Labeling: Label the container with the full chemical name: "this compound".

  • Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Step 3: Disposal of Small Spills

  • Safety First: Ensure proper PPE is worn before cleaning up any spills.

  • Containment: Prevent the spill from entering drains or waterways.[4]

  • Cleanup: For small spills, carefully sweep or vacuum the material to avoid generating dust.[1][3][5]

  • Collection: Place the collected material into a suitable, labeled container for disposal.[1][4][5]

Step 4: Arranging for Pickup

  • Contact your institution's EHS office to schedule a pickup for the chemical waste. Do not dispose of solid this compound in the regular trash unless explicitly permitted by your EHS department for non-hazardous substances.

Aqueous Solutions:

  • While some guidelines may permit the drain disposal of certain sugar phosphates, it is critical to verify with your local authorities and EHS office before proceeding.[6] Do not empty solutions into drains without explicit approval.[7]

III. Regulatory and Safety Data Summary

The following table summarizes key quantitative and regulatory information for this compound.

ParameterInformationSource
US EPA Hazardous Waste Classification Not listed as hazardous waste under 40 CFR 261.3. However, generators must consult state and local regulations.[1][2]
RCRA P-Series/U-Series None listed.[1]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids.[1][3]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, oxides of phosphorus.[1][3]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed is_solid Is the waste in solid form? is_mixed->is_solid No treat_as_hazardous Treat entire mixture as hazardous waste. Follow EHS protocol for hazardous waste. is_mixed->treat_as_hazardous Yes consult_ehs_aqueous Consult EHS for guidance on aqueous solution disposal. is_solid->consult_ehs_aqueous No package_solid Package in a sealed, labeled container. is_solid->package_solid Yes drain_disposal Drain disposal permitted by EHS? consult_ehs_aqueous->drain_disposal follow_drain_protocol Follow institutional protocol for drain disposal. drain_disposal->follow_drain_protocol Yes drain_disposal->package_solid No end End of Disposal Process follow_drain_protocol->end store_waste Store in designated waste area. package_solid->store_waste contact_ehs_pickup Contact EHS for chemical waste pickup. store_waste->contact_ehs_pickup contact_ehs_pickup->end treat_as_hazardous->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Fructose-1,6-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fructose-1,6-diphosphate. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound, particularly in its solid, powdered form, can cause skin, eye, and respiratory irritation.[1][2][3] Proper handling and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE) Protocol

The selection of PPE depends on the specific handling scenario. The following table summarizes the recommended equipment for various situations.

Situation Required Personal Protective Equipment
Weighing and Aliquoting Powder - Gloves: Nitrile rubber gloves (>0.11 mm thickness) are recommended.[4] - Eye Protection: Chemical safety goggles or safety glasses with side shields (conforming to EN166 or OSHA 29 CFR 1910.133).[1][2][3][5] - Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated and ventilation is inadequate.[1][3][5] - Lab Coat: A standard laboratory coat should be worn.[1]
Preparing Solutions - Gloves: Nitrile gloves. - Eye Protection: Chemical safety goggles or safety glasses with side shields.[2] - Lab Coat: A standard laboratory coat is required.
General Laboratory Handling - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: A standard laboratory coat should be worn.[1][2]
Cleaning Spills - Gloves: Appropriate protective gloves.[1] - Eye Protection: Chemical safety goggles.[1] - Respiratory Protection: A dust respirator should be used for major spills or when dust generation is unavoidable.[6] - Protective Clothing: Appropriate protective clothing to prevent skin exposure.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Always handle the solid form of this compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and accumulation.[1][2][6]

  • Ensure that an eyewash station and safety shower are readily accessible.[1][3]

  • Before handling, wash hands thoroughly. Avoid contact with skin, eyes, and clothing.[2]

  • Wear the appropriate PPE as detailed in the table above.

2. Solution Preparation:

  • When dissolving the compound, add the solvent to the powder slowly to prevent splashing.

  • Keep the container tightly closed when not in use.[2]

3. General Use:

  • Avoid breathing any dust, vapor, or mist.[1]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[6]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[6]

  • Contaminated work clothing should be laundered separately before reuse.[1][6]

Emergency and Disposal Plan

Spill Management:

  • Minor Spills:

    • Immediately clean up all spills.[6]

    • Wear appropriate PPE, including impervious gloves and safety glasses.[6]

    • Use dry clean-up procedures and avoid generating dust.[6]

    • Vacuum or sweep up the material and place it into a clean, dry, sealable, and labeled container for disposal.[1][6]

  • Major Spills:

    • Evacuate the area and move upwind.[6]

    • Alert the appropriate emergency personnel or fire brigade, informing them of the location and nature of the hazard.[6]

    • Control personal contact with the substance by using a dust respirator and other required PPE.[6]

    • Prevent the spillage from entering drains, sewers, or water courses.[6]

Disposal:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or other local regulations.[1][2]

  • Dispose of the contents and container at an approved waste disposal plant.[2]

  • Do not reuse empty containers.[2]

  • All materials used for cleanup must be disposed of as hazardous waste.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound task_type Identify Task: Weighing, Solution Prep, Spill Cleanup, etc. start->task_type eye_protection Eye Protection: Safety Goggles/ Glasses with Side Shields task_type->eye_protection Always Required hand_protection Hand Protection: Nitrile Gloves task_type->hand_protection Always Required body_protection Body Protection: Lab Coat task_type->body_protection Always Required respiratory_protection Respiratory Protection: (If dust is generated) task_type->respiratory_protection Conditional check_ppe All Necessary PPE Available? eye_protection->check_ppe hand_protection->check_ppe body_protection->check_ppe respiratory_protection->check_ppe proceed Proceed with Task stop Re-evaluate Safety Protocols check_ppe->proceed Yes check_ppe->stop No

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

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